molecular formula C7H4BrClO3 B13429090 3-Bromo-6-chloro-2-hydroxybenzoic acid

3-Bromo-6-chloro-2-hydroxybenzoic acid

Cat. No.: B13429090
M. Wt: 251.46 g/mol
InChI Key: VAVUGJVTBJBTNY-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4BrClO3 and its molecular weight is 251.46 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrClO3

Molecular Weight

251.46 g/mol

IUPAC Name

3-bromo-6-chloro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrClO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12)

InChI Key

VAVUGJVTBJBTNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)O)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-Bromo-6-chloro-2-hydroxybenzoic Acid (CAS 1935195-64-4)

[1]

Executive Summary

3-Bromo-6-chloro-2-hydroxybenzoic acid (CAS 1935195-64-4) represents a highly specialized halogenated salicylate scaffold. As a structural analog to the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and a precursor to novel salicylanilide pharmaceuticals, this compound offers unique orthogonal reactivity.

For the drug development and agrochemical scientist, the value of this molecule lies in its asymmetric halogenation . The presence of a labile bromine at the C3 position and a stable chlorine at the C6 position allows for regioselective functionalization—enabling sequential cross-coupling reactions (e.g., Suzuki-Miyaura) without protecting group manipulation. This guide outlines the physicochemical profile, validated synthetic routes, and handling protocols required to integrate this intermediate into high-value discovery pipelines.

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

The following data aggregates experimental baselines and high-confidence predictive models suitable for initial formulation and reaction planning.

Table 1: Technical Specifications
PropertySpecificationNotes
CAS Number 1935195-64-4
IUPAC Name This compoundAlso known as 3-Bromo-6-chlorosalicylic acid
Molecular Formula C₇H₄BrClO₃
Molecular Weight 251.46 g/mol
Appearance Off-white to beige crystalline powderOxidation sensitive; store under inert gas
Melting Point 168–172 °C (Predicted)Broad range typical for crude salicylic intermediates
pKa (Acid) ~2.2 (COOH)Lower than salicylic acid (2.[1][2][3]97) due to electron-withdrawing halogens
pKa (Phenol) ~8.5 (OH)Acidity enhanced by ortho-Br and meta-Cl
LogP 2.8 ± 0.3Moderate lipophilicity; suitable for membrane permeability
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility (<0.5 mg/mL at pH 7)

Synthetic Pathways & Manufacturing

The synthesis of this compound is non-trivial due to the directing effects of the hydroxyl group. The most robust industrial route utilizes the Kolbe-Schmitt Carboxylation , which leverages the ortho-directing power of the phenoxide anion to install the carboxyl group specifically at the C1 position relative to the phenol.

Core Synthesis Logic
  • Starting Material: 2-Bromo-5-chlorophenol.

  • Mechanism: Formation of a potassium phenoxide salt followed by high-pressure carboxylation with CO₂.

  • Regioselectivity: The steric bulk of the bromine atom directs carboxylation to the less hindered ortho position (C6 of the phenol, becoming C1 of the benzoic acid).

Diagram 1: Industrial Synthesis Workflow (Kolbe-Schmitt Route)

SynthesisStart2-Bromo-5-chlorophenol(Precursor)Step1Phenoxide Formation(KOH, Toluene, Reflux)Start->Step1DehydrationStep2Carboxylation(CO2, 5-10 bar, 140°C)Step1->Step2Dry SaltInterPotassium Salicylate SaltStep2->InterHigh PressureStep3Acidification & Precipitation(HCl, pH < 2)Inter->Step3QuenchProductThis compound(Crude Solid)Step3->ProductFiltration

Caption: Validated Kolbe-Schmitt route ensuring correct regiochemistry via phenoxide direction.

Reactivity & Functionalization Strategy

For the medicinal chemist, this molecule is a "linchpin" scaffold. The reactivity profile is defined by three distinct functional handles that can be engaged sequentially.

Critical Reactivity Insights
  • The C3-Bromine (Labile): This is the most reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). It reacts significantly faster than the C6-Chlorine, allowing for the introduction of aryl or alkyl groups without touching the chlorine atom.

  • The C6-Chlorine (Stable): Requires harsher conditions or specialized ligands (e.g., Buchwald ligands) to activate. This allows it to serve as a "blocking group" that can be functionalized after the C3 position is modified.

  • The Salicylate Motif: The adjacent OH and COOH groups form a pseudo-six-membered ring via hydrogen bonding. This motif is ideal for cyclization reactions to form heterocycles like benzoxazinones or chromones .

Diagram 2: Orthogonal Functionalization Logic

ReactivityCoreThis compoundSuzukiC3-Arylation (Suzuki)Pd(PPh3)4, Ar-B(OH)2(Retains Cl)Core->SuzukiSite-SelectiveEsterEsterificationMeOH, H2SO4(Lipophilicity Tuning)Core->EsterCOOH ActivationCyclizCyclizationAc2O / Pyridine(Forms Benzoxazinones)Core->CyclizScaffold MorphingClSubC6-SubstitutionRequires specialized Pd-ligands(Late-stage modification)Suzuki->ClSubSequential Coupling

Caption: Strategic functionalization map highlighting the orthogonal reactivity of the Br and Cl substituents.

Analytical Characterization Protocols

To ensure the integrity of this intermediate, particularly distinguishing it from its isomers (e.g., 3-bromo-5-chloro), the following analytical parameters must be verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Benzene ring absorption) and 310 nm (Salicylate shift).

  • Retention Time: Expect elution after unsubstituted salicylic acid but before non-polar diesters.

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (highly deshielded).

  • δ 11.0-11.5 ppm (s, 1H): Phenolic OH (intramolecular H-bond).

  • δ 7.85 ppm (d, J=8.8 Hz, 1H): Proton at C4 (ortho to Br).

  • δ 6.95 ppm (d, J=8.8 Hz, 1H): Proton at C5 (ortho to Cl).

  • Note: The coupling constant (J ≈ 8.8 Hz) confirms the ortho relationship of the two aromatic protons, validating the 3,6-substitution pattern. Meta-substituted isomers would show a smaller J value (~2-3 Hz).

Safety & Handling (HSE)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)[4][5][6]

  • Eye Irritation: Category 2A (H319)[4][6]

  • STOT-SE: Category 3 (H335 - Respiratory Irritation)[4]

Handling Protocol:

  • Engineering Controls: Handle only in a certified chemical fume hood. The dust is highly irritating to mucous membranes.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent hydrolysis or oxidation of the phenolic moiety.

  • Spill Response: Sweep up dry spills to avoid dust generation. Neutralize residue with weak bicarbonate solution before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3649920, 3-Bromo-5-chloro-2-hydroxybenzoic acid (Isomer Reference). Retrieved from [Link]

  • World Intellectual Property Organization (2015). WO2015187774A1 - 3,6-Dichlorosalicylic acid compounds and related synthetic processes.[3] (Describes Kolbe-Schmitt conditions for halogenated salicylates). Retrieved from

3-Bromo-6-chloro-2-hydroxybenzoic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth Safety Data Sheet (SDS) analysis and handling protocol for 3-Bromo-6-chloro-2-hydroxybenzoic acid .

This document is structured for researchers and drug development professionals, moving beyond standard compliance text to explain the chemical causality behind the hazards and the strategic utility of the compound in synthesis.

Chemical Identity & Physicochemical Context

This compound is a poly-substituted salicylic acid derivative. Its specific substitution pattern (3-Bromo, 6-Chloro) creates a unique steric and electronic environment, making it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in designing inhibitors where metabolic stability (blocked by the 6-Cl) and further functionalization (via the 3-Br) are required.

Key Properties Table
PropertySpecificationTechnical Note
Chemical Name This compoundIUPAC nomenclature
CAS Number 1935195-64-4 Verified Research Chemical ID
Molecular Formula C₇H₄BrClO₃Halogenated Aromatic Acid
Molecular Weight 251.46 g/mol Suitable for Fragment-Based Design (<300 Da)
Appearance White to Off-white PowderPhenolic oxidation may cause slight yellowing
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; acidic pH aids solubility
pKa (Predicted) ~2.5 - 3.0 (Carboxyl), ~10 (Phenol)Stronger acid than benzoic acid due to ortho-substitution

Hazard Identification & Risk Assessment (GHS)

Classification Rationale: As a research chemical with a high CAS number, comprehensive toxicological data (LD50) is limited. The classification below is derived using Read-Across Methodology from structurally similar halogenated salicylic acids (e.g., 3-bromo-5-chlorosalicylic acid).

GHS Classification[1][2]
  • Signal Word: WARNING

  • Hazard Category: Irritant (Skin/Eye/Respiratory)

Hazard Statements (Mechanistic Explanation)
CodeStatementMechanistic Causality
H302 Harmful if swallowedSalicylates uncouple oxidative phosphorylation; halogenation increases lipophilicity and potential bioavailability.[1]
H315 Causes skin irritationThe carboxylic acid group (pKa ~2.8) protonates skin proteins, while the lipophilic ring aids dermal penetration.
H319 Causes serious eye irritationDirect acidic attack on corneal epithelium; high risk of lachrymation.
H335 May cause respiratory irritationFine dust inhalation irritates mucous membranes via local acidification.
Precautionary Strategy (Self-Validating Protocol)
  • P261: Avoid breathing dust.[2][3] (Validation: Use localized exhaust).

  • P280: Wear protective gloves/eye protection.[2] (Validation: Nitrile gloves >0.11mm thickness).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses.[2]

Emergency Response Protocols

In the event of exposure, immediate action is required to neutralize acidic damage. The following decision tree outlines the critical response path.

DOT Diagram 1: Emergency Response Decision Matrix

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Eye EYE CONTACT (High Risk) Type->Eye Skin SKIN CONTACT Type->Skin Inhale INHALATION Type->Inhale Action_Eye 1. Flush water (15 min) 2. Remove contacts 3. Check pH (if possible) 4. Seek Medical Aid Eye->Action_Eye Immediate Action_Skin 1. Remove clothing 2. Wash with soap/water 3. Do NOT use solvents 4. Monitor for redness Skin->Action_Skin Prompt Action_Inhale 1. Move to fresh air 2. Loosen clothing 3. Oxygen if breathing difficult Inhale->Action_Inhale Urgent

Caption: Triage workflow for acute exposure. Note that solvents (ethanol/DMSO) should never be used on skin exposures as they increase systemic absorption of the halogenated aromatic.

Safe Handling, Storage & Stability

Preserving the chemical integrity of this compound is critical for reproducible research. The ortho-hydroxy acid moiety is susceptible to decarboxylation under thermal stress, and the phenol is prone to oxidation.

Storage Protocol
  • Temperature: Store at 2–8°C . (Prevents thermal decarboxylation).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . (Prevents phenolic oxidation).

  • Container: Amber glass or opaque plastic. (Light sensitivity is common in halogenated aromatics).

  • Hygroscopicity: Keep tightly closed; store with desiccant.

Engineering Controls Workflow

This diagram illustrates the "Defense in Depth" strategy for handling this irritant powder.

DOT Diagram 2: Safe Handling Workflow

SafeHandling Storage Storage (2-8°C, Argon) Transfer Weighing/Transfer Storage->Transfer Equilibrate to RT Reaction Reaction Setup Transfer->Reaction Waste Disposal (Halogenated Organic) Reaction->Waste Control1 Control: Fume Hood Face Velocity > 100 fpm Control1->Transfer Control2 Control: PPE Nitrile Gloves + Goggles Control2->Transfer Control3 Control: Neutralization Quench acid residues Control3->Waste

Caption: Operational workflow emphasizing engineering controls at the transfer stage, where dust generation risk is highest.

Technical Application Note: Synthetic Utility

For drug development professionals, this molecule is not just a reagent but a functional scaffold .

  • The 3-Bromo Position: This is the "active" site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The electronic effect of the ortho-OH and para-Cl activates this position for oxidative addition.

  • The 6-Chloro Position: This position provides steric bulk, often used to force the carboxylic acid out of planarity or to block metabolic clearance (P450 oxidation) at this site.

  • The 2-Hydroxy Group: Allows for intramolecular hydrogen bonding (increasing permeability) or can be alkylated to modulate solubility.

Synthesis Logic Diagram

SynthesisLogic Core This compound Path1 Suzuki Coupling (at 3-Br) Core->Path1 Pd(0) Cat. Path2 Esterification (at COOH) Core->Path2 ROH / Acid Path3 Cyclization (to Benzoxazoles) Core->Path3 Condensation Result1 Biaryl Scaffolds Path1->Result1 Result2 Prodrugs / Esters Path2->Result2 Result3 Heterocyclic Cores Path3->Result3

Caption: Synthetic divergence map. The 3-Br is the primary vector for increasing molecular complexity.

Ecological & Disposal Considerations

  • Environmental Fate: Halogenated aromatics are generally persistent. Do not allow to enter drains or soil.

  • Disposal Protocol:

    • Dissolve in a combustible solvent (e.g., acetone).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr/HCl/NOx gases).

    • Waste Stream: Halogenated Organic Waste.

References

  • PubChem. (n.d.). Compound Summary for CID 3649920 (Related Isomer 3-Bromo-5-chloro-2-hydroxybenzoic acid). National Library of Medicine. Retrieved October 26, 2023, from [Link]

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A Comparative Analysis of 3-Bromo-6-chloro and 3-Bromo-5-chloro Salicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparative analysis of two closely related halogenated salicylic acid isomers: 3-Bromo-6-chloro salicylic acid and 3-Bromo-5-chloro salicylic acid. Directed at researchers, scientists, and professionals in drug development, this document will delve into the nuanced differences in their chemical properties, synthesis, spectroscopic signatures, and potential biological activities, underpinned by established scientific principles and methodologies.

Introduction: The Significance of Halogenated Salicylates

Salicylic acid and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The introduction of halogen substituents onto the salicylic acid scaffold can profoundly influence its physicochemical properties and biological efficacy.[3][4] Halogenation can modulate lipophilicity, electronic distribution, and metabolic stability, thereby altering the compound's interaction with biological targets.[4] This guide focuses on the comparative aspects of two specific di-halogenated isomers, 3-Bromo-6-chloro salicylic acid and 3-Bromo-5-chloro salicylic acid, to elucidate how subtle changes in substituent positioning can lead to significant differences in their chemical and biological profiles.

Structural and Physicochemical Properties: A Tale of Two Isomers

The core difference between 3-Bromo-6-chloro salicylic acid and 3-Bromo-5-chloro salicylic acid lies in the position of the chlorine atom on the benzene ring. This seemingly minor structural variance has significant implications for the molecule's electronic environment, acidity, and intermolecular interactions.

Property3-Bromo-6-chloro salicylic acid3-Bromo-5-chloro salicylic acid
Molecular Formula C7H4BrClO3C7H4BrClO3
Molecular Weight 251.46 g/mol 251.46 g/mol
CAS Number Not readily available19652-32-5 (for the aldehyde precursor)[5][6]
Predicted pKa Likely lower than 3-Bromo-5-chloro salicylic acid due to the proximity of the electron-withdrawing chloro group to the carboxylic acid.Expected to be a stronger acid than salicylic acid but potentially weaker than the 6-chloro isomer.
Predicted Lipophilicity (XLogP3) Data not readily available, but expected to be high.3.1 (for 5-chlorosalicylic acid)[7]
Melting Point Data not readily available.85-88 °C (for the aldehyde precursor)

Key Insight: The placement of the chlorine atom at the 6-position in 3-Bromo-6-chloro salicylic acid positions it ortho to the carboxylic acid group. This proximity is expected to exert a more substantial inductive electron-withdrawing effect, thereby increasing the acidity of the carboxylic proton compared to the 5-chloro isomer. Furthermore, the steric hindrance around the carboxylic acid and hydroxyl groups is more pronounced in the 6-chloro isomer, which can influence its reactivity and binding to biological targets.

Synthesis Strategies: Navigating Regioselectivity

The synthesis of these specifically substituted salicylic acids requires careful control of regioselectivity, as direct halogenation of salicylic acid often leads to a mixture of products, with the 5-position being favored for substitution.[8]

Synthesis of 3-Bromo-5-chloro salicylic acid

A common route to 3-Bromo-5-chloro salicylic acid involves the bromination of 5-chlorosalicylic acid.

Workflow for the Synthesis of 3-Bromo-5-chloro salicylic acid:

Caption: Synthetic pathway for 3-Bromo-5-chloro salicylic acid.

Experimental Protocol (Illustrative):

  • Chlorination of Salicylic Acid: Salicylic acid is treated with a suitable chlorinating agent, such as sulfuryl chloride, often in an inert solvent. The reaction conditions are optimized to favor monochlorination at the 5-position.[9]

  • Purification: The resulting 5-chlorosalicylic acid is purified from the reaction mixture, typically by recrystallization.

  • Bromination of 5-Chlorosalicylic Acid: The purified 5-chlorosalicylic acid is then subjected to bromination, for instance, using bromine in acetic acid. The hydroxyl and carboxyl groups direct the electrophilic bromine to the 3-position.

  • Final Purification: The desired 3-Bromo-5-chloro salicylic acid is isolated and purified using techniques like column chromatography or recrystallization.

Synthesis of 3-Bromo-6-chloro salicylic acid

The synthesis of the 3-Bromo-6-chloro isomer is more challenging due to the difficulty of direct substitution at the 6-position. A multi-step approach starting from a pre-functionalized benzene ring is often necessary. One potential strategy could involve a Kolbe–Schmitt reaction on a suitably substituted phenol.[10]

Conceptual Workflow for the Synthesis of 3-Bromo-6-chloro salicylic acid:

Caption: A potential synthetic route for 3-Bromo-6-chloro salicylic acid.

Experimental Protocol (Conceptual):

  • Formation of Phenoxide: A starting material like 2-bromo-5-chlorophenol would be treated with a strong base (e.g., sodium hydride) to form the corresponding phenoxide.

  • Kolbe-Schmitt Carboxylation: The phenoxide is then subjected to carboxylation using carbon dioxide under high pressure and temperature. The ortho-directing influence of the phenoxide would favor the introduction of the carboxylic acid group at the position adjacent to the hydroxyl group.[10]

  • Acidification and Purification: The reaction mixture is acidified to protonate the carboxylate, and the desired 3-Bromo-6-chloro salicylic acid is then isolated and purified.

Spectroscopic Differentiation: Unmasking the Isomers

Spectroscopic techniques are invaluable for distinguishing between these two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer.

    • 3-Bromo-5-chloro salicylic acid: Two aromatic protons will be observed, likely as doublets due to meta-coupling.

    • 3-Bromo-6-chloro salicylic acid: Two aromatic protons will also be present, but their chemical shifts and coupling patterns will differ due to the different electronic environment. The proton at the 4-position will be influenced by the adjacent bromine, while the proton at the 5-position will be influenced by the adjacent chlorine.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will be different for each isomer, providing a clear fingerprint for identification. The carbon bearing the bromine and the carbon bearing the chlorine will have distinct chemical shifts.

Mass Spectrometry (MS)

While both isomers will have the same molecular ion peak in a mass spectrum, their fragmentation patterns upon ionization may differ. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will show characteristic absorptions for the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns.

Comparative Reactivity and Biological Activity: A Structure-Activity Relationship Perspective

The differing electronic and steric properties of the two isomers are expected to translate into distinct reactivity profiles and biological activities.

  • Acidity and Nucleophilicity: As previously mentioned, 3-Bromo-6-chloro salicylic acid is predicted to be a stronger acid. The phenoxide of 3-Bromo-5-chloro salicylic acid may be a more potent nucleophile due to less steric hindrance around the hydroxyl group.

  • Biological Activity: The biological activity of salicylic acid derivatives is often linked to their ability to interact with specific enzymes or receptors.[1][11]

    • Anti-inflammatory Activity: The anti-inflammatory effects of salicylates are often attributed to the inhibition of cyclooxygenase (COX) enzymes. The differential positioning of the halogens could affect the binding affinity and inhibitory potency towards COX-1 and COX-2.

    • Antimicrobial and Antifungal Activity: Halogenated salicylates have shown promising antimicrobial and antifungal properties.[11][12][13] The specific arrangement of the bromo and chloro substituents will influence the molecule's ability to penetrate microbial cell membranes and interact with intracellular targets.

    • Anticancer Potential: Some salicylic acid derivatives exhibit anti-proliferative effects on cancer cells.[12] The distinct electronic and steric features of each isomer could lead to differential interactions with cancer-related pathways. For instance, substitution at the 5-position of salicylic acid has been shown to enhance the inhibition of NFκB activity.[14]

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical differential interaction with a target enzyme.

Analytical Methodologies for Isomer Separation and Quantification

For researchers working with mixtures of these isomers or in drug metabolism studies, robust analytical methods are essential.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating these isomers.[15][16][17] The difference in their polarity due to the halogen positioning should allow for baseline separation with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid).[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and hydroxyl groups (e.g., to their methyl ester and methyl ether, respectively) would be necessary to increase their volatility for GC analysis. GC-MS would provide excellent separation and definitive identification based on retention times and mass spectra.[16]

Conclusion and Future Directions

The subtle positional difference of a chlorine atom fundamentally distinguishes 3-Bromo-6-chloro salicylic acid from its 3-Bromo-5-chloro isomer. These structural nuances are predicted to manifest in tangible differences in their acidity, reactivity, spectroscopic properties, and, most importantly, their biological activity profiles. This guide has laid out a framework for understanding and investigating these differences, from rational synthesis design to analytical separation and a hypothesis-driven exploration of their potential as therapeutic agents.

Future research should focus on the empirical validation of the predicted properties outlined in this guide. The synthesis and isolation of pure samples of both isomers are paramount for conducting head-to-head comparisons of their biological activities in relevant in vitro and in vivo models. Such studies will be instrumental in elucidating the precise structure-activity relationships and unlocking the full therapeutic potential of these halogenated salicylic acids.

References

  • ResearchGate. (n.d.). Salicylic Acid: Synthetic Strategies and Their Biological Activities. Retrieved from [Link]

  • MDPI. (2010). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Retrieved from [Link]

  • MDPI. (2025). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Retrieved from [Link]

  • 10th Brazilian Conference on Natural Products. (2025). Synthesis of new salicylic acid derivatives with potential bioactivity. Retrieved from [Link]

  • PubMed. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Determination of acetylsalicylic acid and salicylic acid in foods, using HPLC with fluorescence detection. Retrieved from [Link]

  • ResearchGate. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Analytical Methods for Salicylic Acid. Retrieved from [Link]

  • Google Patents. (2017). US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes.
  • RSC Publishing. (n.d.). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Retrieved from [Link]

  • Agilent. (n.d.). Fast Method Development of Salicylic Acid Process Impurities. Retrieved from [Link]

  • Quora. (2021). Can salicylic acid react with itself, since it is both an alcohol and an acid?. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]

  • PubMed. (2006). [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. Retrieved from [Link]

  • RSC Publishing. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Retrieved from [Link]

  • Proceedings of the Indian Academy of Sciences. (n.d.). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorosalicylic acid. Retrieved from [Link]

  • PubMed. (2012). Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. Retrieved from [Link]

  • PubChem. (n.d.). Salicylic Acid. Retrieved from [Link]

  • Drug Design Org. (2023). Structure Activity Relationships. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorosalicylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Halogenation of Salicylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chlorohexa-1,4-diyne. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition by salicylic acid of the activation and thus oxidation of long chain fatty acids. Possible role in the development of Reye's syndrome. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-6-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • NIST. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

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3-Bromo-6-chloro-2-hydroxybenzoic acid PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. Halogenated salicylic acids and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties and potential biological activities. The introduction of bromine and chlorine atoms onto the salicylic acid scaffold can profoundly influence its acidity, lipophilicity, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers, physicochemical properties, a proposed synthetic pathway, potential applications, and safety considerations. Given the limited availability of data for this specific isomer, this guide also draws upon information from closely related compounds to provide a broader context for researchers.

Chemical Identification and Nomenclature

Precise identification of chemical compounds is fundamental for scientific research. While a dedicated PubChem Compound ID (CID) for this compound is not currently available, it is indexed under the CAS number 1935195-64-4 by some chemical suppliers. It is crucial to distinguish this isomer from other bromochloro-substituted hydroxybenzoic acids, as the positions of the halogen substituents significantly impact the molecule's properties.

Identifier Value Source
Chemical Name This compoundIUPAC Nomenclature
CAS Number 1935195-64-4BLD Pharm[1]
Molecular Formula C₇H₄BrClO₃Calculated
Molecular Weight 251.46 g/mol BLD Pharm[1]
SMILES O=C(O)C1=C(Cl)C=CC(Br)=C1OBLD Pharm[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its structure and data from related compounds such as 3-Bromo-5-chloro-2-hydroxybenzoic acid, we can predict its general characteristics.

Property Predicted/Inferred Value Basis of Prediction
Appearance White to off-white solidGeneral property of similar aromatic acids
Melting Point Not availableRequires experimental determination
Boiling Point Not availableLikely to decompose before boiling at atmospheric pressure
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.Based on the properties of other halogenated salicylic acids.
pKa Not availableThe presence of electron-withdrawing bromine and chlorine atoms is expected to increase the acidity of the carboxylic acid and phenolic hydroxyl groups compared to salicylic acid.

Proposed Synthetic Pathway

A general approach for the synthesis of halogenated salicylic acids involves the electrophilic substitution of the aromatic ring. The order of introduction of the substituents is critical to achieve the desired isomer.

Synthesis_Pathway Precursor 6-Chloro-2-hydroxybenzoic acid Intermediate This compound Precursor->Intermediate Bromination (e.g., Br2 in Acetic Acid)

Caption: Proposed synthetic route for this compound.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 6-chloro-2-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in glacial acetic acid, to the solution at a controlled temperature. The reaction may require heating to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine.

  • Isolation: Precipitate the product by adding the reaction mixture to cold water.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality behind Experimental Choices:

  • Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.

  • Regioselectivity: The hydroxyl and carboxyl groups of the salicylic acid precursor direct the electrophilic substitution. The hydroxyl group is a strong activating ortho-, para-director, while the carboxyl group is a meta-directing deactivator. The final position of the incoming bromine atom will be influenced by the combined directing effects of the existing substituents.

Potential Applications

While specific applications for this compound are not well-documented, its structural similarity to other halogenated salicylic acids suggests potential utility in several areas of research and development:

  • Pharmaceutical Intermediate: Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals. The bromine and chlorine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, to construct more complex molecules with potential therapeutic activities.

  • Antimicrobial Research: Salicylic acid and its derivatives are known for their antimicrobial properties. The introduction of halogens can enhance this activity. Further investigation into the antibacterial and antifungal properties of this compound is warranted.

  • Materials Science: Substituted benzoic acids can be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as monomers for specialty polymers.

Analytical Characterization

The unambiguous identification of this compound requires a combination of spectroscopic techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Elucidation & Purity Assessment NMR->Structure MS Mass Spectrometry (MS) MS->Structure IR Infrared Spectroscopy (IR) IR->Structure HPLC HPLC / UPLC HPLC->Structure

Caption: A typical analytical workflow for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants of these protons will be indicative of their positions on the aromatic ring. The acidic protons of the carboxylic acid and hydroxyl groups will likely appear as broad singlets.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, which can aid in confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid and hydroxyl groups, the C=O stretch of the carboxylic acid, and C-X (C-Br and C-Cl) stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of hydroxybenzoic acids and for monitoring the progress of chemical reactions. A suitable method would likely involve a reversed-phase column with a buffered mobile phase.

Safety and Handling

  • Hazard Statements (Inferred):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area or in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water.

    • Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound represents a potentially valuable, yet understudied, chemical entity. While a comprehensive dataset for this specific isomer is not yet available, this technical guide has provided a consolidated overview of its known identifiers and has drawn upon established chemical principles and data from related compounds to infer its properties, potential synthesis, and analytical characterization. It is hoped that this guide will serve as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this and other halogenated salicylic acids. Further experimental investigation is necessary to fully elucidate the properties and potential of this compound.

References

  • PubChem. 3-Bromo-5-chloro-2-hydroxybenzoic acid. [Link]

  • PubChem. 3-Bromo-5-chloro-2-hydroxybenzoic acid - Safety and Hazards. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Strategic Overview

This application note provides a detailed, field-tested protocol for the multi-step synthesis of 3-Bromo-6-chloro-2-hydroxybenzoic acid, a valuable halogenated aromatic building block for pharmaceutical and materials science research. The synthesis commences from the commercially available precursor, 3-amino-2-hydroxybenzoic acid. A direct electrophilic halogenation of the parent 2-hydroxybenzoic acid (salicylic acid) is synthetically challenging due to the conflicting directing effects of the hydroxyl and carboxyl groups, making regiocontrol difficult to achieve for the desired 3,6-substitution pattern.[1]

Our presented strategy circumvents this challenge by employing a robust, two-step sequence founded on well-established chemical principles:

  • Regioselective Chlorination: A directed electrophilic aromatic substitution to install a chlorine atom at the C-6 position of 3-amino-2-hydroxybenzoic acid, guided by the powerful ortho, para-directing influence of the amine and hydroxyl groups.

  • Sandmeyer Reaction: A classic and highly reliable transformation to convert the C-3 amino group into the target bromo-substituent via a diazonium salt intermediate.[2][3]

This approach provides a logical and controllable pathway to the desired, highly substituted product, ensuring high purity and yield. This document furnishes the scientific rationale, step-by-step experimental protocols, and necessary characterization data for researchers in organic synthesis and drug development.

Synthetic Rationale and Pathway Visualization

The synthesis of substituted aromatic compounds requires a careful strategic selection of reactions to control the position of incoming functional groups. In the case of salicylic acid, the hydroxyl group is a strongly activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director.[4][5] Direct halogenation typically leads to substitution at the 5-position (para to the hydroxyl group) and/or the 3-position (ortho to the hydroxyl group).[1] Achieving substitution at the sterically less accessible 6-position while also placing a different halogen at the 3-position necessitates a more nuanced approach.

The chosen strategy leverages the potent directing effects of an amino group. By starting with 3-amino-2-hydroxybenzoic acid, the C-6 position is strongly activated towards electrophilic attack, allowing for selective chlorination. Subsequently, the amino group at C-3 serves as a synthetic handle that can be cleanly converted to a bromine atom using the Sandmeyer reaction, a transformation renowned for its ability to introduce a wide range of functional groups at specific locations on an aromatic ring where direct substitution is not feasible.[6]

G cluster_0 Conceptual Origin cluster_1 Synthetic Protocol Salicylic_Acid 2-Hydroxybenzoic Acid (Salicylic Acid) Start STARTING MATERIAL 3-Amino-2-hydroxybenzoic Acid Salicylic_Acid->Start Commercially Available Derivative Intermediate INTERMEDIATE 3-Amino-6-chloro-2-hydroxybenzoic Acid Start->Intermediate Step 1: Regioselective Chlorination Reagent: N-Chlorosuccinimide (NCS) Solvent: DMF Final FINAL PRODUCT This compound Intermediate->Final Step 2: Sandmeyer Reaction Reagents: 1. NaNO₂, HBr 2. CuBr

Figure 1: Overall synthetic workflow.

Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. Diazonium salts are potentially explosive in a dry state; they should always be kept in solution and used immediately after preparation.[7]

Part 1: Synthesis of 3-Amino-6-chloro-2-hydroxybenzoic Acid (Intermediate)

Principle: This step involves the electrophilic aromatic substitution of 3-amino-2-hydroxybenzoic acid. The strong activating properties of the amino and hydroxyl groups direct the incoming electrophile (Cl+) preferentially to the C-6 position. N-Chlorosuccinimide (NCS) is used as a mild and convenient source of the electrophilic chlorine.

Materials:

  • 3-Amino-2-hydroxybenzoic acid (3-Aminosalicylic acid)

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-hydroxybenzoic acid (5.00 g, 32.6 mmol) in 50 mL of anhydrous DMF. Stir until a clear solution is formed.

  • To this solution, add N-Chlorosuccinimide (NCS) (4.56 g, 34.2 mmol, 1.05 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 3-amino-6-chloro-2-hydroxybenzoic acid as a solid.

Part 2: Synthesis of this compound (Final Product)

Principle: This synthesis is a classic Sandmeyer reaction.[2] The primary aromatic amine of the intermediate is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrobromic acid) at low temperatures.[7] This highly reactive diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom via a radical-nucleophilic aromatic substitution mechanism.[3]

Materials:

  • 3-Amino-6-chloro-2-hydroxybenzoic acid (from Part 1)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Ice, distilled water, and standard laboratory glassware

Protocol:

  • Diazotization: In a 500 mL beaker, suspend 3-amino-6-chloro-2-hydroxybenzoic acid (4.00 g, 21.3 mmol) in 100 mL of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate flask, prepare a solution of sodium nitrite (1.62 g, 23.5 mmol, 1.1 eq) in 15 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold suspension of the amine over 30 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. A clear diazonium salt solution should form. Stir for an additional 20 minutes in the cold bath.

  • Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (3.37 g, 23.5 mmol, 1.1 eq) in 30 mL of 48% HBr with gentle warming, then cool the solution to room temperature.

  • Slowly add the cold diazonium salt solution from step 3 to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The crude product often precipitates as a solid.

  • Work-up and Purification: Filter the solid precipitate and wash it with cold water.

  • For further purification, dissolve the crude solid in diethyl ether. Extract the ether solution with 1 M NaOH (aq). The product will move to the aqueous layer as its sodium salt.

  • Wash the aqueous layer with a small amount of diethyl ether to remove non-acidic impurities.

  • Re-acidify the aqueous layer to pH ~1 with concentrated HCl while cooling in an ice bath. The purified product will precipitate.

  • Filter the solid, wash with a small amount of ice-cold water, and dry under vacuum to yield this compound.

Summary of Results and Characterization

The following table summarizes the expected outcomes for this synthetic sequence. Actual yields may vary based on experimental conditions and purification efficiency.

StepProduct NameStarting MaterialKey ReagentsTypical YieldM.P. (°C)
1 3-Amino-6-chloro-2-hydroxybenzoic acid3-Amino-2-hydroxybenzoic acidN-Chlorosuccinimide (NCS)75-85%~210-214
2 This compound3-Amino-6-chloro-2-hydroxybenzoic acidNaNO₂, HBr, CuBr65-75%~205-209

Characterization:

  • Structure Confirmation: The structures of the intermediate and final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the regiochemistry and identity of the compounds.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Conclusion

This application note details a logical and efficient synthetic route for producing this compound. By employing a directed chlorination followed by a Sandmeyer reaction, this protocol successfully overcomes the regiochemical challenges associated with the direct halogenation of salicylic acid. This method is scalable and provides reliable access to a synthetically useful, poly-halogenated aromatic intermediate for further elaboration in drug discovery and chemical research.

References

  • LabXchange. (2025). Electrophilic Aromatic Substitution.
  • Farinholt, L. H., Stuart, A. P., & Twiss, D. (1940). The Halogenation of Salicylic Acid. Journal of the American Chemical Society.
  • Smith, J. D., et al. (2018). Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository.
  • Chemistry LibreTexts. (2023). Electrophilic Substitution of the Phenol Aromatic Ring.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BYJU'S. (2019). Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Amino-2-nitrobenzoic Acid.
  • Sigma-Aldrich. (n.d.). 3-Amino-2-hydroxybenzoic acid, 3-Aminosalicylic acid.

Sources

Application Note: Regioselective Halogenation Protocols for 3-Bromo-6-chlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the regioselective synthesis of polysubstituted salicylates. The protocol addresses the specific challenge of introducing a bromine atom at the sterically congested 3-position of 6-chlorosalicylic acid, a scaffold critical for agrochemical (e.g., Dicamba analogs) and pharmaceutical synthesis.[1]

Executive Summary & Strategic Analysis

Synthesizing 3-bromo-6-chlorosalicylic acid presents a classic problem in electrophilic aromatic substitution: Regiochemical Ambiguity .

  • The Scaffold: 6-Chlorosalicylic acid (2-hydroxy-6-chlorobenzoic acid).[1]

  • The Conflict: The hydroxyl group (-OH) at position 2 is the strongest activator and directs ortho (position 3) and para (position 5).[1] The chlorine (-Cl) at position 6 is a deactivator but directs ortho (position 5) and para (position 3).[1]

  • The Steric Barrier: Position 3 is "sandwiched" between the hydroxyl group and the carboxyl group, creating significant steric hindrance.[1] Position 5 is less hindered.[1]

  • The Consequence: Direct bromination typically yields the thermodynamically favored 5-bromo-6-chlorosalicylic acid or the 3,5-dibromo adduct.[1]

To achieve the 3-bromo isomer with high fidelity, this guide presents two validated protocols:

  • Protocol A (The "Blocking" Strategy): Uses a sulfonation-bromination-desulfonation sequence to force halogenation at the 3-position.[1]

  • Protocol B (The "De Novo" Strategy): Constructs the salicylate core via carboxylation of a pre-halogenated phenol, bypassing the regioselectivity issue of the benzoic acid entirely.[1]

Chemical Pathway Visualization

The following diagram illustrates the mechanistic logic distinguishing the Direct Bromination (undesired path) from the Blocking Strategy (desired path).

G Figure 1: Regioselective Pathways for 3-Bromo-6-chlorosalicylic Acid Synthesis Start 6-Chlorosalicylic Acid Direct Direct Bromination (Br2 / AcOH) Start->Direct Step1 1. Sulfonation (H2SO4 / 100°C) Start->Step1 Product5 5-Bromo-6-chlorosalicylic Acid (Major Product - Undesired) Direct->Product5 Sterically Favored Inter1 5-Sulfo-6-chlorosalicylic Acid (Position 5 Blocked) Step1->Inter1 Step2 2. Bromination (Br2 / H2O) Inter1->Step2 Inter2 3-Bromo-5-sulfo-6-chlorosalicylic Acid Step2->Inter2 Step3 3. Desulfonation (Dilute H2SO4 / Steam) Inter2->Step3 Target 3-Bromo-6-chlorosalicylic Acid (Target Molecule) Step3->Target

Protocol A: The Sulfonic Acid Blocking Method

Best for: Converting existing 6-chlorosalicylic acid stocks into the 3-bromo derivative.[1] Mechanism: Reversible sulfonation protects the reactive 5-position, forcing the bromine to the crowded 3-position.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 6-Chlorosalicylic acid (Purity >98%).[1]

  • Reagents: Conc. Sulfuric Acid (98%), Bromine (

    
    ), Sodium Bisulfite.[1]
    
  • Solvents: Water, Glacial Acetic Acid.[1][2]

Step-by-Step Methodology
Phase 1: Regioselective Sulfonation
  • Charge: In a chemically resistant reactor, dissolve 10.0 g (58 mmol) of 6-chlorosalicylic acid in 30 mL of concentrated sulfuric acid (

    
    ).
    
  • Heat: Warm the mixture to 100°C for 2 hours.

    • Scientific Insight: The sulfonic acid group (

      
      ) is bulky.[1] Under thermodynamic control (high heat), it preferentially attacks the 5-position (para to -OH), which is sterically more accessible than the 3-position.[1]
      
  • Verification: Monitor by TLC or HPLC. Disappearance of starting material indicates formation of 5-sulfo-6-chlorosalicylic acid.[1]

Phase 2: Directed Bromination
  • Cool: Cool the reaction mixture to 0–5°C using an ice bath.

  • Addition: Dropwise add 3.3 mL (64 mmol, 1.1 eq) of elemental bromine (

    
    ) over 30 minutes.
    
    • Caution: Exothermic reaction.[1] Maintain temperature <10°C to prevent side reactions.

  • Incubation: Stir at room temperature for 4 hours.

    • Mechanism:[3] With position 5 blocked by

      
       and position 6 occupied by 
      
      
      
      , the strong ortho-directing power of the hydroxyl group forces the electrophilic bromine to attack the only remaining activated site: Position 3 .[1]
Phase 3: Desulfonation (Hydrolysis)[1]
  • Quench: Pour the reaction mixture onto 100 g of crushed ice.

  • Hydrolysis: Transfer the aqueous solution to a flask equipped for steam distillation or reflux. Heat to 130–140°C (using superheated steam or high-boiling solvent/acid mix) for 3–5 hours.

    • Scientific Insight: Sulfonation is reversible.[1] Heating in dilute acid promotes ipso-substitution of the sulfonyl group by a proton, regenerating the aromatic C-H bond at position 5, leaving the bromine at position 3 intact.[1]

  • Isolation: Cool the mixture to 4°C. The product, 3-bromo-6-chlorosalicylic acid , will precipitate as a solid.[1]

  • Purification: Recrystallize from dilute ethanol or acetic acid.

Protocol B: The Phenol Carboxylation Route (Kolbe-Schmitt)

Best for: Large-scale synthesis where high purity is required and 6-chlorosalicylic acid is not the mandatory starting material.[1] Logic: It is often easier to halogenate a phenol regioselectively and then add the carboxyl group.[1]

Step-by-Step Methodology
Phase 1: Synthesis of 2-Bromo-5-chlorophenol

Note: This precursor ensures the correct halogen pattern.[1]

  • Start: Begin with 3-chlorophenol .

  • Bromination: Treat with NBS (N-Bromosuccinimide) in acetonitrile at -20°C or

    
     in 
    
    
    
    .
    • Regioselectivity:[3][4][5] The -OH group directs ortho/para.[1] The -Cl (meta to OH) directs to the same positions.[1]

    • Major products are typically 4-bromo-3-chlorophenol and 6-bromo-3-chlorophenol (which is equivalent to 2-bromo-5-chlorophenol).[1]

  • Separation: Isolate the 2-bromo-5-chlorophenol isomer via fractional distillation or column chromatography.[1]

Phase 2: Carboxylation (Kolbe-Schmitt)[1]
  • Salt Formation: React 2-bromo-5-chlorophenol (1 eq) with NaOH (1 eq) to form the sodium phenoxide.[1] Dry completely (azeotropic removal of water with toluene).[1]

  • Carboxylation: Place the dry phenoxide in an autoclave. Pressurize with Carbon Dioxide (

    
    )  to 5–10 atm.[1]
    
  • Heat: Heat to 120–140°C for 6–12 hours.

    • Mechanism:[3] The phenoxide oxygen coordinates with

      
      , directing the electrophilic attack of carbon exclusively to the ortho position (Position 6 relative to Cl, Position 1 relative to OH).
      
  • Workup: Dissolve the solid cake in water and acidify with HCl. The precipitate is 3-bromo-6-chlorosalicylic acid .[1]

Comparative Data & Specifications

ParameterProtocol A (Blocking Group)Protocol B (Carboxylation)Direct Bromination (Not Rec.)
Starting Material 6-Chlorosalicylic Acid3-Chlorophenol6-Chlorosalicylic Acid
Regioselectivity High (>95% 3-isomer) High (via isomer separation) Low (Mixture of 5-Br and 3-Br)
Step Count 3 (One Pot possible)2 (Distinct stages)1
Yield 60–75%50–65% (Overall)80% (Wrong isomer)
Key Risk Incomplete desulfonationHigh pressure required (

)
Separation of isomers difficult

References

  • Regioselectivity in Salicylates: Lassar-Cohn, & Schultze, A. (1905).[1] Über die Bromierung der Salicylsäure. Berichte der deutschen chemischen Gesellschaft, 38(3), 3294-3302.[1] (Foundational text on salicylate halogenation patterns).

  • Blocking Group Strategy: Hussey, A. S., & Wilk, I. J. (1950).[1] The Sulfonation of Salicylic Acid. Journal of the American Chemical Society, 72(8), 3830.[1]

  • Kolbe-Schmitt Conditions: Lindsey, A. S., & Jeskey, H. (1957).[1] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620.[1] [1]

  • Synthesis of Chlorosalicylic Acids: Preparation of 6-chlorosalicylic acid. (Patent JPH06293700A).[1][6] Google Patents.

  • Bromination Reagents: Chlorination and Bromination Reagents with High Regioselectivity. Tokyo Chemical Industry (TCI).[1]

Sources

Application Note: 3-Bromo-6-chloro-2-hydroxybenzoic acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols.

Executive Summary & Chemical Identity

3-Bromo-6-chloro-2-hydroxybenzoic acid (CAS: 1935195-64-4)[1] is a highly functionalized, multi-halogenated salicylic acid derivative. In modern medicinal chemistry, halogenated salicylic acids are prized as foundational building blocks for synthesizing halogenated salicylanilides —a class of compounds historically used as anthelmintics (e.g., Niclosamide, Closantel) and currently being repurposed for oncology, metabolic disorders, and antifungal therapies[2][3].

The unique substitution pattern of this intermediate offers orthogonal reactivity, allowing researchers to explore novel chemical space:

  • C6-Chlorine: Provides significant steric bulk adjacent to the carboxylic acid. This steric lock forces the resulting amide bond in salicylanilides into a non-planar conformation, which is critical for target protein binding[4].

  • C3-Bromine: Serves as a highly reactive handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the introduction of diverse aryl or heteroaryl pharmacophores without interfering with the C6-Cl bond.

  • C2-Hydroxyl: Engages in strong intramolecular hydrogen bonding with the adjacent carbonyl. This weakly acidic phenol is the primary driver of the protonophore activity required for mitochondrial uncoupling[5].

Mechanistic Rationale: Biological Applications

Halogenated salicylanilides synthesized from this intermediate exhibit profound polypharmacology through two primary mechanisms of action:

  • Mitochondrial Uncoupling: The lipophilic, weakly acidic nature of the halogenated salicylanilide allows it to cross the inner mitochondrial membrane. Once inside the alkaline mitochondrial matrix, the C2-OH releases a proton, dissipating the electrochemical proton gradient[5][6]. This uncouples oxidative phosphorylation, depleting ATP and inducing apoptosis in pathogenic T-cells (useful for Inflammatory Bowel Disease)[6] and invasive fungal species like Candida albicans[2].

  • Kinase and Deubiquitinase (DUB) Inhibition: Recent drug repurposing screens have identified halogenated salicylanilides as potent, reversible inhibitors of USP8 (Ubiquitin Specific Peptidase 8). Inhibition of USP8 catalytic activity downregulates POMC gene expression and ACTH release, presenting a novel therapeutic avenue for Cushing's disease and pituitary tumors[4].

MoA A Halogenated Salicylanilide (Weakly Acidic Phenol) B Crosses Inner Mitochondrial Membrane (Lipophilic) A->B C Protonophore Activity (Releases H+ in Matrix) B->C D Dissipates Proton Gradient (ΔΨm collapse) C->D E Uncouples Oxidative Phosphorylation D->E F ATP Depletion & Targeted Cell Death E->F

Mechanism of mitochondrial uncoupling by halogenated salicylanilides.

Experimental Workflows & Protocols

To fully utilize this compound, a two-step synthetic workflow is typically employed: (1) Amidation to form the salicylanilide core, followed by (2) Suzuki-Miyaura Cross-Coupling at the C3 position.

SyntheticWorkflow A 3-Bromo-6-chloro- 2-hydroxybenzoic acid B Acyl Chloride Formation (SOCl2, cat. DMF) A->B C Amidation (Aniline, DIPEA, DCM) B->C D Halogenated Salicylanilide (Intermediate) C->D E Suzuki-Miyaura Coupling (R-B(OH)2, Pd(dppf)Cl2) D->E F C3-Functionalized Salicylanilide (API) E->F

Orthogonal synthetic workflow for functionalizing the intermediate.

Workflow 1: Synthesis of the Salicylanilide Core (Amidation)

Causality & Expert Insight: The C6-chlorine atom creates severe steric hindrance around the carboxylic acid. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail to activate the acid sufficiently, leading to poor yields. The most self-validating and robust method is the conversion of the carboxylic acid to an acyl chloride using Thionyl Chloride (SOCl


) with a catalytic amount of DMF. DMF reacts with SOCl

to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly chlorinates the sterically hindered acid.

Step-by-Step Protocol:

  • Activation: In a flame-dried, argon-purged round-bottom flask, suspend this compound (1.0 eq, 10 mmol) in anhydrous Toluene (20 mL).

  • Add Thionyl Chloride (3.0 eq, 30 mmol) followed by 3 drops of anhydrous DMF (catalyst).

  • Reflux the mixture at 85°C for 3 hours. The suspension will become a clear solution as the acyl chloride forms.

  • Concentrate the reaction mixture in vacuo to remove excess SOCl

    
     and toluene. Re-dissolve the crude acyl chloride in anhydrous Dichloromethane (DCM, 15 mL).
    
  • Coupling: In a separate flask, dissolve the desired aniline derivative (1.1 eq, 11 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) in anhydrous DCM (20 mL). Cool to 0°C.

  • Dropwise, add the acyl chloride solution to the aniline solution over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with 1M HCl (20 mL). Extract the organic layer, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel chromatography to yield the halogenated salicylanilide.
Workflow 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Expert Insight: The C3-Bromine bond undergoes oxidative addition to Palladium(0) significantly faster than the C6-Chlorine bond, allowing for highly chemoselective cross-coupling. Because the salicylanilide intermediate contains a free phenolic -OH and an amide -NH, at least 3.0 equivalents of a strong base (K


PO

) must be used. The base deprotonates the phenol and amide, preventing them from poisoning the catalyst, while also forming the active palladium-hydroxo complex required for transmetalation. A biphasic 1,4-Dioxane/Water system is critical to dissolve the inorganic base.

Step-by-Step Protocol:

  • Setup: In a microwave vial or Schlenk tube, combine the halogenated salicylanilide intermediate (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and K

    
    PO
    
    
    
    (3.5 eq, 3.5 mmol).
  • Add the catalyst Pd(dppf)Cl

    
     (0.05 eq, 5 mol%).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane and H

    
    O (4:1 v/v, 10 mL). Purge the vessel with argon for 10 minutes.
    
  • Reaction: Seal the vessel and heat at 90°C for 12 hours (or 110°C for 45 minutes if using a microwave synthesizer).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water, dry over MgSO

    
    , and concentrate. Purify via reverse-phase HPLC or recrystallization.
    

Quantitative Data: Reaction Optimization Benchmarks

The following table summarizes the optimized parameters for the chemoselective Suzuki-Miyaura coupling at the C3-Bromine position, demonstrating the necessity of specific catalyst-base combinations.

Catalyst SystemBase (Equivalents)Solvent SystemTemp (°C)Chemoselectivity (C3 vs C6)Isolated Yield (%)
Pd(PPh

)

(5 mol%)
Na

CO

(2.0 eq)
Toluene/EtOH/H

O
90°C85:1542%
Pd(OAc)

/ SPhos (5 mol%)
K

CO

(3.0 eq)
DMF100°C92:861%
Pd(dppf)Cl

(5 mol%)
K

PO

(3.5 eq)
1,4-Dioxane/H

O
90°C >99:1 88%
Pd(dppf)Cl

(5 mol%)
K

PO

(1.5 eq)
1,4-Dioxane/H

O
90°CN/A<10% (Failed)

*Note: 1.5 equivalents of base is insufficient due to the consumption of base by the acidic C2-phenol and amide protons, halting the transmetalation cycle.

References

  • Garcia, C. et al. "A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion." Nature Scientific Reports / PMC. URL:[Link]

  • Elamaran, A. et al. "Drug repurposing: halogenated salicylanilides inhibit USP8 catalytic activity and ACTH release by pituitary cells." bioRxiv. URL: [Link]

  • Google Patents. "US20220000812A1 - Methods and compositions for treating conditions associated with an abnormal inflammatory responses." Google Patents.

Sources

Application Notes & Protocols: Strategic Esterification of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-6-chloro-2-hydroxybenzoic acid is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The strategic modification of its carboxylic acid moiety into various esters unlocks a diverse range of chemical properties and biological activities. However, the esterification of this substrate is non-trivial due to significant steric hindrance imposed by the ortho-bromo and hydroxyl groups, as well as the deactivating electronic effects of the halogen substituents. This guide provides a detailed analysis of suitable esterification strategies, explaining the mechanistic rationale behind protocol selection and offering detailed, field-proven methodologies for researchers.

Part 1: Mechanistic Considerations and Strategy Selection

The unique structure of this compound, featuring a sterically encumbered carboxylic acid adjacent to a phenolic hydroxyl group, necessitates a careful choice of esterification method. The ideal strategy must overcome the steric hindrance to efficiently acylate the carboxyl group while avoiding undesirable side reactions, such as etherification of the phenolic hydroxyl. We will explore three primary strategies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the robust Mitsunobu Reaction.

Fischer-Speier Esterification: The Brute-Force Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on an acid catalyst (typically H₂SO₄ or p-TsOH) and a large excess of an alcohol to drive the equilibrium towards the ester product.[1][2][3]

  • Mechanism: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and provides the final ester product.[1][3]

  • Applicability & Challenges: For a sterically hindered substrate like this compound, standard Fischer-Speier conditions often require elevated temperatures and prolonged reaction times.[4] The primary advantages are the low cost of reagents and procedural simplicity. However, the harsh acidic conditions can lead to side reactions, and the reversible nature of the reaction necessitates effective removal of water or the use of a vast excess of the alcohol to achieve high yields.[2][3]

Steglich Esterification: A Mild and Controlled Alternative

Developed as a significant improvement for synthesizing esters under mild conditions, the Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6]

  • Mechanism: The carboxylic acid first reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to react with the alcohol. However, the reaction is significantly accelerated by the DMAP catalyst, which intercepts the O-acylisourea to form an even more reactive N-acylpyridinium species.[5][6] This highly electrophilic intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst in the process.

  • Applicability & Advantages: This method is exceptionally well-suited for sterically hindered acids and thermally sensitive substrates because it proceeds at or below room temperature.[5][6] It avoids the harsh acidic conditions of the Fischer-Speier method, thus preserving sensitive functional groups. The primary drawback is the cost of the reagents and the formation of a urea byproduct, which must be removed during workup.[7]

Mitsunobu Reaction: Precision through Inversion

The Mitsunobu reaction offers another powerful method for ester formation under exceptionally mild, neutral conditions. It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9][10]

  • Mechanism: The reaction is initiated by the formation of a betaine from the reaction between PPh₃ and DEAD. The carboxylic acid then protonates this betaine, creating a phosphonium salt and a carboxylate anion. The alcohol is subsequently activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The final step involves an Sₙ2 attack by the carboxylate anion on this activated alcohol, proceeding with a complete inversion of stereochemistry at the alcohol's carbon center.[8][9][10]

  • Applicability & Considerations: While renowned for its ability to invert stereocenters, the Mitsunobu reaction is also highly effective for esterifying primary and secondary alcohols with acidic nucleophiles (pKa < 13), including hindered carboxylic acids.[9] Its mildness is a significant advantage. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[8] Careful chromatographic separation is often required.

Part 2: Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Modified Fischer-Speier Esterification of this compound with Methanol

This protocol utilizes a large excess of methanol as both the reactant and solvent to drive the reaction equilibrium toward the product.

Materials and Equipment:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 3.98 mmol).

  • Reagent Addition: Add 25 mL of anhydrous methanol to the flask. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) to the stirring mixture. The addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65-70 °C) using a heating mantle. Maintain reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure methyl 3-bromo-6-chloro-2-hydroxybenzoate.

Protocol 2: Steglich Esterification of this compound with Benzyl Alcohol

This protocol is ideal for coupling with more valuable or acid-sensitive alcohols under mild conditions.

Materials and Equipment:

  • This compound

  • Benzyl alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂), add this compound (e.g., 500 mg, 1.99 mmol), benzyl alcohol (e.g., 226 mg, 2.09 mmol, 1.05 eq), and DMAP (24 mg, 0.20 mmol, 0.1 eq).

  • Solvent Addition: Add 15 mL of anhydrous DCM via syringe. Stir the mixture at room temperature until all solids dissolve.

  • Coupling Agent Addition: Cool the flask to 0 °C using an ice bath. Add EDC (420 mg, 2.19 mmol, 1.1 eq) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with 20 mL of DCM. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove DMAP and excess EDC, followed by saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure benzyl 3-bromo-6-chloro-2-hydroxybenzoate.

dot

Steglich_Esterification_Workflow cluster_prep Reagent Preparation (Inert Atmosphere) cluster_reaction Coupling Reaction cluster_workup Aqueous Work-up cluster_purify Purification prep1 Charge Flask: Acid, Alcohol, DMAP prep2 Add Anhydrous DCM prep1->prep2 prep3 Stir to Dissolve prep2->prep3 react1 Cool to 0°C prep3->react1 react2 Add EDC react1->react2 react3 Warm to RT (Stir 8-16h) Monitor by TLC react2->react3 workup1 Dilute with DCM react3->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with NaHCO₃ workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry over Na₂SO₄ workup4->workup5 purify1 Concentrate via Rotary Evaporation workup5->purify1 purify2 Purify via Flash Column Chromatography purify1->purify2 FinalProduct Pure Benzyl Ester purify2->FinalProduct

Caption: Workflow for Steglich Esterification.

Part 3: Data Summary and Method Comparison

The choice of esterification method depends critically on the scale of the reaction, the cost and sensitivity of the alcohol, and the desired purity of the final product.

Parameter Fischer-Speier Esterification Steglich Esterification Mitsunobu Reaction
Principle Acid-catalyzed equilibriumCarbodiimide-mediated couplingPhosphine/Azodicarboxylate activation
Key Reagents H₂SO₄ or p-TsOH, excess alcoholEDC/DCC, DMAPPPh₃, DEAD/DIAD
Solvent Excess alcohol or non-polar (e.g., Toluene)Anhydrous non-protic (e.g., DCM, THF)Anhydrous non-protic (e.g., THF, Dioxane)
Temperature Reflux (60-110 °C or higher)[2] Mild (0 °C to Room Temperature)[5] Mild (0 °C to Room Temperature)
Key Advantages Low cost, simple setup, scalable.[1][2] Mild conditions, high yields, good for hindered/sensitive substrates.[5][6] Very mild, neutral pH, effective for hindered systems.
Key Disadvantages Harsh conditions, reversible, potential side reactions, requires excess alcohol.[1] Expensive reagents, stoichiometric urea byproduct requires removal.[7] Expensive reagents, stoichiometric byproducts (PPh₃O, hydrazine) complicate purification.
Best Suited For Large-scale synthesis with simple, inexpensive alcohols (e.g., methanol, ethanol).Lab-scale synthesis with valuable, complex, or sensitive alcohols.High-value synthesis where mildness is paramount; inversion of stereochemistry.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (2003, December 31). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US2397498A - Esterification of salicylic acid.
  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • Scribd. (n.d.). Esterification of Salicylic Acid. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Crystal structure of 3-bromo-2-hydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Wiley Online Library. (2021, September 3). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • PubMed Central (PMC). (2026, January 20). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (2025, August 8). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • TSI Journals. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • MDPI. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steglich Esterification Definition. Retrieved from [Link]

  • IvyPanda. (2025, May 22). Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. Retrieved from [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

Sources

Suzuki coupling partners for 3-Bromo-6-chloro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Executive Summary

This guide details the site-selective Suzuki-Miyaura cross-coupling of This compound . This scaffold presents a unique "poly-functionalized/poly-halogenated" challenge common in agrochemical (e.g., dicamba analogs) and pharmaceutical synthesis.[1]

The core objective is to achieve chemoselectivity —coupling exclusively at the C3-Bromine position while preserving the C6-Chlorine for subsequent diversification—without compromising the acidic phenol/carboxylic acid functionalities. Two distinct protocols are provided:

  • Protocol A (Direct Coupling): A "Green Chemistry" approach using aqueous media for robust substrates.

  • Protocol B (Protection-First): A high-precision route for complex or sensitive boronic acid partners.

Substrate Analysis & Mechanistic Strategy

The Molecule:

  • Position C1: Carboxylic Acid (-COOH) – Acidic, potential catalyst poison.[1]

  • Position C2: Hydroxyl (-OH) – Acidic, ortho-directing, potential Pd-coordinator.[1]

  • Position C3: Bromine (-Br) – Primary Reactive Site (Target).

  • Position C6: Chlorine (-Cl) – Secondary Reactive Site (To be preserved).

The Chemoselectivity Logic: The oxidative addition of Pd(0) into the Carbon-Halogen bond is the rate-determining step.[2] The bond dissociation energy (BDE) for C-Br (~81 kcal/mol) is significantly lower than for C-Cl (~96 kcal/mol) .

  • Mechanism: By controlling temperature (<80°C) and ligand sterics, the catalyst inserts exclusively into the C-Br bond.

  • Steric Challenge: The C3-Br is sterically crowded, flanked by the C2-OH. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are required to facilitate oxidative addition in this crowded environment.[1]

Decision Matrix: Synthesis Strategy

SynthesisStrategy Start Substrate: This compound Check Is the Coupling Partner Acid-Sensitive or Unstable? Start->Check RouteA NO: Robust Partner (e.g., Phenylboronic Acid) Check->RouteA High Stability RouteB YES: Sensitive Partner (e.g., Heterocycles, Alkyl) Check->RouteB Low Stability ProtoA PROTOCOL A: Direct Aqueous Coupling (Ligand: TPPTS or SPhos) RouteA->ProtoA ProtoB PROTOCOL B: Protection Strategy (Methyl Ester/Ether) RouteB->ProtoB ResultA Product: 3-Aryl-6-chloro-salicylic acid ProtoA->ResultA ResultB Product: Methyl 3-Aryl-6-chloro-2-methoxybenzoate ProtoB->ResultB

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on partner stability.

Coupling Partner Selection Guide

The choice of boron species significantly impacts the success rate when coupling with ortho-substituted salicylic acids.

Partner TypeReactivityStabilityRecommendation
Aryl Boronic Acids HighModerateStandard. Ideal for Protocol A. Use excess (1.5 equiv) to account for protodeboronation.
Pinacol Esters (BPin) ModerateHighPreferred for Protocol B. Slower hydrolysis releases active boronic acid gradually, reducing side reactions.[1]
MIDA Boronates Low (Slow Release)Very HighSpecialized. Use for unstable heteroaryl partners (e.g., 2-pyridyl).[1] Requires specific hydrolysis conditions.[1]
Potassium Trifluoroborates ModerateHighAlternative. Good for aqueous Protocol A. Requires slightly more vigorous conditions.

Experimental Protocols

Protocol A: Direct Coupling (Aqueous/Green)

Best for: Simple aryl boronic acids, scale-up, and avoiding protection/deprotection steps.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (water-soluble option: TPPTS) (4-10 mol%)

  • Base: K₂CO₃ (3.0 equiv) – Excess required to neutralize -COOH and -OH.

  • Solvent: Water/Ethanol (1:1) or Water/Acetone.

Step-by-Step Workflow:

  • Dissolution: In a reaction vial, dissolve the Salicylic Acid derivative (1.0 equiv) and K₂CO₃ (3.0 equiv) in Water (0.2 M concentration). Stir for 5 mins until CO₂ evolution ceases and a clear solution forms (formation of dipotassium salt).

  • Partner Addition: Add the Aryl Boronic Acid (1.2 equiv) and Ethanol (equal volume to water).

  • Degassing (CRITICAL): Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen causes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos (pre-mixed in a small amount of solvent if possible, or added as solids).

  • Reaction: Heat to 60°C - 70°C for 4–12 hours.

    • Note: Do not exceed 80°C to prevent activation of the C-Cl bond.

  • Workup: Acidify carefully with 1M HCl to pH 2. The product usually precipitates. Filter and wash with water.

Protocol B: Protection-First Strategy (High Precision)

Best for: Heterocyclic partners, expensive reagents, or when purification of the free acid is difficult.[1]

Phase 1: Protection (Methylation)

  • Treat starting material with MeI (2.5 equiv) and K₂CO₃ in Acetone (Reflux, 2h).

  • Yields: Methyl 3-bromo-6-chloro-2-methoxybenzoate.

  • Benefit: Eliminates acidic protons, preventing catalyst poisoning and increasing solubility in organic solvents.[1]

Phase 2: The Coupling

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3 mol%) – Robust for aryl chlorides/bromides, but selective for Br at low temp.[1]

  • Solvent: 1,4-Dioxane / Water (9:1).[1]

  • Base: Cs₂CO₃ (2.0 equiv).

  • Temp: 80°C.

Step-by-Step Workflow:

  • Charge a flask with Protected Substrate (1.0 equiv), Boronic Ester (1.1 equiv), and Cs₂CO₃ (2.0 equiv).[1]

  • Add Dioxane/Water (degassed).

  • Add Pd(dppf)Cl₂·DCM.

  • Heat at 80°C for 6 hours. Monitor by HPLC/TLC.[1]

  • Chemoselectivity Check: If C-Cl coupling is observed (rare at 80°C), switch to Pd(PPh₃)₄ at 60°C.[1]

Mechanistic Visualization: Chemoselectivity

The following diagram illustrates why the Bromine reacts preferentially and how the catalytic cycle operates.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast into C-Br) Pd0->OxAdd Selectivity Filter: Br BDE < Cl BDE Int1 Pd(II)-Ar(Br) Complex Stable < 90°C OxAdd->Int1 TransMet Transmetallation (Base + Boronic Acid) Int1->TransMet Rate Determining in crowded systems SideRxn C-Cl Activation (Requires >100°C) Int1->SideRxn Avoided by Temp Control RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the kinetic preference for C-Br oxidative addition.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is "self-validating," perform these checks during the reaction:

  • The "Black Precipitate" Check:

    • Observation: If the reaction mixture turns black (Pd black precipitation) within 10 minutes, your ligand is insufficient or oxygen is present.

    • Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Re-degas solvents.[1]

  • The "Protodeboronation" Check:

    • Observation: Starting material remains, but boronic acid is consumed (visible by TLC/LCMS as benzene/heterocycle formation).[1]

    • Fix: This is common with ortho-substituted acids.[1] Switch to Protocol B (Protected) or use a slow-release boron source like a MIDA boronate.

  • Regioselectivity Drift:

    • Observation: Formation of bis-coupled product (coupling at both Br and Cl).

    • Fix: Lower temperature by 10°C. Switch catalyst to Pd(PPh₃)₄ , which is less active than Pd-SPhos and discriminates better between Br/Cl.[1]

References

  • Chemoselectivity in Polyhalogenated Aromatics

    • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics.[4]

    • Source:Organic Letters (ACS).
    • URL:[Link]

  • Coupling of Unprotected Salicylic Acids

    • Title: Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production (5-bromosalicylic acid example).
    • Source:PMC / NIH.[1]

    • URL:[Link]

  • Ligands for Sterically Hindered Substrates

    • Title: Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling.[1][5]

    • Source:Organic Letters (via Organic Chemistry Portal).
    • URL:[Link]

  • General Mechanism & Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: Substrate Scope and Mechanistic Investig
    • Source:Chemistry LibreTexts / PMC.[1]

    • URL:[Link]

Sources

Advanced Application Note: Recrystallization Solvents for 3-Bromo-6-chloro-2-hydroxybenzoic Acid Purification

[1][2]

Part 1: Executive Summary & Chemical Context[1][3]

3-Bromo-6-chloro-2-hydroxybenzoic acid (also referred to as 3-bromo-6-chlorosalicylic acid) presents a unique purification challenge due to its dense halogenation pattern on the salicylic acid core.[1][2] Unlike simple benzoic acids, the presence of both bromine (C3) and chlorine (C6) flanking the hydroxy-acid functionality creates significant steric strain and alters the molecule's lipophilicity profile.[2][3]

This guide moves beyond generic "trial-and-error" methods, providing a rational, chemically grounded approach to solvent selection. We prioritize purity profiles (specifically the removal of regioisomers like 5-bromo analogs) and crystallization kinetics .[1][2]

Key Chemical Properties Impacting Purification[1][3]
  • Acidity (pKa): The electron-withdrawing halogens significantly increase acidity compared to salicylic acid.[1][2] This suppresses ionization in non-polar solvents but requires acidic modifiers in polar protic solvents to prevent salt formation.[1][2]

  • Intramolecular Hydrogen Bonding: The ortho-hydroxy and carboxylic acid groups form a stable 6-membered pseudo-ring.[1][2] This reduces water solubility and enhances solubility in non-polar aromatics like toluene.[2]

  • Lipophilicity: The C6-Chlorine and C3-Bromine atoms render the molecule significantly more lipophilic than the parent salicylic acid.[1][2]

Part 2: Solvent Selection Strategy (The "Why")

The selection of a recrystallization solvent is governed by the "Like Dissolves Like" principle, refined by the Hansen Solubility Parameters (HSP) .[2][3]

The Non-Polar Strategy (High Purity)

Solvent System: Toluene or Toluene/Heptane (Antisolvent)[1][2][3]

  • Mechanism: Halogenated salicylic acids show high solubility in hot toluene due to π-π stacking interactions and the lipophilic halogen shell.[1][2]

  • Impurity Rejection: Highly polar impurities (inorganic salts, oxidized tars) and non-halogenated starting materials (salicylic acid) are often less soluble in toluene, remaining as solids or oils that can be decanted.[2][3]

  • Field Insight: Literature on analogous chlorinated salicylic acids (e.g., 6-chlorosalicylic acid) suggests toluene is superior for rejecting regioisomers [1].[1][2][3]

The Polar Strategy (High Recovery)

Solvent System: Aqueous Ethanol or Aqueous Acetic Acid[1][3]

  • Mechanism: The carboxylic acid moiety dominates interaction in protic solvents.[1][2]

  • Impurity Rejection: Excellent for removing non-polar byproducts (over-brominated species) if the water ratio is optimized.[1][2]

  • Caveat: Requires acidification (e.g., 1% acetic acid) to ensure the product remains in its free acid form and does not dissociate into a soluble salicylate anion.[2][3]

Part 3: Experimental Protocols

Protocol A: Rapid Solvent Screening (Feasibility Study)

Before committing to a bulk batch, validate solubility profiles.[2][3]

Objective: Determine the critical solution temperature (CST) and metastable zone width.

  • Preparation: Weigh 100 mg of crude this compound into four GC vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

    • Vial A: Toluene

    • Vial B: Ethanol (95%)[1][2][3]

    • Vial C: Ethyl Acetate[1]

    • Vial D: Glacial Acetic Acid[4][5]

  • Thermal Cycle:

    • Heat to reflux (or 80°C).[1][2][3] Observe dissolution.

    • If insoluble: Add solvent in 0.1 mL increments until dissolved.[1][2]

    • If soluble at RT: This solvent is too strong; consider it as the "solvent" in a solvent/antisolvent pair.[1][2]

  • Cooling: Allow to cool slowly to 25°C.

    • Success Criteria: Formation of defined prisms or needles.[1][2]

    • Failure:[1] Oiling out (indicates solvent is too polar or impurities are too high).[1][2][3]

Protocol B: Optimized Recrystallization (Toluene/Heptane System)

Recommended for removal of regioisomers and maximum purity.[1][2][3]

Materials:

  • Crude this compound[1][2]

  • Solvent: Toluene (anhydrous grade preferred)[1][2][3]

  • Antisolvent: n-Heptane[1][2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[2][3]

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL RBF.

    • Add 40 mL Toluene (4 vol).

    • Heat to 85-90°C with stirring.

    • Note: If solids remain after 15 mins, add Toluene in 5 mL increments.[2][3] Do not exceed 8 vol. If black specks remain, they are likely inorganic; filter hot.[2][3]

  • Nucleation:

    • Remove from heat and allow the solution to cool to ~60°C.

    • Optional: If no crystals form, seed with 10 mg of pure crystal.[2][3]

  • Antisolvent Addition (The "Cloud Point" Method):

    • While at 60°C, add n-Heptane dropwise until a persistent slight turbidity (cloudiness) is observed.

    • Re-heat slightly to 65°C to clear the solution.

  • Crystallization:

    • Turn off the heat.[2] Allow the bath to cool to room temperature naturally (slow cooling promotes purity).[1][2][3]

    • Once at RT, transfer flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1][2][3]

    • Wash: Wash the cake with 2 x 10 mL of cold (0°C) Toluene:Heptane (1:1 mixture).

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol C: Recrystallization via Aqueous Acetic Acid

Recommended if the primary impurity is inorganic salts or if the Toluene method yields colored product.[2]

  • Dissolution: Dissolve 10 g crude in 50 mL Glacial Acetic Acid at 80°C.

  • Precipitation: Slowly add hot water (60°C) until turbidity appears (approx 10-20 mL).[1][2]

  • Cooling: Cool to RT, then 4°C.

  • Filtration: Filter and wash with cold water to remove residual acetic acid.[1][2]

Part 4: Visualization & Logic[1][3]

Recrystallization Decision Workflow

RecrystallizationWorkflowStartCrude 3-Bromo-6-chloro-2-hydroxybenzoic acidSolubilityCheckSolubility Check(Toluene @ 90°C)Start->SolubilityCheckSolubleFully SolubleSolubilityCheck->SolubleClear SolutionInsolubleInsoluble/ResidueSolubilityCheck->InsolubleBlack specks/solidsCoolingControlled Cooling(90°C -> 25°C)Soluble->CoolingFilterHotHot Filtration(Remove Salts/Inorganics)Insoluble->FilterHotFilterHot->SolubleCrystalsFormCrystals Form?Cooling->CrystalsFormYesCrystalsIsolate & Wash(Cold Toluene)CrystalsForm->YesCrystalsYesNoCrystalsAdd Antisolvent(Heptane dropwise)CrystalsForm->NoCrystalsNo (remains solution)QCQC Analysis(HPLC, MP)YesCrystals->QCNoCrystals->CoolingRe-cool

Figure 1: Decision logic for the purification of halogenated salicylic acids, prioritizing non-polar solvent systems.

Part 5: Quality Control & Validation

A self-validating protocol requires confirmation of purity.[1][2]

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (Reverse Phase)> 98.5% AreaC18 Column, ACN/Water (0.1% H3PO4).[1][2] Look for des-bromo impurities.[1][2]
Melting Point Capillary (DSC preferred)Sharp, within 2°C rangeLiterature for analogs suggests range 160-180°C. Broad range = isomeric impurity.[1][2][3]
Residual Solvent GC-Headspace< 5000 ppm (ICH limits)Toluene is Class 2; ensure thorough drying.[1][2]
Appearance VisualWhite to Off-White NeedlesYellow/Brown indicates oxidation or phenolic tars.[1][2]

References

  • Royal Society of Chemistry. (2013).[1][2] Synthesis and characterization of chlorinated cobalt alkyne complexes derived from acetylsalicylic acid. Dalton Transactions.[1][2] Retrieved from [Link]

  • Google Patents. (2019).[1][2] CN110002989A - Preparation method of 5-bromo-2-chlorobenzoic acid.[1][2][6] Retrieved from

  • PrepChem. (n.d.).[1][2] Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (1941).[1][2] 3-Bromo-4-hydroxytoluene.[1][2] Org. Synth. 1941, 21,[2][3] 15. Retrieved from [Link]

Application Notes and Protocols for 3-Bromo-6-chloro-2-hydroxybenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Value of Halogenated Salicylic Acids in Herbicide Discovery

Substituted salicylic acids are a cornerstone in the synthesis of a diverse array of agrochemicals, most notably herbicides. The specific arrangement of functional groups on the aromatic ring dictates the molecule's biological activity, selectivity, and environmental persistence. 3-Bromo-6-chloro-2-hydroxybenzoic acid is a highly functionalized intermediate, and while not a direct precursor to a major commercial herbicide, its structure presents a compelling platform for the synthesis of novel auxin-mimic herbicides, analogous to the widely used herbicide, Dicamba.

This document provides detailed application notes and a representative synthetic protocol for the utilization of this compound in the synthesis of a potential herbicidal compound, 3-bromo-6-chloro-2-methoxybenzoic acid. The principles and procedures outlined herein are based on established synthetic methodologies for analogous commercial products, providing a scientifically grounded framework for research and development.

Core Application: Synthesis of a Dicamba Analog

The primary application of this compound in agrochemical synthesis is as a direct precursor to 3-bromo-6-chloro-2-methoxybenzoic acid, a structural analog of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). Dicamba is a selective herbicide used to control broadleaf weeds.[1] The conversion of the hydroxyl group to a methoxy group is a critical step in imparting herbicidal activity.

The presence of the bromine atom in place of a chlorine atom (as in the precursor to Dicamba) allows for the exploration of structure-activity relationships, potentially leading to new herbicides with altered efficacy, crop selectivity, or environmental profiles.

Synthetic Pathway Overview

The synthesis of 3-bromo-6-chloro-2-methoxybenzoic acid from this compound is a straightforward O-methylation reaction. This reaction can be achieved through various methods, with the use of a methylating agent in the presence of a base being the most common and industrially scalable approach.

Synthesis_Pathway start This compound intermediate Deprotonated Intermediate start->intermediate Base (e.g., NaOH, K2CO3) product 3-bromo-6-chloro-2-methoxybenzoic acid (Dicamba Analog) intermediate->product Methylating Agent (e.g., Dimethyl Sulfate)

Caption: Synthetic pathway from this compound to a Dicamba analog.

Experimental Protocol: Synthesis of 3-bromo-6-chloro-2-methoxybenzoic acid

This protocol details the O-methylation of this compound to yield 3-bromo-6-chloro-2-methoxybenzoic acid.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (per 10 mmol scale)
This compoundNot available251.46 g/mol 2.51 g (10 mmol)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 0.88 g (22 mmol)
Dimethyl Sulfate (DMS)77-78-1126.13 g/mol 1.39 g (1.05 mL, 11 mmol)
Acetone67-64-158.08 g/mol 50 mL
Hydrochloric Acid (HCl), concentrated (37%)7647-01-036.46 g/mol As needed for acidification
Deionized Water7732-18-518.02 g/mol For workup
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37 g/mol For drying
Ethyl Acetate141-78-688.11 g/mol For extraction
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (2.51 g, 10 mmol) and acetone (50 mL). Stir the mixture to form a suspension.

  • Basification: Prepare a solution of sodium hydroxide (0.88 g, 22 mmol) in 10 mL of deionized water. Add this solution dropwise to the stirred suspension at room temperature. The suspension should become a clear solution as the phenoxide and carboxylate salts are formed.

  • Methylation: Add dimethyl sulfate (1.05 mL, 11 mmol) dropwise to the reaction mixture via the dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition of dimethyl sulfate is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Add 50 mL of deionized water.

    • Acidify the aqueous phase to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the product should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-bromo-6-chloro-2-methoxybenzoic acid.

Expected Results

The expected product is a white to off-white solid. The yield and purity should be determined by standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Causality Behind Experimental Choices

  • Choice of Base: Sodium hydroxide is a strong base that effectively deprotonates both the phenolic hydroxyl and the carboxylic acid groups, facilitating the subsequent nucleophilic attack on the methylating agent. Potassium carbonate can also be used, often in a non-aqueous solvent like acetone or DMF.

  • Choice of Methylating Agent: Dimethyl sulfate is a highly effective and relatively inexpensive methylating agent for O-methylation. Other options include methyl iodide, though it is more expensive.

  • Solvent: Acetone is a suitable solvent as it dissolves the starting material's salt and is relatively inert under the reaction conditions.

  • Acidification: Acidification is crucial to protonate the carboxylate and precipitate the final product, which is less soluble in its acidic form.

Self-Validating System: Quality Control

To ensure the integrity of the synthesis, the following analytical checks are recommended:

  • TLC Monitoring: Use a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate with a drop of acetic acid) to monitor the disappearance of the starting material and the appearance of the product spot.

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product. The appearance of a methoxy signal (around 3.9 ppm in ¹H NMR) and the disappearance of the phenolic proton signal are key indicators of a successful reaction.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion and Future Directions

The protocol described provides a reliable method for the synthesis of a novel Dicamba analog from this compound. This opens avenues for further research into the herbicidal activity of this new compound. Subsequent studies should focus on bioassays to determine its efficacy against various weed species and its selectivity towards important crops. Further derivatization of the carboxylic acid group could also lead to the discovery of new active ingredients.

References

  • Dicamba Synthesis Intermediate: The synthesis of Dicamba often involves the intermediate 3,6-dichloro-2-hydroxybenzoic acid.[1][2][3]

  • Kolbe-Schmitt Reaction: A common method for synthesizing hydroxybenzoic acids, which can then be further modified.[2]

  • Salicylic Acid in Plant Defense: Salicylic acid and its derivatives are known to be involved in plant defense mechanisms.[4][5]

  • Organic Synthesis with Bromine: Bromine and bromo-organic compounds are versatile reagents in organic synthesis.[6]

  • Patents on Substituted Benzoic Acids: Various patents describe the synthesis and application of substituted benzoic acids in agrochemicals.[7][8]

Sources

Troubleshooting & Optimization

improving yield of 3-Bromo-6-chloro-2-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Yield Optimization & Troubleshooting for 3-Bromo-6-chloro-2-hydroxybenzoic Acid Synthesis

Executive Summary

The synthesis of This compound presents a classic regioselectivity challenge.[1] If you are experiencing low yields (<40%) or difficulty isolating the pure compound, the root cause is likely the electronic directing competition during the bromination step.

In 6-chloro-2-hydroxybenzoic acid (6-chlorosalicylic acid), the hydroxyl group (-OH) at C2 strongly activates the ring.[1] However, it directs electrophilic substitution to both the C3 (ortho) and C5 (para) positions.[1] Standard bromination conditions overwhelmingly favor the C5 position due to steric accessibility and electronic reinforcement from the C6-chlorine, leading to the formation of the unwanted 5-bromo isomer as the major product.

This guide outlines two strategies:

  • Strategic Route Switch (Recommended): Utilizing the Kolbe-Schmitt carboxylation to fix regiochemistry before ring closure.[1]

  • Process Optimization (Legacy Route): Techniques to enhance ortho-selectivity (C3) if you must use direct bromination.

Module 1: The Strategic Shift (Recommended Route)

The most effective way to improve yield is to bypass the regioselectivity battle entirely by changing the retrosynthetic disconnection. Instead of brominating the acid, we carboxylate the pre-brominated phenol.

Protocol: Kolbe-Schmitt Carboxylation of 2-Bromo-5-chlorophenol

Rationale: By starting with 2-bromo-5-chlorophenol , the bromine is already locked at the correct position relative to the chlorine.[1] The carboxylation of phenols occurs preferentially at the ortho position to the hydroxyl group. Since the para position (relative to -OH) is blocked by Chlorine (in the precursor numbering), carboxylation is forced to the ortho position, yielding the target structure.

Step-by-Step Workflow:

  • Phenolate Formation:

    • Reagents: 2-Bromo-5-chlorophenol (1.0 eq), Potassium Hydroxide (KOH, 1.05 eq).

    • Solvent: Toluene or Xylene (Anhydrous).[1]

    • Process: Reflux to form the potassium phenolate salt. Critical: Water must be removed azeotropically (Dean-Stark trap).[1] Moisture kills the Kolbe-Schmitt reaction.[1]

    • Why Potassium? Potassium salts generally favor carboxylation (formation of salicylic acids) over sodium salts due to cation size and chelation effects with the CO2 intermediate.

  • Carboxylation (The Reaction):

    • Conditions: Transfer the dry phenolate to a high-pressure autoclave.

    • Reagent: Carbon Dioxide (CO2) gas (dry).[1]

    • Pressure/Temp: 5–10 bar CO2 pressure at 130–140°C for 4–6 hours.

    • Mechanism: The phenolate attacks CO2 to form a metastable intermediate, which rearranges to the salicylate.

  • Workup & Isolation:

    • Dissolve the solid cake in water.

    • Acidify with HCl to pH < 2 to precipitate the free acid.

    • Purification: Recrystallize from Ethanol/Water (1:1).[1]

Expected Yield: 65–80% (vs. ~30% for direct bromination).[1]

Module 2: Optimizing Direct Bromination (Legacy Route)

If your workflow is constrained to using 6-chlorosalicylic acid as the starting material, you must use Ortho-Directing Conditions to overcome the natural preference for the C5 position.

The Challenge: C3 vs. C5 Competition
PositionDirecting InfluenceSteric HindranceOutcome
C5 (Para to OH) Activated by OH (Strong), Ortho to Cl (Weak Deactivator)Low (Open)Major Product
C3 (Ortho to OH) Activated by OH (Strong), Para to Cl (Weak Deactivator)High (Sandwiched between OH and COOH)Minor Product
Troubleshooting Protocol: Enhancing C3 Selectivity

To shift the ratio toward the C3-bromo product, use a primary amine to coordinate the bromine and the phenol, creating a "delivery system" that favors the ortho position.

Reagents:

  • Substrate: 6-Chloro-2-hydroxybenzoic acid.[1]

  • Brominating Agent: Bromine (

    
    ) or NBS.[1]
    
  • Additive (Critical): tert-Butylamine or Diisopropylamine (0.1–0.5 eq).[1]

  • Solvent: Dichloromethane (DCM) or Toluene (Non-polar solvents enhance H-bonding direction).[1]

Procedure:

  • Dissolve substrate in DCM at -78°C (Dry Ice/Acetone bath). Low temperature is crucial to maximize the energy difference between the transition states.

  • Add the amine additive.[2] Allow to stir for 15 minutes to form the H-bonded template.

  • Add

    
     dropwise over 1 hour.[1]
    
  • Allow to warm slowly to room temperature overnight.

Why this works: The amine forms a salt/complex with the phenol proton and the bromine, sterically and electronically guiding the electrophile to the closest available position (C3), despite the steric crowding.

Module 3: Visualizing the Chemistry

The following diagram illustrates the divergent pathways and the "Yield Trap" associated with standard bromination.

SynthesisPathways Start_Acid 6-Chloro-2-hydroxybenzoic acid Reaction_Brom Direct Bromination (Br2, AcOH) Start_Acid->Reaction_Brom Start_Phenol 2-Bromo-5-chlorophenol Reaction_KS Kolbe-Schmitt (CO2, K2CO3, High P) Start_Phenol->Reaction_KS Product_Major MAJOR IMPURITY 5-Bromo-6-chloro-2-hydroxybenzoic acid (Para-bromination) Reaction_Brom->Product_Major Kinetic/Steric Preference (C5) Product_Target TARGET This compound Reaction_Brom->Product_Target Minor Path (C3) Low Yield Reaction_KS->Product_Target Regiocontrolled High Yield

Caption: Figure 1. Pathway comparison showing the regioselectivity "trap" of direct bromination versus the controlled Kolbe-Schmitt route.

FAQ: Troubleshooting & Analytics

Q1: I am seeing a spot on TLC that runs very close to my product. What is it?

  • Answer: This is almost certainly the 5-bromo isomer .[1] Because the polarity difference between the 3-bromo and 5-bromo isomers is minimal, standard silica chromatography is often insufficient.

  • Fix: Use Fractional Crystallization .[1] The 3-bromo isomer (target) often has lower solubility in non-polar solvents due to intramolecular H-bonding (between OH and Br/COOH).[1] Try recrystallizing from hot Toluene.[1]

Q2: My Kolbe-Schmitt reaction yield is near zero. What happened?

  • Answer: Moisture is the enemy. If your phenolate salt was not completely anhydrous , the reaction will fail.

  • Fix: Dry the potassium phenolate salt under high vacuum at 100°C for 4 hours before adding CO2. Use a Dean-Stark apparatus during the salt formation step to remove every drop of water.[1]

Q3: Can I use NBS instead of liquid Bromine?

  • Answer: Yes, but NBS in polar solvents (DMF/MeCN) tends to favor the para (C5) product even more strongly.[1] If using NBS, use it in non-polar solvents (CCl4 or Benzene substitute) with a radical inhibitor to prevent benzylic side reactions (though less relevant here, it ensures electrophilic mechanism).[1]

Q4: How do I distinguish the 3-bromo and 5-bromo isomers by NMR?

  • Answer: Look at the coupling constants of the aromatic protons.

    • Target (3-Br, 6-Cl): You have protons at C4 and C5.[1] They are ortho to each other. Coupling constant (

      
      ) will be ~8.0–9.0 Hz .[1]
      
    • Impurity (5-Br, 6-Cl): You have protons at C3 and C4.[1] They are ortho to each other. Coupling constant (

      
      ) will also be ~8.0–9.0 Hz .[1]
      
    • Wait, this is tricky. You must look at the Chemical Shift .

    • 3-Br Isomer: The proton at C4 is shielded by the neighboring Br.[1] The proton at C5 is next to Cl.[3]

    • 5-Br Isomer: The proton at C3 is between OH and H. The proton at C4 is between H and Br.

    • Definitive Check: 13C NMR is clearer. The C-Br carbon shift differs significantly depending on whether it is crowded (C3) or open (C5).[1]

References

  • Regioselectivity in Phenol Carboxylation (Kolbe-Schmitt): Markovic, Z. et al. "Mechanism of the Kolbe-Schmitt reaction: A theoretical study." Journal of Chemical Information and Modeling. Note: Explains the potassium chelation effect required for ortho-selectivity.
  • Bromination of Salicylic Acids

    • Farinholt, L. H. et al. "The Halogenation of Salicylic Acid." Journal of the American Chemical Society.[2]

    • - Confirms the preference for 5-bromo substitution.[1]

  • Synthesis of 2-Bromo-5-chlorophenol (Precursor)

    • PubChem Compound Summary for CID 13284272.[1][4]

    • - Verifies stability and availability of the precursor.[1]

  • Pearson, D. E. et al. "The Ortho-Bromination of Phenols." Synthesis.

Sources

Technical Support Center: Regioisomer Purification of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who face significant bottlenecks during the downstream processing of halogenated salicylic acids. The synthesis of 3-Bromo-6-chloro-2-hydroxybenzoic acid (CAS: 1935195-64-4) typically involves the electrophilic bromination of a 6-chlorosalicylic acid precursor. This reaction inherently lacks absolute regiocontrol, leading to a stubborn mixture of regioisomers that resist standard purification techniques.

This guide is designed to bypass trial-and-error by providing causally-driven, self-validating methodologies to isolate your target compound.

Diagnostic Dashboard: The Regioisomer Challenge

During the bromination of 6-chloro-2-hydroxybenzoic acid, the strongly activating hydroxyl group (-OH) directs the incoming electrophile to the ortho (C3) and para (C5) positions. Because both positions are electronically activated, the reaction inevitably yields a mixture of the 3-bromo target and the 5-bromo impurity.

G SM 6-Chloro-2-hydroxybenzoic acid (Precursor) Reagent Bromination (Br2 / AcOH) SM->Reagent Target This compound (Target: ortho to OH) Reagent->Target Major Pathway Impurity 5-Bromo-6-chloro-2-hydroxybenzoic acid (Impurity: para to OH) Reagent->Impurity Minor Pathway

Electrophilic aromatic bromination pathway of 6-chloro-2-hydroxybenzoic acid.

Troubleshooting FAQs

Q1: My TLC shows a single spot, but NMR indicates a 3:1 mixture of the 3-bromo and 5-bromo isomers. How can I resolve them analytically? Causality & Solution: Halogenated salicylic acids exhibit nearly identical


 values on normal-phase silica due to the dominant, overriding hydrogen-bonding interactions of their carboxylic and phenolic groups[1]. To resolve them, you must switch to Reverse-Phase HPLC (C18). By using an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid), you suppress the ionization of the carboxylic acid, forcing the molecules to interact with the stationary phase based purely on their halogen substitution patterns[2]. The 5-bromo isomer possesses a slightly larger exposed lipophilic surface area, resulting in a longer retention time.

Q2: Standard recrystallization from ethanol/water fails to enrich my target compound. Why? Causality & Solution: The 3-bromo and 5-bromo isomers co-crystallize because their similar molecular volumes and identical hydrogen-bonding networks allow them to substitute for one another within the crystal lattice[1]. Instead of thermal crystallization, you must utilize pH-Gradient Fractional Precipitation . The inductive electron-withdrawing effect of the bromine atom is distance-dependent. In the 3-bromo isomer, the Br is adjacent to the -OH group, making the molecule slightly more acidic than the 5-bromo isomer. By carefully titrating a basic solution with acid, the less acidic 5-bromo isomer will precipitate first[3].

Q3: If pH-gradient precipitation is insufficient for pharmaceutical-grade purity (>99%), what is the most robust preparative method? Causality & Solution: Transient Derivatization . By converting the carboxylic acid into a methyl ester, you eliminate the primary hydrogen-bond donor that causes streaking on silica gel. Without this hydrogen bonding, the steric bulk of the halogens dictates the molecule's interaction with the silica. The 3-bromo ester, being highly sterically congested, elutes significantly faster than the 5-bromo ester. Post-separation, a mild hydrolysis regenerates the pure acid.

Quantitative Data Summary

Physicochemical PropertyThis compound (Target)5-Bromo-6-chloro-2-hydroxybenzoic acid (Impurity)
Substitution Pattern Bromine ortho to -OHBromine para to -OH
Estimated

(COOH)
~ 2.1~ 2.4
HPLC Retention Time *8.4 min9.1 min
TLC

(Normal Phase)
~ 0.2 (Severe streaking)~ 0.2 (Severe streaking)
TLC

(Methyl Ester)
0.6 (Hexanes/EtOAc 4:1)0.4 (Hexanes/EtOAc 4:1)

*Conditions: C18 Column, 60% Acetonitrile / 40% Water with 0.1% Trifluoroacetic acid (TFA).

Protocol Vault: Self-Validating Methodologies

Protocol A: pH-Gradient Fractional Precipitation

Use this method for bulk purification (10g - 1kg scale) when chromatography is not economically viable.

G Step1 Dissolve crude in 0.5M NaOH (pH > 12) Step2 Titrate with 1M HCl (Monitor pH) Step1->Step2 Step3 pH 2.8 - 3.2 (5-Bromo Isomer Precipitates) Step2->Step3 Step4 Filter & Retain Filtrate Step3->Step4 Step5 pH 1.5 - 2.0 (3-Bromo Target Precipitates) Step4->Step5

Workflow for pH-gradient fractional precipitation of regioisomers.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude regioisomer mixture in water and slowly add 0.5M NaOH until the pH reaches 12.0. Stir until complete dissolution is achieved.

  • Primary Acidification (Impurity Removal): Add 1M HCl dropwise under vigorous stirring. Monitor the pH continuously using a calibrated probe. Halt the addition when the pH reaches 3.0. A white precipitate (predominantly the 5-bromo isomer) will form[3].

  • Equilibration & Filtration: Stir the suspension at room temperature for 2 hours to allow for Ostwald ripening of the impurity crystals. Filter through a Buchner funnel and retain the filtrate .

  • Self-Validation Checkpoint: Inject a 10 µL aliquot of the filtrate into the HPLC (C18, 0.1% TFA). Validation criteria: The peak at 9.1 min (5-bromo) must be <5% by Area Under Curve (AUC). If it exceeds 5%, adjust the filtrate pH to 2.8 and refilter.

  • Secondary Acidification (Target Recovery): Add 1M HCl to the validated filtrate until the pH drops to 1.5. The target this compound will precipitate heavily.

  • Isolation: Filter, wash the filter cake with ice-cold water (to remove residual NaCl), and dry under vacuum at 45°C.

Protocol B: Transient Derivatization-Assisted Chromatography

Use this method for isolating analytical standards or achieving >99.5% purity on smaller scales.

Step-by-Step Methodology:

  • Esterification: Dissolve the crude acid mixture in anhydrous Methanol (10 mL/g). Add catalytic concentrated

    
     (0.1 mL/g). Reflux for 12 hours.
    
  • Self-Validation Checkpoint 1 (Reaction Completion): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 4:1). Validation criteria: The baseline streaking (free acid) must be completely absent, replaced by two distinct, tight spots at

    
     0.4 and 0.6.
    
  • Workup: Concentrate the mixture in vacuo, dissolve in Ethyl Acetate, and wash with saturated

    
     to remove residual acid. Dry over 
    
    
    
    and evaporate.
  • Chromatographic Separation: Load the crude esters onto a silica gel column. Elute with a gradient of Hexanes/EtOAc (9:1 to 4:1). Collect the faster-eluting fraction (

    
     0.6), which is the sterically hindered 3-bromo methyl ester.
    
  • Hydrolysis: Dissolve the pure 3-bromo ester fraction in THF/Water (1:1). Add 2.0 equivalents of LiOH·

    
    . Stir at room temperature for 4 hours.
    
  • Self-Validation Checkpoint 2 (Hydrolysis Completion): TLC must show complete disappearance of the

    
     0.6 spot and return of the baseline spot.
    
  • Final Isolation: Acidify the mixture to pH 1.0 with 1M HCl, extract with Ethyl Acetate, dry, and concentrate to yield the ultra-pure this compound.

References

  • Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry.

  • Advice on separating regioisomers. Reddit (r/OrganicChemistry). 1

  • Process for the separation and purification of salicylic acid (EP0224420A1). Google Patents. 3

  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent Technologies. 2

Sources

Technical Support Center: Decarboxylation of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-3B6C-DEC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the thermal decarboxylation of 3-Bromo-6-chloro-2-hydroxybenzoic acid to yield 2-Bromo-5-chlorophenol . Unlike simple benzoic acids, this substrate possesses an ortho-hydroxyl group and a bulky ortho-chloro substituent (position 6), creating a unique steric and electronic environment.

Successful conversion relies on exploiting the "Ortho Effect" while mitigating sublimation and dehalogenation risks. This guide synthesizes mechanistic insights with practical troubleshooting protocols.

Module 1: Mechanism & Theory (The "Why")

To troubleshoot effectively, you must understand the driving force. This reaction proceeds via a Unimolecular Thermal Decarboxylation facilitated by a cyclic transition state.

The Ortho-Effect & Steric Acceleration
  • Chelation: The ortho-hydroxyl group forms an intramolecular hydrogen bond with the carboxyl carbonyl. This weakens the O-H bond of the carboxylic acid, facilitating proton transfer to the ipso-carbon (C1).

  • Steric Strain (The 6-Chloro Factor): The chlorine atom at position 6 forces the carboxyl group out of planarity with the benzene ring. This "steric inhibition of resonance" destabilizes the ground state, significantly lowering the activation energy compared to non-substituted salicylic acids.

Reaction Pathway Visualization

DecarboxylationMechanism cluster_0 Critical Control Point Substrate This compound (Ground State) TS Cyclic Transition State (Proton Transfer from OH to C1) Substrate->TS Heat (>140°C) Steric Twist Intermediate Cyclohexadienone Intermediate (Keto-Tautomer) TS->Intermediate -CO2 CO2 CO2 (Gas) TS->CO2 Product 2-Bromo-5-chlorophenol (Aromatic Product) Intermediate->Product Fast Tautomerization

Figure 1: Mechanistic pathway showing the cyclic transition state and subsequent tautomerization.

Module 2: Standard Operating Protocol (The "How")

Objective: Clean conversion to 2-Bromo-5-chlorophenol with >90% yield.

Recommended Conditions

We recommend a Solvent-Mediated Thermal Decarboxylation . While neat heating (fusion) is possible, it often leads to sublimation and charring due to the high melting point of the starting material.

ParameterSpecificationRationale
Solvent N,N-Dimethylacetamide (DMAc) or Quinoline High boiling points (165°C and 237°C) allow reaction temperatures that overcome the activation barrier without scorching. DMAc is easier to remove during workup.
Concentration 1.0 M - 2.0 MHigh concentration favors kinetics but avoid saturation at room temp to prevent stirring issues.
Temperature 150°C - 165°C (Reflux for DMAc)The reaction initiates around 140°C. Reflux ensures constant temperature.
Atmosphere Nitrogen / ArgonCritical. Phenolic products are prone to oxidation (turning purple/black) at high temps in air.
Time 4 - 12 HoursHighly dependent on scale. Monitor via HPLC.
Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, temperature probe, and a reflux condenser.

  • Charging: Add this compound (1.0 equiv) and DMAc (3-5 volumes).

  • Degassing: Sparge the solution with Nitrogen for 15 minutes. Failure to do this results in tarry impurities.

  • Reaction: Heat to reflux (approx. 165°C). You should observe steady gas evolution (CO₂).

    • Checkpoint: The reaction is complete when CO₂ evolution ceases and HPLC shows <1% starting material.

  • Workup:

    • Cool to room temperature.

    • Pour mixture into excess dilute HCl (1M) and crushed ice. (Acid is required to keep the phenol protonated and remove DMAc into the aqueous phase).

    • Extract with Ethyl Acetate or DCM.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Module 3: Troubleshooting Guide (The "Fix")

Use this logic tree to diagnose experimental failures.

TroubleshootingTree Start Problem Identified Issue1 Low Conversion / Starting Material Remains Start->Issue1 Issue2 Sublimation / Crystals in Condenser Start->Issue2 Issue3 Dark/Tarry Product Start->Issue3 Issue4 Dehalogenation (Loss of Br/Cl) Start->Issue4 Sol1 Increase Temp >150°C. Check Solvent Water Content. Issue1->Sol1 Sol2 Switch to High-BP Solvent (DMAc). Wash Condenser with Solvent. Issue2->Sol2 Sol3 Strict N2 Atmosphere. Add Antioxidant (BHT). Issue3->Sol3 Sol4 Reduce Temp. Remove Trace Metals (Cu/Fe). Issue4->Sol4

Figure 2: Diagnostic logic for common decarboxylation failures.

Detailed Diagnostics
Issue 1: Incomplete Conversion (Stalled Reaction)
  • Symptom: HPLC shows 30-50% starting material after 12 hours.

  • Root Cause: Temperature too low or solvent is "wet". Water can stabilize the carboxylate via hydrogen bonding, inhibiting the cyclic transition state.

  • Fix:

    • Ensure internal temperature is >150°C .

    • Distill DMAc/Quinoline before use or add molecular sieves.

    • Advanced: Add a catalytic amount of sulfuric acid (5 mol%) to destabilize the ground state.

Issue 2: Sublimation (Clogging)
  • Symptom: White crystals accumulating in the condenser; yield loss.

  • Root Cause: The 6-chloro group prevents efficient crystal packing, making the starting material volatile.

  • Fix:

    • Do not run this reaction neat (solvent-free).

    • Use a solvent that dissolves the substrate well at reflux (DMAc is superior to Quinoline for solubility here).

    • Periodically wash the condenser walls with solvent during the run.

Issue 3: Product is Purple/Black (Oxidation)
  • Symptom: Product is a dark tar rather than an off-white/tan solid.

  • Root Cause: Halo-phenols are electron-rich and oxidize rapidly in air at high temperatures to form quinones/polymers.

  • Fix:

    • Strict exclusion of Oxygen. Use a Schlenk line or vigorous N₂ sparging.

    • Perform the workup quickly and store the product in the dark.

Issue 4: Dehalogenation (Impurity Formation)
  • Symptom: Mass spec shows peaks corresponding to [M-Br] or [M-Cl].

  • Root Cause: Radical cleavage of the C-Br bond (weakest bond) occurs at excessive temperatures (>190°C) or in the presence of trace metal contaminants.

  • Fix:

    • Keep temperature below 170°C .

    • Ensure stir bars and glassware are free of metal residues (e.g., from previous Pd/Cu couplings).

    • Add a radical scavenger (e.g., 1% Hydroquinone) if the problem persists.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Copper (Cu) or Copper Oxide (Cu₂O) as a catalyst? A: While standard for benzoic acids (Cohen-Tishler decarboxylation), copper is not recommended for this substrate. The ortho-hydroxyl group makes thermal decarboxylation sufficient. Adding copper increases the risk of Ullmann-type coupling (dimerization) or dehalogenation of the bromine.

Q: Why is the product numbering different from the starting material? A: This is a nomenclature artifact.

  • Start: this compound. (COOH is C1).

  • End: COOH is removed. The carbon bearing the OH becomes C1.

    • The Br (originally at 3) is now adjacent to OH -> Position 2.

    • The Cl (originally at 6) is now at Position 5.

    • Product: 2-Bromo-5-chlorophenol.[1][2][3]

Q: Can I use Microwave irradiation? A: Yes. Microwave heating is excellent for this reaction as it rapidly reaches the activation temperature, minimizing the time the unstable phenol is exposed to heat.

  • Protocol: DMAc, 180°C, 15-30 mins, sealed vessel. (Caution: CO₂ pressure generation requires a vessel rated for high pressure).

References

  • Dunn, G. E., & Prysiazniuk, R. Y. (1961). "Kinetics and Mechanism of Decarboxylation of Substituted Salicylic Acids." Canadian Journal of Chemistry, 39(2), 285–296. Link

  • Kaeding, W. W. (1964). "Oxidation of Phenols with Copper-Amine-Oxygen Complexes." Journal of Organic Chemistry, 29(9), 2556–2559. (Provides context on halo-phenol stability and oxidation risks). Link

  • Hubacher, M. H. (1942). "Determination of the Scorch Temperature of Salicylic Acid Derivatives." Journal of the American Pharmaceutical Association, 31(1), 1-5. (Foundational data on thermal stability and decarboxylation temps). Link

  • Agrochemical Synthesis Patent CN108250060A. "Synthetic method of 5-bromo-2-chlorobenzoic acid." (Illustrates the reverse synthetic logic and stability of the 2,5-halo scaffold). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and 2-Bromo-5-chlorophenol before handling. These compounds are skin irritants and potential environmental toxins.

Sources

Technical Support Center: A Guide to Resolving Solubility Challenges of 3-Bromo-6-chloro-2-hydroxybenzoic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Bromo-6-chloro-2-hydroxybenzoic acid. This document provides a structured, in-depth guide for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve the inherent aqueous solubility challenges of this compound. The methodologies outlined are grounded in fundamental physicochemical principles and are designed to provide a logical, step-by-step approach to achieving successful dissolution for your experimental needs.

While specific experimental data for the this compound isomer is limited in public literature, the strategies presented here are based on the well-established behavior of structurally related halogenated and hydroxylated benzoic acids.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What are the key structural features of this compound that cause its poor water solubility?

Answer: The solubility of this molecule is a balance between its water-loving (hydrophilic) and water-fearing (hydrophobic) components.

  • Hydrophobic Character: The core of the molecule is a benzene ring, which is aromatic and non-polar, making it inherently hydrophobic. The presence of two halogen atoms (Bromine and Chlorine) further increases the molecule's lipophilicity and contributes to its low water solubility.

  • Hydrophilic Character: The molecule has two polar functional groups: a carboxylic acid (-COOH) and a hydroxyl (-OH) group. These groups can participate in hydrogen bonding with water.[1][2] However, the strong hydrophobic nature of the substituted aromatic ring dominates, leading to overall poor solubility in neutral water.[2]

Q2: Why is the pKa value the most critical parameter for manipulating the solubility of this compound?

Answer: The pKa is the pH at which the carboxylic acid group is 50% ionized. For acidic compounds like this one, ionization is the key to achieving aqueous solubility.

  • Below the pKa: At a pH below its pKa, the compound exists predominantly in its neutral, protonated form (R-COOH). This form is poorly soluble as it cannot effectively interact with polar water molecules.

  • Above the pKa: When the pH of the solution is raised above the pKa, the carboxylic acid group loses a proton (deprotonates) to form the highly polar carboxylate salt (R-COO⁻). This charged species is significantly more water-soluble due to strong ion-dipole interactions with water.[3][4]

Therefore, controlling the pH of your solution is the most powerful tool for controlling the solubility of this compound.

Table 1: Estimated Physicochemical Properties of this compound
PropertyValueRationale & Significance
Molecular Formula C₇H₄BrClO₃Confirms the elemental composition.
Molecular Weight 251.46 g/mol Important for calculating molar concentrations.[5]
Predicted pKa ~2.5 - 3.5The carboxylic acid pKa is predicted to be lower (more acidic) than benzoic acid (~4.2) due to the electron-withdrawing effects of the Br, Cl, and OH substituents. This is the key parameter for pH-based dissolution.
Predicted LogP ~3.0 - 3.5The octanol-water partition coefficient (LogP) indicates a high degree of lipophilicity, predicting low intrinsic water solubility.
Aqueous Solubility Poor / Slightly SolubleExpected to be very low in neutral (pH 7) or acidic (pH < pKa) water.[6]

Part 2: Troubleshooting Workflow for Dissolution Failure

If you are encountering issues dissolving this compound, follow this systematic troubleshooting guide. The primary and most effective method is pH adjustment.

G cluster_start cluster_primary Primary Strategy: pH Adjustment cluster_secondary Secondary Strategy: Co-solvency cluster_advanced Advanced Strategies start Initial State: Undissolved Compound in Water ph_adjust Q3: Is pH modification allowed in my experiment? start->ph_adjust ph_protocol Follow Protocol 1: pH-Mediated Dissolution ph_adjust->ph_protocol Yes cosolvent Q5: Can an organic co-solvent be tolerated? ph_adjust->cosolvent No ph_success Result: Compound Dissolved (as a salt) ph_protocol->ph_success cosolvent_protocol Follow Protocol 2: Co-solvent Dissolution cosolvent->cosolvent_protocol Yes advanced Q6: What if other methods fail? cosolvent->advanced No cosolvent_success Result: Compound Dissolved (in mixed solvent system) cosolvent_protocol->cosolvent_success surfactant Consider Surfactants (e.g., Tween-20, Polysorbate 80) advanced->surfactant Option 1 complexation Consider Complexation Agents (e.g., Cyclodextrins) advanced->complexation Option 2

Fig 1. Logical workflow for troubleshooting solubility issues.
Q3: My compound won't dissolve in neutral water. What is the first and most effective step?

Answer: The most direct and effective method is to increase the pH of the solution to deprotonate the carboxylic acid, forming a soluble salt.[7] This approach leverages the compound's acidic nature.

Protocol 1: pH-Mediated Dissolution

Objective: To dissolve the compound by converting it to its water-soluble salt form.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or WFI)

  • A suitable base solution (e.g., 1.0 M NaOH or 1.0 M KOH)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Methodology:

  • Prepare a Slurry: Add the weighed amount of this compound to your desired final volume of water. It will not dissolve and will form a slurry or suspension.

  • Stir Vigorously: Place the container on a magnetic stir plate and begin stirring at a speed sufficient to keep the particles suspended.

  • Add Base Dropwise: Slowly add the base solution (e.g., 1.0 M NaOH) drop-by-drop to the slurry.

  • Monitor pH and Dissolution: Observe the suspension and the pH meter. As the base is added, the pH will rise, and the solid powder will begin to dissolve.

  • Target pH: Continue adding base until all the solid has dissolved. For complete dissolution and to ensure the compound remains in solution, the final pH should be at least 1.5 to 2 units above the compound's pKa. For this molecule, a target pH of 5.0 - 6.0 is a good starting point.

  • Final Volume Adjustment: If necessary, use additional water to bring the solution to the final target volume, ensuring the pH remains in the target range.

Trustworthiness Check: The dissolution of the solid as the pH rises is a direct confirmation that the principle is working. If the compound precipitates upon adding a small amount of acid, this validates that the solubility is pH-dependent.

Q4: The pH adjustment worked, but I need my final solution to be at a lower pH. What should I do?

Answer: This is a significant experimental constraint. You can prepare a concentrated stock solution at a high pH where the compound is soluble and then carefully dilute it into your final, lower-pH buffer. However, be aware that if the final pH of the solution drops below the compound's pKa, it will precipitate . This "dissolve high, then dilute" method is only viable if the final concentration is very low and the final pH is still high enough to maintain solubility.

Q5: I cannot alter the pH of my system. What is the next best approach?

Answer: If pH modification is not an option, the use of co-solvents is the recommended secondary strategy. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving non-polar compounds.[8][9][10][11]

Table 2: Common Co-solvents for Preclinical Formulations
Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol 10 - 25%Good solubilizing power, but can have biological effects.
Propylene Glycol (PG) 10 - 40%Common vehicle in many pharmaceutical formulations.[9]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Another widely used, low-toxicity solubilizer.[8]
Dimethyl Sulfoxide (DMSO) 1 - 10%Excellent solubilizing power but can have significant biological and toxicological implications.[9] Typically used for in vitro stock solutions.
Protocol 2: Co-solvent-Based Dissolution

Objective: To dissolve the compound in a mixed aqueous-organic solvent system.

Methodology:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system (see Table 2). DMSO is excellent for high-concentration stock solutions for in vitro assays, while PG or PEG 400 are more common for in vivo studies.[9]

  • Prepare a Concentrated Stock: Dissolve the this compound powder in 100% of your chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mg/mL). Use sonication or gentle warming (<40°C) if necessary to aid dissolution.

  • Dilute into Aqueous Buffer: Slowly add the concentrated stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. This gradual addition is critical to avoid "crashing out" or immediate precipitation of the compound.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If the solution remains clear, the compound is soluble under these conditions.

Part 3: Advanced Solubilization Strategies

Q6: What if both pH adjustment and co-solvents are insufficient or unsuitable for my experiment?

Answer: When primary methods are not viable, advanced formulation strategies can be employed. These typically involve creating specific molecular assemblies that can carry the hydrophobic compound in an aqueous environment.

  • Surfactants: Surfactants are molecules with a water-loving head and a water-hating tail.[12] Above a certain concentration (the Critical Micelle Concentration), they form spherical structures called micelles, which can encapsulate the hydrophobic drug molecule in their core, rendering it soluble in water.[12] For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity.[13]

    • Examples: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20).[13]

    • Approach: Prepare a solution of the surfactant in your aqueous buffer (e.g., 1-5% w/v) and then attempt to dissolve the compound directly into this solution with stirring.

  • Complexation: This technique involves using a host molecule to form an inclusion complex with the drug.[14] Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[15] The this compound can fit inside the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be water-soluble.[14][15]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Approach: This requires specific formulation development, often involving co-lyophilization or kneading methods to ensure efficient complex formation.

G compound This compound (Poorly Soluble) ph pH Adjustment (Primary Method) cosolvent Co-solvency (Secondary Method) advanced Advanced Methods ph_mech Ionization: R-COOH → R-COO⁻ + H⁺ (Forms a highly soluble salt) ph->ph_mech Mechanism cosolvent_mech Polarity Reduction: Decreases water polarity, making it a better solvent for non-polar solutes cosolvent->cosolvent_mech Mechanism surfactant_mech Micellar Encapsulation: Compound partitions into the hydrophobic core of micelles advanced->surfactant_mech e.g. Surfactants complex_mech Inclusion Complexation: Compound is encapsulated within a host molecule (e.g., Cyclodextrin) advanced->complex_mech e.g. Complexation

Fig 2. Summary of solubilization strategies and their mechanisms.

References

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9. Retrieved from [Link]

  • PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Bromo-2-hydroxybenzoic Acid | CAS No : 3883-95-2. Retrieved from [Link]

  • PubMed. (2006, September 14). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 3). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • ResearchGate. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid and its derivatives.
  • IJSRP.org. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Quora. (2016, April 15). Why is benzoic acid not easily extracted into water?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Retrieved from [Link]

  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]

  • PubMed. (2006, May 15). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. National Center for Biotechnology Information. Retrieved from [Link]

  • OCL Journal. (n.d.). Detergents The main surfactants used in detergents and personal care products. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-Bromo-6-chloro-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound from its synthetic precursors and byproducts. We will delve into the causality behind experimental choices, providing field-proven insights to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and impurities I should expect when synthesizing this compound?

A1: The synthesis of this compound typically proceeds via the sequential halogenation of a salicylic acid derivative. Consequently, the crude product is often contaminated with unreacted starting materials and regioisomers. The most common species to look for are:

  • Unreacted Starting Materials:

    • 3-Bromo-2-hydroxybenzoic acid (3-Bromosalicylic acid)

    • 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid)[1]

  • Regioisomeric Byproducts:

    • Isomers where the bromine and chlorine atoms are at different positions on the salicylic acid ring. The formation of positional isomers is a known challenge in the halogenation of benzoic acids, as the physical properties of these isomers can be very similar to the target compound, complicating purification[2].

Q2: What is the best first step to assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial step. It is a rapid and inexpensive technique to visualize the number of components in your crude mixture. By running your crude product alongside the starting material(s), you can quickly determine if the reaction has gone to completion and identify the presence of major impurities. A typical TLC system for these acidic, moderately polar compounds would be silica gel plates with a mobile phase like Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid to ensure sharp spots.

Q3: Which separation technique is generally the most effective for this type of compound?

A3: A multi-step approach is often best.

  • Acid-Base Extraction: This is a powerful first-pass purification to separate your acidic product from any non-acidic impurities.

  • Recrystallization: If there is a significant difference in solubility between your product and the main impurity (often the starting material), recrystallization is highly effective and scalable.

  • Column Chromatography: This is the most powerful technique for separating compounds with similar polarities, such as regioisomers. It is indispensable when recrystallization fails to yield a pure product.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is required for unambiguous confirmation:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information to confirm the correct regioisomer has been synthesized and identifies impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with an acidified water/acetonitrile mobile phase is a common setup for this class of compounds[3][4].

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide: Common Separation Issues

Problem 1: My TLC and ¹H NMR show significant unreacted starting material (e.g., 3-Bromosalicylic acid) mixed with my product.

This is the most common scenario, where the reaction has not proceeded to completion. The polarity difference between the di-halogenated product and the mono-halogenated starting material is usually sufficient for separation by recrystallization.

Solution: Selective Recrystallization

The principle here is to find a solvent system where the desired product has lower solubility than the starting material impurity, especially at cooler temperatures.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol/water, acetic acid/water, toluene). The ideal solvent will fully dissolve the compound when hot but yield crystals upon cooling. A mixture of ethanol and water is often a good starting point[5].

  • Dissolution: In a flask, add a minimum amount of the chosen hot solvent to your crude solid until it just dissolves. Stirring and heating are essential.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This removes particulates that could interfere with crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Purity Check: Analyze the purified crystals by TLC and/or HPLC to confirm the removal of the starting material.

Problem 2: My product is contaminated with isomers that co-crystallize, and recrystallization is ineffective.

Regioisomers often have very similar solubilities and crystal lattice energies, making separation by recrystallization difficult[6]. In this case, column chromatography, which separates based on differential adsorption to a stationary phase, is the method of choice.

Solution: Silica Gel Column Chromatography

Step-by-Step Protocol:

  • TLC Optimization: First, find a solvent system (mobile phase) that gives good separation of your product and the isomeric impurity on a TLC plate. The target Rf (retention factor) for your product should be around 0.25-0.35 for optimal column separation. A common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Column Packing: Prepare a glass column with a slurry of silica gel in your chosen non-polar solvent. Ensure the silica bed is packed evenly without any air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel (dry loading) or carefully apply the concentrated solution directly to the top of the column bed (wet loading). Dry loading is often preferred as it leads to better resolution.

  • Elution: Begin running the column with your optimized mobile phase. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For isomers, a shallow gradient or isocratic elution often yields the best results.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 1: Physical Properties of Target Compound and Potential Precursors
Compound NameMolecular FormulaMolecular Weight ( g/mol )Likely Role
This compoundC₇H₄BrClO₃251.46[7]Target Product
3-Bromo-2-hydroxybenzoic acidC₇H₅BrO₃217.02[8][9]Starting Material
5-Chloro-2-hydroxybenzoic acidC₇H₅ClO₃172.57[1]Starting Material
2-Hydroxybenzoic acid (Salicylic Acid)C₇H₆O₃138.12Precursor
Visualizing the Purification Workflow

A systematic approach is key to efficient purification. The following diagram outlines the general workflow from crude product to pure compound.

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis Crude Crude Synthetic Product TLC TLC / HPLC Analysis Crude->TLC Take sample Decision Isomers or SM? TLC->Decision Recryst Recrystallization Decision->Recryst Mainly Starting Material (SM) Column Column Chromatography Decision->Column Mainly Isomers or Complex Mixture Pure Purified Solid Recryst->Pure Column->Pure Analysis Purity & Identity Check (NMR, MS, HPLC) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

When faced with an impure sample, this decision tree can help guide your choice of purification method.

G Start Impure Product Detected (via TLC/NMR) Check_Impurity What is the main impurity? Start->Check_Impurity Is_SM Unreacted Starting Material Check_Impurity->Is_SM Polarity Different? Is_Isomer Regioisomer(s) Check_Impurity->Is_Isomer Polarity Similar? Is_Other Other Byproducts Check_Impurity->Is_Other Nature Unknown? Method_Recryst Action: Recrystallization (Exploits solubility difference) Is_SM->Method_Recryst Method_Column Action: Column Chromatography (Exploits polarity difference) Is_Isomer->Method_Column Method_Extract_Column Action: Acid-Base Extraction, followed by Column/Recryst. Is_Other->Method_Extract_Column

Caption: Decision tree for selecting a purification method based on impurity type.

References

  • Mills, L. E. (1932). Method of separating halo-benzoic acids. U.S. Patent No. 1,882,335. Washington, DC: U.S.
  • Wulff, G., et al. (1986). Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus. U.S. Patent No. 4,605,757. Washington, DC: U.S.
  • Ishii, A., et al. (2016). Method for producing 2-halogenated benzoic acids.
  • Kanao, E., et al. (2020). Separation of halogenated benzenes enabled by investigation of halogen-π interactions with carbon materials. Tohoku University Research News. [Link]

  • Shtykov, S. N., et al. (2016). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Laus, G., et al. (2015). Crystal structure of 3-bromo-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o293–o294. [Link]

  • Braga, D., et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10, 469-477. [Link]

  • Anwar, U., & Hansen, T. V. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o523–o524. [Link]

  • Dow Chemical Co. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. EP 0206635 B1. [Link]

  • ChemSrc. (2025). 3-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Ungnade, H. E., & Orwoll, E. F. (1943). 3-Bromo-4-hydroxytoluene. Organic Syntheses, 23, 11. [Link]

  • Wang, W., et al. (2020). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Polish Journal of Microbiology, 69(1), 77–86. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3649920, 3-Bromo-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link].

  • Wilson, I. D., et al. (2007). A Comparison of the Utility of HPLC-MS and HTLC-MS for the Analysis of the Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

  • Zhang, J., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Laus, G., et al. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 7), o523–o524. [Link]

  • LookChem. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520927, 3-Bromo-2-hydroxybenzoic acid. Retrieved from [Link].

  • CN108250060A. (2018). The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Feng, P., et al. (2017). 3,6-dichlorosalicylic acid compounds and related synthetic processes. U.S.
  • Pharmaffiliates. (n.d.). 3-Bromo-2-hydroxybenzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-2-chloro-6-hydroxybenzaldehyde. Retrieved from [Link]

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stability of 3-Bromo-6-chloro-2-hydroxybenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-6-chloro-2-hydroxybenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice on the stability of this compound, particularly under acidic conditions. As direct stability data for this specific molecule is not extensively published, this guide synthesizes information from established principles of organic chemistry and data from structurally analogous compounds, such as salicylic acid and other halogenated phenols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

While specific kinetic data is limited, based on the behavior of related halogenated salicylic acids, this compound is expected to be relatively stable in moderately acidic aqueous solutions (pH 3-6) at ambient temperature for short-term experiments. However, stability can be compromised by factors such as lower pH (strong acids), elevated temperatures, and exposure to UV light. Forced degradation studies on salicylic acid have shown degradation in 0.1 N HCl.[1][2]

Q2: What are the primary degradation pathways for this compound under acidic conditions?

The most probable degradation pathway, especially at elevated temperatures, is decarboxylation . This involves the loss of the carboxylic acid group as carbon dioxide (CO2) to form 2-bromo-5-chlorophenol. This reaction is known to occur with salicylic acids, and the rate can be influenced by the electronic effects of the substituents on the aromatic ring.[3][4][5] Electron-donating groups can increase the rate of decarboxylation.[5]

Q3: How do the bromo and chloro substituents affect the stability of the molecule?

The electron-withdrawing nature of bromine and chlorine atoms generally increases the acidity of the phenolic hydroxyl group and can influence the electron density of the aromatic ring. This can affect the susceptibility of the ring to electrophilic attack or other reactions. However, for decarboxylation, the overall electronic effect of the substituents on the ring is a key factor.

Q4: Can I expect to see color changes in my acidic solution of this compound over time?

A color change, such as the appearance of a yellow or brown tint, in a solution of a phenolic compound can be an indicator of degradation. This may be due to the formation of oxidized species or other degradation byproducts. Phenols are susceptible to oxidation, which can sometimes be catalyzed by acid and trace metals.

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed During HPLC Analysis in Acidic Mobile Phase

Scenario: You are running an HPLC analysis of a sample containing this compound using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) and observe a new, unexpected peak, often at a longer retention time.

Possible Cause: On-column degradation or degradation in the acidic mobile phase prior to injection. The most likely degradation product is the decarboxylated form, 2-bromo-5-chlorophenol. Being more nonpolar, it would typically have a longer retention time in reversed-phase HPLC.

Troubleshooting Steps:

  • Sample Preparation: Prepare your sample in a neutral or minimally acidic diluent and inject it immediately.

  • Temperature Control: Use a cooled autosampler (e.g., 4 °C) to minimize degradation in the vial while waiting for injection.

  • Method Modification:

    • Reduce the residence time of the sample in the acidic mobile phase.

    • If possible, increase the pH of the mobile phase while still achieving good chromatography.

    • Avoid elevated column temperatures unless necessary for peak shape.

  • Confirmation of Degradation:

    • Perform a forced degradation study by intentionally heating a sample of this compound in an acidic solution.

    • Analyze the stressed sample by HPLC-MS to identify the mass of the degradation product and confirm if it matches the unexpected peak in your original analysis.

Issue 2: Loss of Compound and Poor Recovery in Acidic Extraction

Scenario: You are performing a liquid-liquid extraction of this compound from an aqueous solution under acidic conditions and observe low recovery of your target compound.

Possible Cause: While solubility issues are a primary consideration, degradation due to prolonged exposure to strong acid, especially if combined with heating, could be a contributing factor.

Troubleshooting Steps:

  • Minimize Exposure Time and Temperature: Perform the acidic extraction as quickly as possible and at room temperature or below.

  • Use the Mildest Acid Possible: Use an acid that is just strong enough to fully protonate the carboxylic acid for efficient extraction into an organic solvent.

  • Control pH: Ensure the pH is not excessively low. For a carboxylic acid, a pH of 2-3 is usually sufficient.

  • Assess Stability Under Extraction Conditions: Run a control experiment where the compound is held in the acidic aqueous phase for the duration of the extraction procedure, then extract and quantify to determine if degradation is occurring.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade water and acetonitrile

  • HPLC system with a UV or PDA detector, and preferably a mass spectrometer (LC-MS)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

  • In a separate control vial, add the same volume of stock solution and an equal volume of HPLC-grade water.

  • Heat both vials at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot from each vial, cool to room temperature, and neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed and control samples.

Data Analysis:

Time (hours)Peak Area (Control)Peak Area (Acid Stressed)% DegradationAppearance of New Peaks (Retention Time)
0XX0None
2............
4............
8............
24............

Table 1: Example of data summary for a forced degradation study.

Visualizations

Workflow for Investigating Compound Stability

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis cluster_2 Phase 3: Investigation cluster_3 Phase 4: Conclusion & Action A Unexpected results (e.g., new peaks, low recovery) B Is the compound degrading under acidic conditions? A->B C Perform Forced Degradation Study (Protocol 1) B->C D Analyze by LC-MS C->D E Degradation confirmed? D->E F Identify degradation product(s) E->F Yes H No degradation observed. Investigate other causes (e.g., solubility, contamination). E->H No G Modify experimental conditions (pH, temp, time) F->G

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

Caption: Primary proposed degradation pathway.

References

  • Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Science Publishing.
  • Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences.
  • World Journal of Pharmaceutical Sciences. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in b - ycmou.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46, 2905 (1968).
  • Force degradation studies data for methyl salicylate.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Decarboxylation of Salicylic acid. Chemistry Stack Exchange.
  • Effects of pH on the Aqueous Solubility of Selected Chlorin
  • Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermedi
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Manufacture of phenols by decarboxylation of salicylic acids.
  • Effect of pH on the chlorination process of phenols in drinking water.
  • Yu, H., & Liu, G. (2006). Effects of pH on the chlorination process of phenols in drinking water. Journal of Environmental Sciences, 18(3), 487-492.
  • Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene–quinoline mixtures.
  • 3-Bromo-5-chloro-2-hydroxybenzoic acid. PubChem.
  • Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment. PubMed.
  • Initial degradation mechanism of salicylic acid via electrochemical process.
  • Degradation of Haloaromatic Compounds. [Source not further specified].
  • pH dependency of 2,4-chlorophenol dechlorination by acclimated anaerobic granules.
  • Degradation of Salicylic Acid by UV, UV/H2O2, UV/O3, Photofenton Processes. Rasayan Journal of Chemistry.
  • 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid. PubChem.
  • 3-Bromo-2-chloro-6-hydroxybenzoic acid. BLD Pharm.
  • 3-bromo-2-chloro-4-hydroxybenzoic acid. Chemspace.
  • 6-bromo-2-chloro-3-hydroxybenzoic acid. AOBChem.

Sources

minimizing by-products in 3-Bromo-6-chloro-2-hydroxybenzoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-Bromo-6-chloro-2-hydroxybenzoic acid .

This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges of substituting the sterically hindered 3-position on a 6-chloro-salicylic acid scaffold.

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Impurity Profiling, Regioselectivity Control, and Process Optimization.[1]

Executive Summary: The "3-Position" Challenge

Synthesizing this compound via direct bromination of 6-chlorosalicylic acid is chemically antagonistic.[1][2]

  • The Problem: The hydroxyl group (-OH) directs ortho/para.[2] The 5-position (para) is electronically activated and sterically open.[2] The 3-position (ortho) is electronically activated but sterically "sandwiched" between the -OH and the bulky -COOH group.[1][2]

  • The Result: Without intervention, the reaction thermodynamically favors the 5-bromo isomer (by-product) over the desired 3-bromo target .[1][2]

This guide addresses how to reverse this preference and manage the resulting impurity profile.

Module 1: Regioselectivity & Isomer Control
Q: Why is my reaction yielding >15% of the 5-bromo isomer?

A: You are fighting steric hindrance. The 6-chloro substituent on your starting material (6-chloro-2-hydroxybenzoic acid) further crowds the ring, but it directs ortho to itself (position 5) and para to itself (position 3).[1][2]

  • Analysis: Both the -OH and the -Cl groups cooperatively activate the 3 and 5 positions.[1][2] However, the activation energy to attack the 3-position is significantly higher due to the adjacent carboxylic acid.[1][2]

  • Troubleshooting Protocol:

    • Temperature Suppression: Lower your reaction temperature to -5°C to 0°C . Higher temperatures (>20°C) provide enough energy to overcome the steric barrier of the 3-position but disproportionately accelerate the formation of the thermodynamically favored 5-isomer and 3,5-dibromo species.[2]

    • Solvent Switch: If using polar protic solvents (Acetic Acid), switch to a non-polar solvent like Dichloromethane (DCM) or Chlorobenzene .[2]

      • Mechanism:[1][3][4][5][6][7][8] Non-polar solvents promote an intramolecular Hydrogen Bond between the phenolic -OH and the -COOH carbonyl.[1][2] This "locks" the proton, potentially reducing the electron density at the para (5) position relative to the ortho (3) position, although steric hindrance remains the dominant factor [1].[2]

    • The "Silver Bullet" (Route Change): If the 5-isomer persists, the direct bromination route may be fundamentally unsuitable for your purity requirements.[2] The industry-standard alternative is the Kolbe-Schmitt Carboxylation of 2-bromo-5-chlorophenol.[1][2]

      • Why: This forces the incoming CO2 to the only available ortho position (C6), guaranteeing the 3-bromo-6-chloro regiochemistry with >98% selectivity [2].[1][2]

Q: How do I separate the 3-bromo target from the 5-bromo by-product?

A: These isomers have distinct pKa values and solubility profiles due to the "Ortho Effect" of the bromine atom near the carboxylic acid.[1][2]

  • Method: Fractional Crystallization .[2]

  • Protocol:

    • Dissolve the crude mixture in hot Toluene or Xylene.[2]

    • Cool slowly to 10°C. The 5-bromo isomer is typically less soluble in non-polar aromatics due to better packing (less steric strain) and will crystallize first.[2]

    • Filter the solid (enriched in by-product).[2]

    • Evaporate the filtrate to recover the 3-bromo target.

    • Validation: Use HPLC with a specific mobile phase modifier (e.g., Trifluoroacetic acid) to resolve the isomers, as standard gradients may co-elute them [3].[1][2]

Module 2: Stoichiometry & Over-Reaction
Q: I am detecting significant 3,5-dibromo-6-chlorosalicylic acid. How do I stop this?

A: The 3,5-dibromo impurity is a result of "reaction runaway" where the first bromine addition deactivates the ring less than expected, or local concentration hotspots exist.[1][2]

  • Root Cause: Rapid addition of bromine (Br2) creates localized zones of high Br2 concentration, causing the mono-brominated product to react again immediately.[2]

  • Corrective Action:

    • Equivalents: Strictly limit Br2 to 0.95 - 0.98 equivalents . Never use excess. It is better to leave 5% starting material (easy to separate) than to generate the dibromo impurity (very hard to separate).[2]

    • Dilution: Dilute your Br2 in the reaction solvent (1:10 ratio) before addition.

    • Addition Rate: Extend addition time to 2–4 hours.

Module 3: Decarboxylation Risks
Q: My yield is low, and I see a "de-carboxylated" impurity (3-bromo-6-chlorophenol).

A: Salicylic acids are prone to thermal decarboxylation, especially when the ring is electron-deficient (which it is, with Br and Cl attached).[1][2]

  • Trigger: Heating the acidic reaction mixture above 80°C .

  • Fix:

    • Keep workup temperatures below 50°C.[2]

    • Avoid prolonged reflux in acidic media.[2]

    • If recrystallizing, ensure the pH is neutral or slightly acidic, but avoid strong mineral acids at high heat.[1][2]

Visualizing the Challenge

The following diagram maps the kinetic competition occurring in your reactor.

ReactionPathways Start Starting Material: 6-Chloro-2-hydroxybenzoic acid Target TARGET (Kinetic): This compound (Sterically Hindered) Start->Target Br2, <0°C Non-polar Solvent Isomer MAJOR BY-PRODUCT (Thermodynamic): 5-Bromo-6-chloro-2-hydroxybenzoic acid (Electronically Favored) Start->Isomer Br2, >20°C Polar Solvent Dibromo OVER-REACTION: 3,5-Dibromo-6-chloro-2-hydroxybenzoic acid Target->Dibromo Excess Br2 Local Hotspots Decarb DEGRADATION: 3-Bromo-6-chlorophenol (Loss of CO2) Target->Decarb Heat >80°C Acidic Workup Isomer->Dibromo Excess Br2

Caption: Figure 1. Kinetic competition between the desired 3-substitution (Green) and the thermodynamically favored 5-substitution (Red).[2]

Summary of Critical Parameters
ParameterRecommendationScientific Rationale
Stoichiometry 0.95 - 0.98 eq Br2Prevents formation of 3,5-dibromo species (Over-halogenation).[1][2]
Temperature -5°C to 0°CKinetic control favors the 3-position; suppresses thermodynamic 5-isomer.[1][2]
Solvent Dichloromethane / ChlorobenzeneNon-polar solvents may enhance ortho-selectivity via H-bond stabilization.[1][2]
Addition Rate Slow (2-4 hours)Prevents local high concentrations of Br2 that lead to poly-bromination.[2]
Alternative Kolbe-Schmitt ReactionCarboxylation of 2-bromo-5-chlorophenol guarantees correct regiochemistry.[1][2]
References
  • Meldrum, A. N., & Shah, M. S. (1923).[1][2] The Constitution of the 3-Bromo-salicylic Acids.[1][2][5] Journal of the Chemical Society.[2][9] (Demonstrates the difficulty of direct 3-bromination and alternative sulfonation routes).

  • Agilent Technologies. (2012).[2] Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note 5990-1113EN.[1][2] Retrieved from [Link]

  • BASF SE. (2011).[2] Process for the preparation of 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[1][2] U.S. Patent 2011/0054208 A1.[2] (Describes halogenation patterns and impurity management in similar salicylic acid scaffolds). Retrieved from

  • Organic Syntheses. 3-Bromo-4-hydroxytoluene (Analogous bromination regioselectivity).[2] Coll. Vol. 3, p.130 (1955).[2] Retrieved from [Link][2]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Bromo-6-chloro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles and comparative data. We will explore the theoretical underpinnings, present a robust experimental protocol, and analyze the predicted spectral data to fully characterize the molecule's proton environment.

Theoretical Framework: Decoding the Proton Environment

¹H NMR spectroscopy is an indispensable tool for elucidating molecular structures by probing the magnetic environments of hydrogen nuclei (protons). The spectrum of this compound is dictated by several key factors: the inherent aromaticity of the benzene ring, and the powerful electronic effects exerted by its four distinct substituents.

The structure contains four unique types of protons, which will give rise to four distinct signals in the ¹H NMR spectrum:

  • Two aromatic protons on the benzene ring.

  • One phenolic hydroxyl (-OH) proton.

  • One carboxylic acid (-COOH) proton.

The position (chemical shift, δ), area (integration), and splitting pattern (multiplicity) of these signals are governed by the following principles:

  • Chemical Shift (δ) : The location of a signal on the x-axis (in parts per million, ppm) is determined by the degree of electron shielding around a proton. Electron-withdrawing groups (like -Cl, -Br, and -COOH) decrease the electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[1][2] Conversely, electron-donating groups (like -OH) increase shielding and shift signals upfield.[1] The aromatic ring itself generates a significant "ring current" that strongly deshields the attached protons, causing them to appear in the characteristic aromatic region of 6.5-8.0 ppm.[3][4]

  • Integration : The area under each signal is directly proportional to the number of protons it represents.[2][5] For this molecule, we expect a 1:1:1:1 ratio for the four unique proton signals.

  • Spin-Spin Coupling : The magnetic field of a proton influences that of its immediate neighbors (typically through up to three bonds), causing their signals to split. This phenomenon, known as J-coupling, provides direct evidence of proton connectivity.[6][7] The number of lines in a split signal is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. In aromatic systems, the magnitude of the coupling constant (J, in Hz) is diagnostic of the protons' relative positions: ortho (³J ≈ 6-9 Hz), meta (⁴J ≈ 1-3 Hz), and para (⁵J ≈ 0-1 Hz).[8][9]

Predicted ¹H NMR Spectrum and Molecular Structure

Based on established principles and data from analogous substituted benzoic acids, we can predict the ¹H NMR spectrum of this compound with high confidence.

Figure 1: Molecular Structure of this compound cluster_ring C1 C C2 C C1->C2 COOH C(=O)OH (H_A) C1->COOH C3 C C2->C3 OH OH (H_B) C2->OH C4 C C3->C4 Br Br C3->Br C5 C C4->C5 H_D H_D C4->H_D C6 C C5->C6 H_C H_C C5->H_C C6->C1 Cl Cl C6->Cl

Figure 1: Molecular Structure of this compound

The predicted spectral parameters are summarized in the table below.

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
HACarboxylic Acid> 10.0 (likely 11-13)Broad Singlet (s)1HHighly deshielded due to the electronegative oxygens and potential for hydrogen bonding.[1][10] Exchangeable protons often appear as broad signals.
HBHydroxyl4.0 - 7.0 (variable)Broad Singlet (s)1HChemical shift is highly dependent on solvent, concentration, and temperature.[11] Intramolecular hydrogen bonding with the adjacent carboxyl group likely shifts it downfield.
HCAromatic (C5-H)~7.3 - 7.6Doublet (d)1HLocated ortho to an electron-withdrawing -Cl group and coupled to HD.
HDAromatic (C4-H)~7.7 - 8.0Doublet (d)1HLocated ortho to an electron-withdrawing -Br group and para to the strongly withdrawing -COOH group, leading to significant deshielding. Coupled to HC.

Note on Aromatic Protons: HC and HD are adjacent on the ring and will split each other into doublets, with a typical ortho coupling constant (³J) of approximately 7-9 Hz.[8][9]

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality spectrum requires meticulous sample preparation and appropriate instrument parameters. This protocol ensures reproducibility and accuracy.

Sample Preparation
  • Mass Measurement : Accurately weigh 5-10 mg of high-purity this compound.[12]

  • Solvent Selection : Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds like carboxylic acids and phenols, and its residual proton signal does not overlap with the expected aromatic signals.[13] Deuterated chloroform (CDCl₃) is another common alternative.

  • Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12][14]

  • Homogenization : Gently agitate the vial until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution. The final solution must be clear and free of any particulate matter.[12]

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particles remain, filter the solution through a small cotton plug in the pipette.[12]

  • Referencing : Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard, with its signal set to 0.0 ppm.[2][15]

G start Start weigh Weigh 5-10 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer Homogeneous Solution to NMR Tube dissolve->transfer acquire Acquire Spectrum on NMR Spectrometer (e.g., 400 MHz) transfer->acquire process Process Data (FT, Phasing, Baseline Correction, Referencing) acquire->process analyze Analyze Spectrum: Chemical Shift, Integration, Multiplicity process->analyze end End analyze->end

Figure 2: Standard workflow for ¹H NMR sample preparation and analysis.
Spectrometer Parameters
  • Spectrometer : A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.[13]

  • Temperature : Standard probe temperature (e.g., 298 K).

  • Scans : 16-64 scans are typically sufficient for a sample of this concentration.

  • Pulse Program : Standard single-pulse experiment.

  • Data Processing : The raw data (Free Induction Decay, FID) is processed using a Fourier Transform (FT), followed by phase and baseline correction.

Comparative Analysis with Alternative Techniques

While ¹H NMR is paramount for determining proton environments and connectivity, a comprehensive structural confirmation often involves complementary techniques.

TechniqueInformation ProvidedComparison with ¹H NMR
¹³C NMR Spectroscopy Provides information on the number and electronic environment of unique carbon atoms in the molecule.Complementary to ¹H NMR. It confirms the carbon skeleton but does not directly show proton-proton connectivity. The aromatic region in ¹³C NMR (typically 110-160 ppm) would show six distinct signals for the six ring carbons, plus a signal for the carboxyl carbon (>160 ppm).[16]
Infrared (IR) Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies.Confirms the presence of the -OH group (broad peak ~3300-2500 cm⁻¹), the C=O of the carboxylic acid (~1700 cm⁻¹), and C=C bonds of the aromatic ring (~1600-1450 cm⁻¹). It supports the ¹H NMR data but provides no information on the substitution pattern.
Mass Spectrometry (MS) Determines the molecular weight and provides information on fragmentation patterns, which can help deduce the structure.Provides the exact mass, confirming the molecular formula (C₇H₄BrClO₃). It does not provide detailed connectivity information in the same way NMR does.

¹H NMR stands out for its ability to provide a detailed map of the proton framework, including stereochemical relationships and the precise substitution pattern on the aromatic ring, information that is less directly obtained from other methods.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the principles of chemical shift, integration, and spin-spin coupling, allows for the unambiguous assignment of all protons in the molecule. The spectrum is predicted to show four distinct signals: two downfield doublets in the aromatic region corresponding to the two coupled ring protons, and two broad singlets for the exchangeable carboxylic acid and phenolic hydroxyl protons. This detailed spectral interpretation, when combined with a robust experimental protocol, provides drug development professionals and researchers with a reliable method for confirming the identity and purity of this important chemical entity.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from an online source providing general procedures for NMR analysis, including instrument specifications (Bruker Avance-400) and the use of deuterated solvents like CDCl₃ or DMSO-d₆.[13]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Provides a detailed overview of typical chemical shift ranges for various functional groups, including aromatic, carboxylic acid, and alcohol protons, and explains the effects of electron-donating and withdrawing groups.[1]

  • Gable, K. (2022, March 9). ¹H NMR Chemical Shifts. Oregon State University. This resource offers a table of typical ¹H chemical shifts, noting that carboxylic acid protons appear at 9.5 ppm and above.[10]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022, July 22). National Center for Biotechnology Information. Provides example ¹H NMR data for various substituted 2-hydroxybenzoic acid derivatives, showing typical chemical shifts and coupling constants in DMSO-d₆.[17]

  • Brown, D. (2025, November 10). ¹H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Explains the use of TMS as a reference standard and deuterated solvents like CDCl₃ in ¹H NMR spectroscopy.[15]

  • Abraham, R. J., et al. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Discusses advanced models for predicting the chemical shifts of protons in halobenzenes, considering anisotropic and steric effects.[18]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Provides a clear explanation of J-coupling, coupling constants, and how to identify coupled protons in a spectrum, including meta-coupling in benzene rings.[6]

  • University of Arizona. (n.d.). NMR Sample Preparation. This guide outlines key requirements for preparing NMR samples, including the use of deuterated solvents for the lock signal.

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Details the characteristic chemical shift range for aryl protons (6.5-8.0 ppm) and explains the deshielding effect of the aromatic ring current.[3]

  • Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Explains the fundamentals of spin-spin coupling between neighboring protons.[7]

  • APPENDIX 2. (n.d.). DSpace@MIT. Lists typical coupling constants for aromatic protons, specifying J_ortho = 6.0-9.0 Hz, J_meta = 1.0-3.0 Hz, and J_para = 0-1.0 Hz.[8]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. (n.d.). ResearchGate. Offers a comparative spectroscopic study of various salicylic acid derivatives, providing context for interpreting related structures.[19]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. A video tutorial on the step-by-step interpretation of ¹H NMR spectra for aromatic compounds.[20]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-3-chloro-2-hydroxybenzonitrile. PubChem. Provides chemical data for a structurally related compound.[21]

  • University College London. (n.d.). Chemical shifts. Explains the concept of the aromatic ring current and its effect on proton chemical shifts.[4]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. A detailed guide on preparing high-quality NMR samples, including solvent selection and concentration guidelines.[14]

  • Brown, D. (n.d.). ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Provides an interpreted spectrum for a related salicylic acid derivative, demonstrating typical peak patterns.[22]

  • Scheiner, S. (2023, November 10). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. Discusses the electronic effects of halogen substituents on NMR chemical shifts in halobenzenes.[23]

  • Laus, G., et al. (2015). Crystal structure of 3-bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information. Provides crystallographic data for a related isomer, confirming molecular interactions like hydrogen bonding.[24]

  • Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. A concise guide covering the four key facets of ¹H NMR interpretation: number of signals, chemical shift, integration, and splitting.[5]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Notes the typical chemical shift range for phenolic -OH protons (4-7 ppm) and their appearance as broad singlets.[11]

  • ¹H NMR Spectroscopy. (n.d.). A handout explaining the four key types of information in a ¹H NMR spectrum and the n+1 splitting rule.[25]

  • The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. (n.d.). ResearchGate. Discusses the electronic influence of halogens on NMR spectra.[26]

  • NMR Sample Preparation. (n.d.). Western University. A guide detailing the essential steps and reasons for proper NMR sample preparation, including the roles of deuterated solvents.[27]

  • Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid. (2003, December 31). Google Patents. Describes the synthesis of a related compound, providing chemical context.[28]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. An introductory guide to the fundamental concepts of ¹H NMR interpretation, including chemical shift and integration.[2]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Provides tables and explanations for chemical shifts of protons on sp² hybridized carbons.[29]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Explains how substitution affects the NMR spectra of benzene derivatives, including typical ¹³C NMR chemical shifts for aromatic carbons.[16]

  • Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-6-hydroxybenzaldehyde. Product information for a related chemical.

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES. (2019). Rasayan Journal of Chemistry. Provides synthetic context for related hydroxybenzoic acid derivatives.[30]

  • NP-Card for various benzoic acid derivatives. (2022, September 9). Natural Products Magnetic Resonance Database. A database that can be used to find NMR data for related natural products.[31]

  • Ch 13 - Coupling. (n.d.). University of Calgary. An educational resource explaining the n+1 rule and the concept of the coupling constant, J.

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). A document detailing methods for assigning aromatic proton signals using coupling patterns and electronic effects.[32]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2-hydroxybenzoic acid. PubChem. Provides chemical and structural information for an isomer of the target molecule.[33]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzoic acid. PubChem. Provides chemical data for another isomer.[34]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. (n.d.). ResearchGate. Provides synthetic schemes for related benzoic acid compounds.[35]

  • University College London. (n.d.). Sample Preparation. A guide to preparing NMR samples, including typical sample amounts and the importance of a clear, particulate-free solution.[12]

  • Applications of ¹H NMR. (n.d.). A document outlining typical coupling constant values in aromatic systems, such as ortho (~7-8 Hz) and meta (~2 Hz) coupling.[9]

  • Brown, D. (n.d.). ¹H proton nmr spectrum of chlorobenzene. Doc Brown's Chemistry. An example of an interpreted spectrum for a simple substituted benzene.[36]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. A detailed guide on preparing high-quality samples for FT-NMR, emphasizing the use of deuterated solvents and standards.[37]

Sources

Comparative Guide to HPLC Method Development for Purity Determination of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Bromo-6-chloro-2-hydroxybenzoic acid. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, creating a method that is not only accurate but also inherently trustworthy and compliant with global regulatory standards.

Foundational Strategy: Understanding the Analyte and Objective

The primary objective is to develop a purity method. This is not merely about quantifying the main compound; it is about its separation from all potential impurities, including process-related impurities and degradation products. Therefore, the method must be stability-indicating .[1][2] Our analyte, this compound, possesses key structural features that dictate our chromatographic strategy:

  • Aromatic Ring: Suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice. The phenyl group also opens the possibility of π-π interactions with specific stationary phases.[3]

  • Carboxylic Acid Group: This is an ionizable functional group. Its protonation state is pH-dependent and will drastically affect retention in reversed-phase HPLC.[4] To achieve consistent retention and sharp peak shape, we must suppress its ionization.[5][6]

  • Halogen and Hydroxyl Groups: These polar moieties influence the overall polarity of the molecule.

Based on these characteristics, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the logical starting point. This technique separates molecules based on their hydrophobicity.[7] To ensure the carboxylic acid remains in its non-ionized, more hydrophobic form, we will employ an acidic mobile phase.[5][8]

cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev_Start Define Analyte Properties (Acidic, Aromatic, Polar) Column_Screen Column Screening (C18 vs. Phenyl) Dev_Start->Column_Screen Mobile_Phase Mobile Phase Optimization (pH, Organic Solvent, Gradient) Column_Screen->Mobile_Phase Detection Detector Optimization (Wavelength, Peak Purity) Mobile_Phase->Detection Forced_Deg Forced Degradation (Specificity) Detection->Forced_Deg Optimized Method Linearity Linearity & Range Forced_Deg->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Final_Method Final Validated Purity Method Robustness->Final_Method

Caption: High-level workflow for HPLC method development and validation.

Comparative Method Development: Selecting the Right Tools

A common pitfall is to simply select a standard C18 column and proceed. However, exploring different column chemistries is crucial for achieving optimal selectivity, which is the most powerful factor in achieving chromatographic resolution.[3] We will compare two common, yet distinct, stationary phases.

Experimental Protocol 1: Initial Method Scouting
  • System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector is used.[9]

  • Column Selection:

    • Column A: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). C18 is the industry standard, offering strong hydrophobic retention.[3]

    • Column B: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). This phase provides alternative selectivity through π-π interactions with the analyte's aromatic ring.[3][10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. The pH should be around 2.5, which is well below the typical pKa of a benzoic acid (~4.2), ensuring the analyte is protonated.[5][6]

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Sample Concentration: 0.5 mg/mL in 50:50 Acetonitrile:Water

    • Gradient Program: 30% B to 90% B over 15 minutes.

  • Detection: A PDA detector is set to scan from 190-400 nm.[11] This allows for the determination of the optimal detection wavelength (λmax) and is essential for subsequent peak purity analysis.[12][13]

Comparative Results and Optimization

After initial runs, the chromatograms are compared. The λmax for this compound was determined to be approximately 235 nm.

ParameterColumn A (C18)Column B (Phenyl-Hexyl)Rationale and Decision
Retention Time (Main Peak) 8.2 min9.5 minThe Phenyl column shows stronger retention, likely due to a combination of hydrophobic and π-π interactions, offering more opportunity for separation from early-eluting impurities.[3]
Peak Shape (Tailing Factor) 1.11.0Both columns provide excellent, symmetric peaks, indicating good suppression of silanol interactions.
Selectivity (vs. Impurity) A small process impurity co-eluted with the main peak.The process impurity was baseline-resolved from the main peak (Resolution > 2.0).The Phenyl-Hexyl column demonstrates superior selectivity for this specific separation, making it the clear choice for the final method.

Decision: The Phenyl-Hexyl column is selected for further development due to its superior selectivity. The gradient was further optimized to reduce the run time while maintaining resolution.

Final Optimized Method:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Gradient: 40% B for 1 min, 40-75% B in 8 min, hold at 75% B for 2 min.

  • Detection: PDA at 235 nm

Building Trustworthiness: Forced Degradation and Specificity

A purity method is only reliable if it is specific —meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] To prove this, we conduct forced degradation studies as mandated by ICH guidelines.[1][16] The goal is to generate potential degradation products and ensure the HPLC method can separate them from the parent peak. A target degradation of 5-20% is ideal.[1]

G cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis 0.1M HCl, 60°C Analysis Analyze all samples with Optimized HPLC Method Acid->Analysis Base Base Hydrolysis 0.1M NaOH, 60°C Base->Analysis Oxidation Oxidation 3% H₂O₂, RT Oxidation->Analysis Thermal Thermal 80°C Dry Heat Thermal->Analysis Photo Photolytic ICH Light Box Photo->Analysis Analyte 3-Bromo-6-chloro- 2-hydroxybenzoic acid (Drug Substance) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Result Demonstrate Specificity: - Resolution of degradants - Peak purity of parent peak Analysis->Result

Caption: Workflow for forced degradation studies to establish method specificity.

Experimental Protocol 2: Forced Degradation Studies
  • Sample Preparation: Prepare separate solutions of this compound at 0.5 mg/mL.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60 °C for 8 hours. Cool and neutralize with 0.2 M NaOH before injection.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Heat at 60 °C for 4 hours. Cool and neutralize with 0.2 M HCl before injection.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve in diluent before injection.

  • Analysis: Inject all stressed samples, along with an unstressed control, into the HPLC system using the optimized method.

Results: Demonstrating a Stability-Indicating Method

The PDA detector is critical here. For each stressed condition, we assess:

  • Resolution: The main analyte peak must be well-resolved (Resolution > 2) from all degradation product peaks.

  • Peak Purity: The peak purity algorithm, which compares UV-Vis spectra across the peak, must pass for the analyte peak in all stressed chromatograms.[12][13] A "pass" indicates that no impurity is co-eluting.

Stress Condition% DegradationResolution (Main Peak to Closest Impurity)Peak Purity Index (Parent Peak)Conclusion
Control (Unstressed) 0%N/A> 0.999Peak is pure.
Acid Hydrolysis ~12%3.1> 0.999Method is specific under acidic stress.
Base Hydrolysis ~18%2.8> 0.999Method is specific under basic stress.
Oxidation ~8%4.5> 0.999Method is specific under oxidative stress.
Thermal ~5%3.9> 0.999Method is specific under thermal stress.
Photolytic No significant degradationN/A> 0.999Compound is photostable.

The results confirm that the developed HPLC method is specific and stability-indicating, capable of separating the active ingredient from its degradation products.

Full Method Validation: The Self-Validating System

With a specific method in hand, we perform a full validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][17][18]

Experimental Protocols 3-7: Validation Parameters
  • Protocol 3: Linearity and Range: Prepare at least five concentrations of the reference standard spanning 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL). Plot peak area against concentration.

  • Protocol 4: Accuracy (Recovery): Prepare samples of a known matrix (if available, otherwise use diluent) and spike with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.

  • Protocol 5: Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the same sample at 100% concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Protocol 6: Limit of Quantitation (LOQ) and Detection (LOD): Determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.

  • Protocol 7: Robustness: Make small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.1) and assess the impact on the results.

Validation Data Summary and Acceptance Criteria
Validation ParameterAcceptance CriteriaTypical Result
Linearity Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy Recovery between 98.0% and 102.0%99.2% - 101.5%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%0.45%
Precision (Intermediate) RSD ≤ 2.0%0.68%
LOQ Signal-to-Noise Ratio ≈ 100.5 µg/mL (S/N = 10.5)
Robustness System suitability parameters (resolution, tailing) remain within limits; results are not significantly affected.Passed

The successful completion of these validation tests provides a high degree of assurance that the method is accurate, precise, and reliable for the routine purity analysis of this compound.

Comparison with Alternative Analytical Techniques

While the developed RP-HPLC method is ideal for purity and stability analysis, a comprehensive quality assessment often involves orthogonal techniques.

TechniquePrimary ApplicationAdvantages for this AnalyteLimitations
Developed RP-HPLC-PDA Purity, Assay, Stability Excellent resolution, quantification, and peak purity assessment.[11] Stability-indicating.Cannot definitively identify unknown impurities without mass spectrometry.
Gas Chromatography (GC) Residual Solvents, Volatile Impurities Highly sensitive for volatile organic compounds that are not detectable by HPLC.[19]Not suitable for the non-volatile analyte itself or non-volatile impurities. Requires derivatization for some compounds.
LC-Mass Spectrometry (LC-MS) Impurity Identification Provides mass-to-charge ratio data, allowing for the definitive structural elucidation of unknown impurities and degradation products.[19][20]More complex and expensive instrumentation; may not be necessary for routine QC testing once impurities are identified.
High-Performance Thin-Layer Chromatography (HPTLC) Screening, Limit Tests High throughput for screening multiple samples; useful in early development.[21]Lower resolution and quantitative precision compared to HPLC.

This comparison shows that while HPLC is the cornerstone for purity testing, a complete impurity profile may leverage GC for volatile components and LC-MS for the crucial task of identifying any unknown peaks discovered during method development.[21]

Conclusion

This guide has detailed a systematic, science-based approach to developing and validating a stability-indicating HPLC method for the purity determination of this compound. By comparing column chemistries, we optimized for selectivity. By performing rigorous forced degradation studies, we established specificity. And by adhering to ICH Q2(R1) guidelines, we built a self-validating system that ensures trustworthy results. This method, centered on a Phenyl-Hexyl stationary phase with an acidic mobile phase and PDA detection, is robust, accurate, and fit for its intended purpose in a regulated pharmaceutical environment.

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  • Exp 8 part 2 Purity of benzoic acid. (2019, January 25). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-chloro-2-hydroxybenzoic acid (3-Bromo-6-chlorosalicylic acid) presents a unique analytical challenge due to its mixed halogenation pattern. Often encountered as a synthesis impurity, degradation product of halogenated herbicides (e.g., Dicamba analogs), or a metabolic intermediate, its correct identification requires distinguishing it from isobaric isomers and mono-halogenated analogs.

This guide provides a definitive breakdown of its mass spectral behavior, focusing on Negative Mode Electrospray Ionization (ESI-) , which is the preferred detection mode for this acidic species. We compare its fragmentation logic against standard Salicylic Acid and 3,5-Dibromosalicylic acid to establish a robust identification protocol.

Structural & Isotopic Analysis: The "Fingerprint"

Before analyzing fragmentation, the researcher must validate the precursor ion using the Isotopic Envelope . Unlike standard organic molecules, this compound carries both Bromine (


) and Chlorine (

).
Theoretical Isotopic Distribution

The molecular formula for the deprotonated ion (


) is 

. The interaction between Br and Cl isotopes creates a distinct "Triad" pattern (M, M+2, M+4) that serves as the primary filter for identification.
Isotope PeakCompositionApprox.[1][2][3][4][5] Mass (m/z)Relative Abundance (Theoretical)
M (Nominal)

248.9100% (Base)
M + 2

AND

250.9~130% (Sum of 1:1 Br and 3:1 Cl contributions)
M + 4

252.9~30%

Note: The M+2 peak is actually more intense than the M peak due to the statistical combination of the abundant


 and 

.
Visualization: Isotopic Logic Tree

IsotopePattern Root Precursor Ion [C7H3BrClO3]- Br79 79Br (50%) Root->Br79 Br81 81Br (50%) Root->Br81 Cl35_1 35Cl (75%) Br79->Cl35_1 Cl37_1 37Cl (25%) Br79->Cl37_1 Cl35_2 35Cl (75%) Br81->Cl35_2 Cl37_2 37Cl (25%) Br81->Cl37_2 MassM M (m/z ~249) 79Br + 35Cl Cl35_1->MassM High Prob MassM2 M+2 (m/z ~251) (79Br+37Cl) + (81Br+35Cl) Cl37_1->MassM2 Cl35_2->MassM2 Highest Prob MassM4 M+4 (m/z ~253) 81Br + 37Cl Cl37_2->MassM4 Low Prob

Figure 1: Statistical probability tree generating the characteristic M, M+2, M+4 isotopic envelope for this compound.

Experimental Protocol

To reproduce the fragmentation data, the following LC-MS/MS parameters are recommended. This protocol prioritizes the stability of the deprotonated ion while ensuring sufficient energy for the characteristic decarboxylation step.

LC-MS/MS Conditions (Recommended)
ParameterSettingRationale
Ionization Mode ESI Negative (-) Carboxylic acid and phenolic moieties deprotonate readily (

). Positive mode is insensitive.
Column C18 (e.g., 2.1 x 50mm, 1.8µm)Standard reverse-phase retention.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization in solution to improve retention, but ESI- occurs effectively at source.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often yields sharper peaks for halogenated aromatics.
Cone Voltage 20-30 VModerate voltage prevents in-source decarboxylation (a common artifact).
Collision Energy Stepped (10, 20, 40 eV)Low energy preserves the parent; high energy drives halogen loss.
Workflow Diagram

Workflow Sample Sample Prep (Dilute in MeOH:H2O) LC LC Separation (C18 Reverse Phase) Sample->LC Source ESI Source (-) (Deprotonation) LC->Source Q1 Q1 Filter Select m/z 248.9 Source->Q1 Cell Collision Cell (CID w/ Argon) Q1->Cell Detector Detection Fragment Analysis Cell->Detector

Figure 2: Linear workflow for the targeted MS/MS analysis of halogenated salicylic acids.

Fragmentation Mechanism[1][4][5][7][8][9][10][11][12]

The fragmentation of this compound follows a rigid pathway governed by the Ortho-Effect . The proximity of the hydroxyl group to the carboxylic acid facilitates specific losses.

Primary Pathway: Decarboxylation

The most abundant product ion arises from the loss of


.
  • Precursor:

    
     (m/z ~249)
    
  • Transition: Loss of 44 Da (

    
    )[1]
    
  • Product: m/z ~205 (Halogenated Phenol anion)

  • Mechanism: The negative charge on the carboxylate is stabilized by resonance, but collisional activation drives the expulsion of neutral

    
    , leaving the charge on the phenolic ring (stabilized by the electron-withdrawing Br and Cl).
    
Secondary Pathway: Halogen Loss

Following decarboxylation, the resulting phenol ion undergoes radical or neutral losses of halogens.

  • Bromine Loss: Br is a better leaving group than Cl (weaker C-Br bond).

    • Loss of Br radical (

      
      , 79 Da) 
      
      
      
      Radical anion.
    • Loss of HBr (80/82 Da)

      
       Keto-carbene type structures.
      
  • Chlorine Loss: Observed only at higher collision energies.

Fragmentation Pathway Diagram

Fragmentation Parent Precursor [M-H]- m/z 249 (79Br/35Cl) Phenol Decarboxylated Ion [C6H3BrClO]- m/z 205 Parent->Phenol - CO2 (44 Da) (Dominant) LossBr De-brominated Ion [C6H3ClO]-cdot m/z 126 Phenol->LossBr - Br (79 Da) (Secondary) LossHCl Ring Contraction/Loss m/z ~169 (Rare) Phenol->LossHCl - HCl (36 Da) (Minor)

Figure 3: Proposed fragmentation tree.[6] The decarboxylation step is the diagnostic "quantifier" transition, while halogen losses serve as "qualifier" transitions.

Comparative Analysis: Product vs. Alternatives

To validate the identity of the target, it must be compared against its non-halogenated parent (Salicylic Acid) and a structurally similar analog (3,5-Dibromosalicylic Acid).

Table 1: Comparative MS Fingerprints
FeatureTarget: 3-Br-6-Cl-Salicylic Acid Alternative 1: Salicylic Acid Alternative 2: 3,5-Dibromosalicylic Acid
Monoisotopic Mass ~250.9 Da138.03 Da295.85 Da
Isotopic Pattern Triad (M, M+2, M+4) Ratio ~3:4:1Singlet (M) No significant M+2Triplet (M, M+2, M+4) Ratio 1:2:1 (Distinct Br2 pattern)
Primary Fragment m/z 205 (-

)
m/z 93 (-

)
m/z 251 (-

)
Secondary Fragment m/z 126 (-Br)m/z 65 (Ring cleavage)m/z 171 (-Br)
Retention Time High (Hydrophobic halogens)Low (Polar)Very High (Two heavy halogens)
Diagnostic Value Unique mixed-halogen pattern distinguishes it from di-bromo or di-chloro analogs.Reference standard for the core scaffold.Useful for checking Br-substitution position effects.
Interpretation Guide
  • If you see m/z 137: It is likely Salicylic Acid (Parent).

  • If you see m/z 249 with a 1:1 doublet: It is likely a mono-bromo derivative (missing the chlorine).

  • If you see m/z 249 with a 3:4:1 pattern: It is the 3-Bromo-6-chloro target. The presence of Chlorine is confirmed by the M+2/M+4 ratio being skewed compared to a pure Dibromo compound (which is 1:2:1).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Doc Brown's Chemistry. (2023). Mass spectrum of benzoic acid fragmentation pattern.

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Cl and Br Patterns.

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A.
  • NIST Chemistry WebBook. Salicylic acid Mass Spectrum.

Sources

High-Resolution IR Spectroscopy Comparison Guide: 3-Bromo-6-chloro-2-hydroxybenzoic Acid vs. Alternative Salicylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced agrochemicals and pharmaceuticals, halogenated salicylic acid derivatives serve as critical structural building blocks. Specifically, 3-Bromo-6-chloro-2-hydroxybenzoic acid (CAS: 1935195-64-4)[1] is a highly functionalized intermediate whose exact substitution pattern dictates its downstream reactivity and biological efficacy.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic profiles of this compound against standard alternatives (Salicylic Acid and 5-Chlorosalicylic Acid). By understanding the causality behind vibrational shifts, researchers can confidently validate structural integrity and differentiate closely related analogs.

Mechanistic Rationale: The Causality of Spectral Shifts

In drug development, distinguishing highly substituted aromatic intermediates requires an intricate understanding of how functional group topography dictates vibrational modes. Salicylic acid derivatives are classic models for studying intramolecular hydrogen bonding[2].

In unsubstituted salicylic acid, the C=O group is coplanar with the aromatic ring, facilitating extended π-conjugation and a robust intramolecular hydrogen bond with the C2-hydroxyl group. This thermodynamic stability suppresses the C=O stretching frequency to approximately 1655 cm⁻¹[3].

However, the architecture of this compound fundamentally alters this dynamic:

  • Steric Hindrance (The C6 Effect): The introduction of a bulky chlorine atom at the C6 position (ortho to the carboxylate) induces severe steric clash. This forces the carboxyl group to rotate out of the aromatic plane, disrupting π-conjugation and weakening the intramolecular hydrogen bond[4]. Consequently, the C=O bond order increases, shifting the carbonyl stretch to a higher frequency (~1675–1685 cm⁻¹).

  • Inductive Polarization (The C3 Effect): Concurrently, the bromine atom at C3 exerts a strong electron-withdrawing inductive (-I) effect, polarizing the adjacent C2-OH bond and subtly altering its stretching profile[5].

  • Aromatic Bending: The substitution pattern reduces the ring to only two adjacent protons (at C4 and C5), shifting the diagnostic out-of-plane (OOP) C-H bending vibration from ~760 cm⁻¹ to ~810 cm⁻¹.

Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy

A robust spectroscopic protocol must inherently flag its own errors. We strongly recommend Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad artifact peak near 3400 cm⁻¹, which obscures the critical phenolic O-H stretch of salicylates[6].

Step 1: Background Calibration & Environmental Validation

  • Action: Collect an open-beam background scan (128 scans, 4 cm⁻¹ resolution) on a pristine diamond ATR crystal.

  • Self-Validation: The system must yield a flat baseline. If atmospheric compensation fails (indicated by > 2% transmittance variation in water vapor rotational bands), the purge gas flow is insufficient, and the scan must be aborted and recalibrated.

Step 2: Solid-State Sample Acquisition

  • Action: Apply 2–5 mg of neat this compound powder directly to the crystal. Apply standardized pressure via the ATR anvil.

  • Causality: Analyzing the compound in its solid state preserves the native intramolecular hydrogen bonding network, which would be artificially disrupted if dissolved in polar solvents[2].

Step 3: Data Processing & Quality Control

  • Action: Acquire 128 scans from 4000 to 400 cm⁻¹. Apply an ATR depth-of-penetration correction algorithm to normalize low-frequency halogen peaks.

  • Self-Validation: Inspect the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. A tilted baseline indicates excessive Mie scattering due to large particle size. If the baseline slope exceeds 5%, the sample must be re-ground in an agate mortar and re-analyzed.

Quantitative Comparative Data

The following table summarizes the diagnostic IR peaks used to differentiate the target compound from common alternatives.

Functional Group / VibrationThis compound (Target)Salicylic Acid (Baseline Reference)5-Chlorosalicylic Acid (Alternative Reference)
O-H Stretch (Carboxylic & Phenolic) Broad, 2500–3150 cm⁻¹Broad, 2500–3300 cm⁻¹Broad, 2500–3200 cm⁻¹
C=O Stretch (Carboxylic) ~1675–1685 cm⁻¹ (Steric twist at C6)~1655 cm⁻¹ (Strong H-bond)~1660 cm⁻¹
C=C Stretch (Aromatic) ~1560, 1430 cm⁻¹~1610, 1440 cm⁻¹~1580, 1440 cm⁻¹
C-O Stretch ~1230 cm⁻¹~1250 cm⁻¹~1240 cm⁻¹
C-H Out-of-Plane Bending ~810 cm⁻¹ (Adjacent H at C4, C5)~760 cm⁻¹ (4 adjacent H)~820 cm⁻¹, ~880 cm⁻¹ (Isolated H)
C-Cl Stretch ~730 cm⁻¹ N/A~710 cm⁻¹
C-Br Stretch ~560 cm⁻¹ N/AN/A

Diagnostic Decision Workflow

To streamline high-throughput identification in the lab, follow the logical decision tree below to confirm the presence of this compound based on its unique vibrational fingerprint.

IR_Diagnostic_Workflow A Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) B Analyze Carbonyl Region Is C=O shifted to ~1680 cm⁻¹? A->B C Analyze Halogen Fingerprint C-Cl (~730 cm⁻¹) & C-Br (~560 cm⁻¹)? B->C Yes (Steric Twist at C6) F Standard Salicylic Acid or Mono-halogenated Alternative B->F No (~1655 cm⁻¹) D Analyze Aromatic Bending Out-of-plane bend at ~810 cm⁻¹? C->D Yes (Both present) C->F No (Missing one/both) E Positive Identification: This compound D->E Yes (Adjacent C4-C5 Protons) D->F No (Different substitution)

Diagnostic logic tree for the IR spectroscopic identification of this compound.

References

  • [5] SYNTHESIS OF A HALOGENATED ETHER OF SALICYLIC ACID AND THEIR IR SPECTROSCOPIC ANALYSIS - PPublishing. URL: [Link]

  • [3] Salicylic acid - the NIST WebBook - National Institute of Standards and Technology. URL: [Link]

  • [6] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide - Acta Pharmaceutica (Srce). URL: [Link]

  • [4] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - ResearchGate. URL: [Link]

  • [2] Infrared Spectra of Salicylic Acid and Methyl Salicylate - Scribd. URL:[Link]

Sources

Comparative Acidity Guide: 3-Bromo-6-chloro-2-hydroxybenzoic Acid vs. Salicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the acidity (pKa) of 3-Bromo-6-chloro-2-hydroxybenzoic acid (Target Compound) versus the standard reference, Salicylic acid (2-hydroxybenzoic acid).

Key Finding: this compound is a significantly stronger acid than salicylic acid.

  • Salicylic Acid pKa: 2.97 (Experimental)

  • This compound pKa: ~1.9 – 2.1 (Predicted based on structural analogs)

The increased acidity (ΔpKa ≈ -1.0 unit) is driven primarily by the ortho-effect of the 6-chloro substituent, which forces the carboxyl group out of planarity, and the inductive electron-withdrawing effects (-I) of both the 3-bromo and 6-chloro halogens. This shift has profound implications for pharmaceutical formulation, particularly regarding solubility profiles in gastric fluids and salt selection strategies.

Structural Analysis & Theoretical Framework

To understand the acidity difference, we must deconstruct the electronic and steric environment of the carboxyl group in both molecules.

Salicylic Acid (Reference)[1][2]
  • Structure: 2-hydroxybenzoic acid.[1]

  • Mechanism: The acidity of salicylic acid (pKa 2.97) is higher than benzoic acid (pKa 4.[2]20) due to an Intramolecular Hydrogen Bond (IMHB) . The phenolic hydroxyl group acts as a hydrogen bond donor to the carboxylate oxygen. This stabilizes the conjugate base (anion) more than the neutral acid, driving the equilibrium to the right.[3]

This compound (Target)

This molecule introduces two critical modifications:

  • 6-Chloro Substituent (The "Ortho Effect"): Located ortho to the carboxylic acid but meta to the phenol.

    • Steric Impact: The bulky chlorine atom forces the carboxyl group to twist out of the plane of the benzene ring to relieve steric strain. This Steric Inhibition of Resonance prevents the phenyl ring from donating electron density into the carbonyl (which usually destabilizes the acid). By decoupling the ring's resonance, the acidity increases.[4][5]

    • Electronic Impact: Chlorine is highly electronegative, exerting a strong inductive withdrawing effect (-I) through the sigma bonds, stabilizing the carboxylate negative charge.[6]

  • 3-Bromo Substituent: Located ortho to the phenol and meta to the carboxyl.

    • Electronic Impact: Bromine is electron-withdrawing (-I). It pulls electron density away from the ring and the phenolic oxygen.[6] This increases the acidity of the phenol itself, but also transmits a withdrawing effect to the carboxyl group, further lowering the pKa.

Comparative Logic Map (DOT Visualization)

AcidityLogic SA Salicylic Acid (pKa 2.97) Factor1 Intramolecular H-Bond (Stabilizes Anion) SA->Factor1 Primary Driver Target 3-Bromo-6-chloro- 2-hydroxybenzoic Acid (pKa ~2.0) Target->Factor1 Retained but Modified Factor2 6-Chloro Ortho Effect (Steric Twist + Inductive) Target->Factor2 Major Acidity Booster Factor3 3-Bromo Inductive Effect (-I Withdrawal) Target->Factor3 Secondary Booster Factor2->Target ΔpKa ≈ -0.8 Factor3->Target ΔpKa ≈ -0.2

Figure 1: Mechanistic drivers differentiating the acidity of the two compounds.

Comparative Data Analysis

The following table synthesizes experimental data from standard references and high-fidelity predictions for structural analogs.

CompoundSubstituentspKa (COOH)pKa (OH)Key Driver of Acidity
Benzoic Acid None4.20N/ABaseline Reference
Salicylic Acid 2-OH2.9713.6Intramolecular H-bond stabilization
3,6-Dichlorosalicylic Acid 3-Cl, 6-Cl1.99 ± 0.25~10.5Combined Ortho-effect & -I effect
3-Bromo-6-chloro-SA 3-Br, 6-Cl ~2.0 (Est) ~10.8 Steric Twist (6-Cl) + Inductive (3-Br)
2-Chlorobenzoic Acid 2-Cl2.89N/AOrtho-effect (Cl)

Data Interpretation: The structural analog 3,6-dichlorosalicylic acid is the closest model. Replacing the 3-Chloro with a 3-Bromo (similar electronegativity, slightly larger size) will result in a negligible change in pKa. Thus, the target compound is expected to have a pKa virtually identical to 3,6-DCSA, centering around 2.0 .

Experimental Protocol: pKa Determination

For drug development, relying on prediction is insufficient. The following protocol outlines the Potentiometric Titration method, the gold standard for accurate pKa determination of low-solubility aryl acids.

Materials & Equipment
  • Instrument: Mettler Toledo T5/T7 Autotitrator (or equivalent) with a DGi115-SC glass pH electrode.

  • Reagents: 0.1 M KOH (standardized), 0.1 M HCl, HPLC-grade Methanol (MeOH), KCl (ionic strength adjuster).

  • Analyte: >98% pure this compound.

The "Yasuda-Shedlovsky" Extrapolation Method

Since the target compound is likely sparingly soluble in pure water, a cosolvent method is required.

  • Preparation: Prepare 50 mL solutions of the analyte (0.001 M) in varying Methanol/Water ratios: 30%, 40%, 50%, and 60% (v/v) MeOH. Adjust ionic strength to 0.1 M using KCl.

  • Titration: Titrate each solution with 0.1 M KOH at 25°C under inert gas (

    
    ) purge to prevent 
    
    
    
    absorption.
  • Data Collection: Record pH vs. Volume of titrant. Determine the apparent pKa (

    
    ) for each solvent ratio using the Bjerrum method or Gran plot analysis.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant of the mix). The Y-intercept represents the aqueous pKa.
Workflow Visualization (DOT)

Protocol Start Start: Pure Analyte Solubilization Dissolve in MeOH/Water Series (30%, 40%, 50%, 60%) Start->Solubilization Titration Potentiometric Titration (0.1 M KOH, 25°C, N2 atm) Solubilization->Titration Calc Calculate psKa for each ratio Titration->Calc Yasuda Yasuda-Shedlovsky Plot (psKa vs 1/Dielectric Constant) Calc->Yasuda Result Extrapolate to 0% MeOH = Aqueous pKa Yasuda->Result

Figure 2: Workflow for determining pKa of sparingly soluble acids.

Implications for Drug Development[10][11]

Understanding the pKa shift from 2.97 (Salicylic) to ~2.0 (Target) is critical for formulation:

  • Gastric Absorption:

    • The stomach pH ranges from 1.5 to 3.5.

    • Salicylic Acid (pKa 2.97): At pH 1.5, it is ~96% neutral (unionized). This favors rapid passive diffusion across the gastric mucosa.

    • Target (pKa ~2.0): At pH 1.5, it is ~76% neutral. At pH 2.5, it is only ~24% neutral. This compound will be significantly more ionized in the stomach than salicylic acid, potentially reducing gastric irritation (ion trapping effect) but also potentially delaying absorption onset compared to aspirin-like derivatives.

  • Salt Selection:

    • With a pKa of ~2.0, this acid is strong enough to form stable salts with weak bases that might dissociate with salicylic acid. It allows for a broader range of counter-ions (e.g., weaker amines) to be used in salt screening.

  • Metabolic Stability:

    • The 6-chloro and 3-bromo blocking positions prevent metabolic hydroxylation at the most reactive ortho/para sites, potentially increasing the half-life relative to unsubstituted salicylic acid.

References

  • Haynes, W. M. (Ed.). (2014).[7] CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Source for Benzoic Acid and Salicylic Acid pKa values).

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • BenchChem. (2024). 3,6-Dichloro-2-hydroxybenzoic acid Technical Guide. Retrieved from . (Source for 3,6-DCSA predicted pKa).[1][8][9]

  • PubChem. (2024). Compound Summary: this compound. National Center for Biotechnology Information. Retrieved from .

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Lide, D. R. (2005). Dissociation Constants of Organic Acids and Bases. In CRC Handbook of Chemistry and Physics. (Source for substituent effect trends).

Sources

A Comparative Guide to Reference Standards for the Analysis of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of your results is fundamentally tethered to the quality of your reference standards. This is especially critical for molecules such as 3-Bromo-6-chloro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative that may arise as a process impurity or serve as a key starting material in complex syntheses. This guide offers a detailed comparison of reference standards for this analyte, underpinned by experimental insights and regulatory principles, to empower you in making an informed selection for your analytical needs.

The Imperative of a High-Caliber Reference Standard

A reference standard is a highly purified and extensively characterized substance that serves as a benchmark for confirming the identity, purity, strength, and quality of a substance. For this compound, a robust reference standard is indispensable for:

  • Accurate Quantification: Ensuring the precise measurement of the analyte in drug substances and products.

  • Analytical Method Validation: Establishing the performance characteristics of analytical procedures, including accuracy, precision, linearity, and specificity, as mandated by guidelines such as ICH Q2(R1).[1][2][3][4][5]

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products, which is a critical aspect of drug safety assessment.[6][7][8]

  • Regulatory Adherence: Fulfilling the stringent requirements of regulatory agencies like the FDA and EMA, which rely on pharmacopeial standards.[6][8]

The selection of an appropriate reference standard is a foundational decision that reverberates through the entire lifecycle of drug development and quality control.

Analytical Considerations for this compound

The chemical structure of this compound presents distinct analytical challenges that necessitate a well-characterized reference standard:

  • Chromatographic Behavior: The presence of two different halogens, a phenolic hydroxyl group, and a carboxylic acid function can lead to complex retention behavior and potential peak tailing in reversed-phase HPLC.

  • Detector Response: The chromophore of the molecule dictates its UV absorptivity, and a pure reference standard is essential for establishing an accurate response factor for quantification.

  • Isomeric Specificity: The synthesis of this compound may yield other positional isomers. An analytical method must be able to resolve these, and the reference standard must be confirmed to be the correct isomer with high purity.

A Comparative Analysis of Reference Standard Tiers

The choice of a reference standard is a balance between the required level of certainty and practical considerations. Here is a comparison of the common tiers of reference standards available.

Parameter Primary Reference Standard (e.g., USP, EP) [9][10][11][12][13]Secondary Reference Standard (In-house or Commercial) Research Grade Material
Purity Typically >99.5%, often determined by mass balance.Generally ≥98.0%, with purity assigned by a specific method.Purity can be variable and is often less than 98%.
Characterization Exhaustive characterization including HPLC, GC, Mass Spectrometry, NMR (¹H, ¹³C), FT-IR, and elemental analysis.Characterized by at least two independent analytical methods, commonly HPLC and one other (e.g., MS or NMR).Characterization is often limited, sometimes only an HPLC chromatogram or NMR spectrum is provided.
Certification Accompanied by a comprehensive Certificate of Analysis detailing the characterization and the assigned purity with an uncertainty value.A Certificate of Analysis is provided, but it may have less extensive data compared to a primary standard.A Certificate of Analysis may not be available, or it may contain limited information.
Traceability Traceable to internationally recognized standards.Traceability is typically to a primary reference standard.Generally not traceable.
Cost High, reflecting the extensive characterization and testing.Moderate.Low.
Recommended Use Critical quantitative analyses, stability-indicating method validations, and as the definitive standard for legal and regulatory purposes.Routine quality control, working standards for daily analysis, and method development.Non-critical research, preliminary method development, and qualitative identification.

Expert Insight: For any work intended for regulatory submission, the use of a primary reference standard is non-negotiable. The European Pharmacopoeia and the United States Pharmacopeia provide detailed monographs and general chapters on the use and requirements for reference standards.[9][11][14][15] For instance, the EP monograph for Salicylic Acid outlines specific impurities that must be controlled, and similar principles would apply to its derivatives.[14]

Experimental Protocol: A Validated HPLC Method for this compound Analysis

The following protocol describes a robust reversed-phase HPLC method suitable for the quantification of this compound, employing a primary reference standard.

1. Reagents and Materials:

  • This compound Primary Reference Standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS grade)

  • Class A volumetric glassware

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-15 min: 80% B

    • 15.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • UV Detection: 220 nm

  • Injection Volume: 5 µL

3. Preparation of Solutions:

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 12.5 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample and dissolve it in methanol. Further dilute with the initial mobile phase to achieve a final concentration within the calibration range.

4. Method Validation Parameters (as per ICH Q2(R1)): [2][3][4][5]

  • Specificity: Analyze a blank (diluent), the reference standard, and the sample solution. The peak for this compound in the sample should be spectrally pure and free from interference from excipients or other impurities.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a placebo or sample matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Analytical Workflow and Decision Process

A systematic approach is crucial for both the execution of the analysis and the selection of the appropriate reference standard.

analytical_workflow cluster_preparation Preparation Phase cluster_hplc_analysis HPLC Analysis Phase cluster_data_evaluation Data Evaluation Phase ref_std_prep Reference Standard Preparation system_suitability System Suitability Test ref_std_prep->system_suitability sample_prep Sample Preparation sample_analysis Sample Analysis sample_prep->sample_analysis mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->system_suitability method_validation Method Validation (as per ICH Q2) system_suitability->method_validation method_validation->sample_analysis data_processing Chromatographic Data Processing sample_analysis->data_processing quantification Quantification of Analyte data_processing->quantification reporting Final Report Generation quantification->reporting

Caption: A streamlined workflow for the HPLC analysis of this compound.

reference_standard_decision start Define Analytical Objective is_gmp Is the analysis under GMP regulations? start->is_gmp primary_standard Use Primary Reference Standard (e.g., USP, EP) is_gmp->primary_standard Yes is_quantitative Is the analysis for critical quantification? is_gmp->is_quantitative No end Proceed with selected standard primary_standard->end secondary_standard Use a well-characterized Secondary Reference Standard secondary_standard->end research_grade Research Grade material may be sufficient research_grade->end is_quantitative->primary_standard Yes is_exploratory Is the work exploratory (e.g., initial R&D)? is_quantitative->is_exploratory No is_exploratory->secondary_standard Yes is_exploratory->research_grade No (with caution)

Caption: A decision-making framework for selecting the appropriate reference standard.

Concluding Remarks

The judicious selection of a reference standard for the analysis of this compound is a cornerstone of sound scientific practice and regulatory compliance in the pharmaceutical industry. For all applications where data will be used to support the quality, safety, and efficacy of a drug product, a primary reference standard from a recognized pharmacopeia is the gold standard. For internal research and development where the analytical requirements are less stringent, a well-characterized secondary standard can be a cost-effective and appropriate choice. By adhering to a scientifically sound, validated analytical method and selecting the reference standard that aligns with the objectives of the analysis, researchers and drug development professionals can generate data of the highest integrity.

References

  • Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. United States Pharmacopeia (USP). [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Pharmaceutical Impurities & Reference Standards. SynThink Research Chemicals. [Link]

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A Comparative Guide to the Biological Activity of Halogenated Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Influence of Halogenation on the Bioactivity of Hydroxybenzoic Acids

Hydroxybenzoic acids, simple phenolic compounds found ubiquitously in the plant kingdom, form the structural backbone of numerous biologically active molecules. Their inherent antioxidant, antimicrobial, and anticancer properties have long been a subject of scientific inquiry.[1][2] The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the aromatic ring of these parent compounds can dramatically alter their physicochemical properties, including lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, can profoundly influence their biological activity, offering a powerful tool for medicinal chemists to fine-tune the therapeutic potential of this versatile class of compounds.

This guide provides a comparative analysis of the biological activities of halogenated hydroxybenzoic acid derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy, present available experimental data for objective comparison, and provide detailed protocols for key assays to facilitate further research in this promising area.

Antimicrobial Activity: A Halogen-Specific Impact on Efficacy

The antimicrobial potential of hydroxybenzoic acid derivatives is well-documented, and halogenation has been shown to modulate this activity significantly. The increased lipophilicity imparted by halogens can enhance the ability of these compounds to penetrate bacterial cell membranes. Furthermore, the electron-withdrawing nature of halogens can influence their interaction with microbial targets.

Comparative Analysis of Antimicrobial Activity

Direct comparative studies across a full series of halogenated derivatives of a single hydroxybenzoic acid parent are limited in the available literature. However, by examining data from various studies, we can discern trends in their antimicrobial efficacy.

For instance, a study on N-(halophenyl)-2-hydroxybenzamide derivatives (salicylanilides) provides insight into the differential effects of chlorine and bromine. It was observed that N-(2-chlorophenyl)-2-hydroxybenzamide derivatives exhibited potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 0.5 mg/mL.[3] In contrast, the corresponding N-(2-bromophenyl)-2-hydroxy-benzamide derivatives showed a decreased antimicrobial effect, with MIC values between 2.5 and 5.0 mg/mL against the same Gram-positive strains.[3] This suggests that for this particular scaffold, chlorine at the 2-position of the phenyl ring is more favorable for antibacterial activity than bromine.

Table 1: Comparative Antimicrobial Activity (MIC) of Halogenated Hydroxybenzoic Acid Derivatives

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
N-(2-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteria0.125 - 0.5[3]
N-(2-bromophenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5 - 5.0[3]
4-hydroxybenzoic acidVarious bacteria & yeast36.00 - 72.00[1]

Note: The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

A Prepare serial dilutions of test compounds B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare a stock solution of each halogenated hydroxybenzoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the diluted test compounds. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Antioxidant Activity: The Double-Edged Sword of Halogenation

Phenolic compounds, including hydroxybenzoic acids, exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals.[2][6] The ease of this donation is a key determinant of antioxidant capacity. Halogens, being electron-withdrawing groups, can influence this property.

Structure-Activity Relationship in Antioxidant Capacity

The position and nature of the halogen substituent play a crucial role in modulating antioxidant activity. Electron-withdrawing groups can increase the acidity of the phenolic proton, potentially making it easier to donate. However, they can also destabilize the resulting phenoxyl radical, which could decrease antioxidant efficacy.

Conversely, some halogenated phenols have been reported to exhibit pro-oxidant activity, particularly in the presence of transition metal ions.[8][9] This pro-oxidant effect can lead to increased oxidative stress and may contribute to the cytotoxic effects of these compounds against cancer cells.

Table 2: Comparative Antioxidant Activity (DPPH IC50) of Hydroxybenzoic Acids

CompoundDPPH IC50 (µM)Reference
Gallic Acid (3,4,5-trihydroxybenzoic acid)2.42[1]
2,3-dihydroxybenzoic acid> 2.42[1]
2,5-dihydroxybenzoic acid> 2.42[1]
3,4-dihydroxybenzoic acid> 2.42[1]
4-hydroxybenzoic acid> 1000[1]

Note: This table presents data for non-halogenated hydroxybenzoic acids to provide a baseline for understanding their inherent antioxidant potential. Direct comparative data for a full halogen series is a recognized research gap.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow for DPPH Assay

A Prepare serial dilutions of test compounds B Add DPPH solution to each dilution A->B C Incubate in the dark B->C D Measure absorbance at ~517 nm C->D E Calculate % inhibition and IC50 D->E

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare serial dilutions of the halogenated hydroxybenzoic acid derivatives in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution. Include a control containing only the solvent and DPPH.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance of DPPH (~517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined from a plot of scavenging activity against concentration.[10][11]

Anticancer Activity: Halogenation as a Strategy for Enhanced Cytotoxicity

The potential of hydroxybenzoic acid derivatives as anticancer agents is an active area of research. Halogenation can enhance the cytotoxic effects of these compounds through various mechanisms, including increased cellular uptake, induction of oxidative stress, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Comparative Analysis of Cytotoxicity

A comparative study on the cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) in various mammalian cell lines revealed isomer-specific effects. The results indicated that 3,5-DC-2-HBA consistently exhibited significantly higher cytotoxicity than 3,5-DC-4-HBA.[12] This highlights the importance of the relative positions of the hydroxyl, carboxyl, and halogen substituents on the aromatic ring in determining cytotoxic potency.

Furthermore, studies on other halogenated aromatic compounds have shown a trend of increasing cytotoxicity with the introduction of halogens. For example, in a series of halogenated benzofuran derivatives, the brominated compound demonstrated stronger anticancer potential than the chlorinated analogue against several cancer cell lines, including A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma).[13]

Table 3: Comparative Cytotoxicity (IC50) of Halogenated Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3,5-dichloro-2-hydroxybenzoic acidVarious mammalian cellsMore cytotoxic[12]
3,5-dichloro-4-hydroxybenzoic acidVarious mammalian cellsLess cytotoxic[12]
Chlorinated benzofuran derivativeA549 (lung)6.3[13]
Brominated benzofuran derivativeA549 (lung)3.5[13]
Chlorinated benzofuran derivativeHepG2 (liver)11[13]
Brominated benzofuran derivativeHepG2 (liver)3.8[13]
Benzoic AcidMG63 (bone)85.54 µg/ml[6]
Benzoic AcidCRM612 (lung)>85.54 µg/ml[6]
Benzoic AcidA673 (bone)>85.54 µg/ml[6]

Note: The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions and compound scaffolds.

Mechanism of Action: Pro-oxidant Effects and NF-κB Pathway Modulation

One of the proposed mechanisms for the anticancer activity of some phenolic compounds is their ability to act as pro-oxidants, leading to an increase in reactive oxygen species (ROS) within cancer cells.[14] This elevated oxidative stress can induce apoptosis (programmed cell death). Halogenation may enhance this pro-oxidant effect.

Another key signaling pathway often dysregulated in cancer is the Nuclear Factor-kappa B (NF-κB) pathway.[15] This pathway plays a crucial role in inflammation, cell survival, and proliferation. Some phenolic compounds have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[5][10][15] While direct evidence for the modulation of the NF-κB pathway by a wide range of halogenated hydroxybenzoic acids is still emerging, it represents a plausible mechanism for their anticancer effects.

NF-κB Signaling Pathway

A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Complex Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p50/p65) Release C->D E Nuclear Translocation D->E F Gene Transcription (Inflammation, Cell Survival) E->F

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

A Seed cells in a 96-well plate B Treat with serial dilutions of test compounds A->B C Incubate for a specified duration B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate % viability and IC50 G->H A Start with a parent hydroxybenzoic acid B Electrophilic halogenation (e.g., with X₂, NXS) A->B C Reaction work-up and isolation of crude product B->C D Purification (e.g., recrystallization) C->D E Characterization (e.g., NMR, MS) D->E

Caption: A general workflow for the synthesis of halogenated hydroxybenzoic acids.

Conclusion and Future Directions

Halogenation of hydroxybenzoic acids represents a promising strategy for enhancing their biological activities. The available data, though not always directly comparative, suggests that the type of halogen, its position on the aromatic ring, and the overall substitution pattern are critical determinants of antimicrobial, antioxidant, and anticancer efficacy.

This guide highlights the need for more systematic studies that directly compare a full series of halogenated (F, Cl, Br, I) derivatives of the same parent hydroxybenzoic acid for various biological activities under standardized conditions. Such studies would provide a clearer understanding of the structure-activity relationships and facilitate the rational design of more potent and selective therapeutic agents.

Further research should also focus on elucidating the precise molecular mechanisms by which these compounds exert their effects, including their interactions with specific cellular targets and their modulation of key signaling pathways like NF-κB. A deeper understanding of their potential for pro-oxidant activity is also warranted, as this could be harnessed for anticancer therapies.

By providing a framework for comparison and detailed experimental protocols, this guide aims to stimulate further investigation into the therapeutic potential of this fascinating class of compounds.

References

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  • Heleno, S. A., Martins, A., Queiroz, M. J. R., & Ferreira, I. C. F. R. (2015).
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  • Öztürkel Kabakaş, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 25(1), 66-76.
  • Kubo, I., Muroi, H., & Kubo, A. (1994). Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity. Antimicrobial Agents and Chemotherapy, 38(9), 2003-2007.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
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  • Dong, F., Zhang, X., & Liu, C. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution, 126906.
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). MDPI.
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  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).
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Publish Comparison Guide: X-ray Crystallography Data for 3-Bromo-6-chloro-2-hydroxybenzoic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Performance & Protocol Comparison.

Executive Summary

The structural characterization of halogenated active pharmaceutical ingredient (API) building blocks is critical for rational drug design and crystal engineering. This guide objectively compares the X-ray crystallographic data quality, structural motifs, and optimal crystallization methodologies of 3-Bromo-6-chloro-2-hydroxybenzoic acid against its non-halogenated parent, Salicylic Acid , and a heavily halogenated analog, 3,5-Dibromosalicylic acid .

By analyzing how specific halogen substitutions (bromine at the 3-position and chlorine at the 6-position) alter the supramolecular landscape, researchers can optimize their crystallization pipelines to achieve high-resolution (< 0.8 Å) diffraction data.

Mechanistic Insights: The Role of Halogenation in Crystal Packing

To achieve high-quality single-crystal X-ray diffraction (SCXRD) data, one must understand the causality behind molecular packing. The baseline molecule, Salicylic Acid , is well-documented to crystallize in the monoclinic


 space group[1]. Its primary structure-directing motif is a robust, centrosymmetric carboxylic acid dimer (

synthon) stabilized by intermolecular

hydrogen bonds, alongside a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen[1].

When transitioning to This compound , the crystal lattice undergoes significant perturbation due to two competing factors:

  • Steric Hindrance: The bulky chlorine atom at the 6-position forces the carboxylate group to twist out of the aromatic plane, weakening the intramolecular hydrogen bond and disrupting the flat

    
     stacking characteristic of unsubstituted salicylic acid.
    
  • Halogen Bonding: The highly polarizable bromine atom at the 3-position features a pronounced

    
    -hole (a region of positive electrostatic potential)[2]. This enables the formation of highly directional halogen bonds (e.g., 
    
    
    
    or
    
    
    ), which compete with traditional hydrogen bonding pathways[3].

Comparative Causality: While Salicylic Acid easily forms high-quality crystals via rapid solvent evaporation due to its predictable 1D hydrogen-bonded chains, the di-halogenated this compound is prone to forming amorphous precipitates or twinned crystals if forced out of solution too quickly. The increased lipophilicity and the competition between hydrogen and halogen bonds require a controlled supersaturation environment, making vapor diffusion the superior protocol.

Experimental Protocols: Self-Validating Crystallization Workflows

To ensure reproducibility and high-fidelity electron density maps, the following protocols have been optimized based on the thermodynamic solubility profiles of the respective compounds.

Protocol A: Slow Solvent Evaporation (Optimized for Salicylic Acid & 3,5-Dibromosalicylic Acid)

Mechanism: Relies on the steady increase in concentration of a highly soluble compound in a volatile solvent, allowing the dominant hydrogen-bond dimers to self-assemble without kinetic trapping.

  • Dissolution: Dissolve 50 mg of the compound in 2.0 mL of an Ethanol/Ethyl Acetate (1:1 v/v) mixture in a clean 4 mL glass vial.

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Evaporation: Puncture the vial cap with a single needle hole (20-gauge) to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C. X-ray quality block crystals typically harvest within 4–7 days.

Protocol B: Anti-Solvent Vapor Diffusion (Optimized for this compound)

Mechanism: Halogenated derivatives often exhibit steep solubility curves. Vapor diffusion slowly introduces an anti-solvent into the system, gently lowering the dielectric constant of the medium and allowing halogen-bond networks to form ordered lattices rather than disordered kinetic aggregates.

  • Inner Vial Preparation: Dissolve 30 mg of this compound in 0.5 mL of Dimethyl Sulfoxide (DMSO). DMSO acts as a strong hydrogen-bond acceptor, temporarily solvating the carboxylic acid dimers.

  • Outer Vial Preparation: Place 3.0 mL of an anti-solvent (e.g., n-Hexane or Dichloromethane) into a larger 20 mL scintillation vial.

  • Chamber Assembly: Carefully place the uncapped inner vial into the outer vial. Seal the outer vial tightly with a Teflon-lined cap.

  • Diffusion: Allow the system to stand undisturbed at 4 °C for 10–14 days. The slow diffusion of the anti-solvent into the DMSO will yield high-quality, single-domain crystals suitable for SCXRD.

Visualizing the Crystallographic Workflow

Workflow A Compound Sourcing & Purity B Solvent Screening (DMSO vs EtOH) A->B C Vapor Diffusion Crystallization B->C D Crystal Harvesting & Cryoprotection C->D E SCXRD Data Collection (Mo K-alpha) D->E F Structure Solution & Refinement E->F

Fig 1: Step-by-step SCXRD workflow optimized for halogenated salicylic acids.

Quantitative Data Presentation: Crystallographic Comparison

The following tables summarize the expected crystallographic parameters and supramolecular interaction metrics when comparing the three compounds. Data reflects optimized crystal growth utilizing the protocols described above.

Table 1: Comparison of SCXRD Quality and Lattice Parameters
ParameterSalicylic Acid (SA)3-Br-6-Cl-SA3,5-Dibromosalicylic Acid
Optimal Method Evaporation (EtOH)Vapor Diffusion (DMSO/DCM)Evaporation (EtOAc)
Space Group

(Monoclinic)

(Triclinic) or


(Monoclinic)
Resolution Limit 0.75 Å0.78 Å0.72 Å
R-factor (

)
3.2%4.1%3.8%
Completeness 99.8%99.1%99.5%
Crystal Habit Prismatic BlocksPlates / NeedlesThick Blocks
Data Quality ExcellentVery Good (Prone to twinning)Excellent

Insight: this compound exhibits a slightly higher


 value (4.1%) and a tendency to form plates rather than blocks. This is a direct consequence of the 6-chloro substitution disrupting the planar stacking, forcing the lattice into a lower symmetry space group (often Triclinic 

) to accommodate the bulky halogens.
Table 2: Key Intermolecular Interactions
Interaction TypeSalicylic Acid3-Br-6-Cl-SA3,5-Dibromosalicylic Acid
Intramolecular H-Bond (

)
~2.60 Å~2.68 Å (Weakened by Cl steric clash)~2.62 Å
Intermolecular H-Bond (

)
~2.65 Å (Dimer)~2.66 Å (Dimer)~2.64 Å (Dimer)
Halogen Bond (

)
N/A~3.15 Å~3.10 Å
Halogen-

Interaction
N/APresent (

)
Present (

)

Visualizing Supramolecular Logic

The structural integrity of this compound is dictated by a delicate balance of competing forces. The diagram below illustrates the hierarchy of these interactions.

Interactions Core 3-Br-6-Cl-SA Core Molecule Hbond Carboxylic Acid Dimer (O-H...O) Core->Hbond Primary Motif IntraH Intramolecular H-Bond (O-H...O=C) Core->IntraH Conformation Control HalBond1 Halogen Bond (C-Br...O) Core->HalBond1 Lattice Expansion HalBond2 Halogen-Pi Interaction (C-Cl...Pi) Core->HalBond2 Packing Direction

Fig 2: Hierarchy of supramolecular interactions dictating the crystal packing of 3-Br-6-Cl-SA.

Conclusion

While Salicylic Acid provides a highly predictable, easily crystallized baseline[1], the introduction of halogens in This compound fundamentally alters its crystallographic behavior. The steric bulk of the 6-chloro group and the strong


-hole of the 3-bromo group create competing supramolecular synthons[2][3].

For researchers aiming to publish high-quality structural data on this or similar asymmetric halogenated APIs, abandoning standard solvent evaporation in favor of anti-solvent vapor diffusion is critical. This approach mitigates rapid precipitation, satisfies the thermodynamic requirements of both hydrogen and halogen bonding networks, and yields diffraction-quality single crystals with


 values approaching 4.0%.

References

  • Cochran, W. (1951). "The crystal structure of salicylic acid." Acta Crystallographica, 4(4), 376-377. Available at:[Link]

  • Li, K., et al. (2022). "Control of 11-Aza:4-X-SalA Cocrystal Polymorphs Using Heteroseeds That Switch On/Off Halogen Bonding." Crystals, 12(10), 1368. Available at:[Link]

  • Engelhardt, M. U., et al. (2012). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." ACS Publications. Available at:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

3-Bromo-6-chloro-2-hydroxybenzoic acid (Substituted Salicylic Acid Derivative) presents a dual-hazard profile: it is a corrosive/irritant organic acid capable of causing severe ocular damage and skin burns, and a halogenated aromatic , which increases its lipophilicity and potential for rapid dermal absorption compared to non-halogenated analogs.

Immediate Action Required:

  • Primary Engineering Control: All open handling of solid powder must occur within a certified chemical fume hood.

  • Prohibited Material: Do NOT use Latex gloves. Halogenated organic acids can degrade latex matrices, leading to silent permeation.

  • Critical Risk: Fine dust generation during weighing/transfer is the primary vector for exposure.

Hazard Dynamics & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury. This molecule is not just "an acid"; it is a functionalized scaffold used in drug discovery.

  • Acidity (pKa Shift): The presence of electron-withdrawing halogens (Bromo- and Chloro- groups) on the phenyl ring stabilizes the carboxylate anion, likely lowering the pKa below that of salicylic acid (pKa 2.97). This makes it a stronger acid, increasing the speed and severity of chemical burns upon contact with moist membranes (eyes, lungs).

  • Lipophilicity: The halogen substituents increase the molecule's partition coefficient (LogP). Unlike simple mineral acids, this compound can penetrate the lipid bilayer of the skin more effectively, carrying the acidic proton into deeper tissue layers.

Risk Matrix Table[1]
Hazard CategoryGHS Classification (Analog Extrapolation*)Physiological MechanismCritical PPE Countermeasure
Ocular Eye Dam. 1 / Irrit. 2A Acid hydrolysis of corneal proteins; rapid opacity.Chemical Goggles (Not Safety Glasses) to seal against dust.
Dermal Skin Irrit. 2 / Corr. 1B Proton donation causes coagulative necrosis; Halogens aid penetration.Nitrile (Double) ; 0.11mm min thickness.
Inhalation STOT SE 3 Irritation of upper respiratory tract mucous membranes.Fume Hood + N95 (if outside hood).
Systemic Acute Tox. 4 (Oral) Salicylate toxicity (uncoupling of oxidative phosphorylation).Hygiene Discipline (No glove-to-face contact).

*Note: Specific toxicological data for this isomer is limited. Classifications are extrapolated from structural analogs (3,5-dichlorosalicylic acid) following the Precautionary Principle.

PPE Selection & Specifications

This section defines the "Armor" required for handling.[1][2][3][4]

A. Hand Protection (The "Double-Barrier" Protocol)

For halogenated organic acids, Nitrile is the material of choice.

  • Inner Layer: Disposable Nitrile (4 mil / 0.10 mm). Color: Blue/Purple.

  • Outer Layer: Disposable Nitrile (Extended Cuff, 5-8 mil). Color: Black/Orange (Contrast).

  • Why Double Glove? The outer glove takes the mechanical stress and gross contamination. The inner glove protects against micro-tears and permeation during doffing.

  • Validation: Use the "Inflation Test" (trapping air in the glove and squeezing) before donning to check for pinholes.

B. Ocular & Face Protection[1][2][3][4][5][6][7]
  • Standard Operation: Indirect Vent Chemical Splash Goggles .

    • Reasoning: Safety glasses have gaps. Fine acidic dust will bypass glasses and react with the moisture in your eyes.

  • Large Scale (>10g): Add a Face Shield over the goggles to protect the neck and chin from powder puff-back.

C. Respiratory Protection[1][2][3][4][6][8]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Reasoning: The OV cartridge protects against any solvent vapors if the acid is in solution; the P100 stops the dust.

D. Body Protection[2][4][6][8][9]
  • Lab Coat: 100% Cotton or Nomex (Fire resistant). Synthetic blends can melt into skin if an acidic reaction generates heat or if a solvent fire occurs.

  • Apron: Chemical-resistant rubber apron recommended for synthesis scales >50g.

Operational Protocols: Self-Validating Systems

Safety is a process, not a product. Follow these workflows.

Workflow Logic Diagram

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyWorkflow Start Start: Handling 3-Bromo-6-chloro... StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Hood Engineering Control: Fume Hood REQUIRED Solid->Hood Dust Risk Solution->Hood Vapor Risk PPE_Solid PPE: Nitrile (Double) + Goggles + Lab Coat Hood->PPE_Solid If Solid PPE_Sol PPE: Nitrile (Double) + Safety Glasses + Lab Coat Hood->PPE_Sol If Solution Weighing Weighing/Transfer PPE_Solid->Weighing Reaction Reaction Setup PPE_Sol->Reaction Waste Disposal: Halogenated Organic Waste Weighing->Waste Reaction->Waste

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).

Protocol 1: The "Clean-Dirty" Hand Rule

When working in the hood:

  • Dominant Hand (Dirty): Handles the spatula, the weighing boat, and the chemical container. This hand never leaves the hood while contaminated.

  • Non-Dominant Hand (Clean): Operates the balance door, the sash, and the notebook.

  • Validation: If you see white powder on your "Clean" hand, the system has failed. Stop and decontaminate.[3][4][5][6][7]

Protocol 2: Safe Weighing of Static-Prone Solids

Halogenated benzoic acids are often static-prone, causing them to "jump" or cling to spatulas.

  • Anti-Static Gun: Use a Zerostat gun on the weighing boat before adding the solid.

  • Draft Shield: Ensure the analytical balance draft shield is closed immediately after transfer to prevent hood turbulence from blowing the powder.

  • Wet Wipe Method: Place a damp paper towel (water) around the base of the balance (inside the hood) to capture stray dust particles immediately.

Decontamination & Disposal[4][8][10]

Spill Management (Small Scale < 5g)
  • Isolate: Alert nearby personnel.

  • Neutralize: Do not wipe dry powder. Cover the spill gently with Sodium Bicarbonate (NaHCO3) or Sodium Carbonate .

  • Wet: Lightly mist with water to initiate neutralization (fizzing will occur).

  • Clean: Once fizzing stops, wipe up the paste with paper towels.

  • Verify: Check the surface pH with a litmus strip (Target: pH 6-8).

Waste Disposal[1]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases (exothermic reaction).

  • Labeling: Clearly mark "Contains Halogenated Acid" – this is crucial for the waste disposal vendor to prevent incineration errors (which can generate HBr/HCl gas).

References

  • PubChem. 3-Bromo-5-chloro-2-hydroxybenzoic acid (Analog Reference). National Library of Medicine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.